molecular formula C6H12ClNO3 B1434292 3-Ethoxyazetidine-3-carboxylic acid hydrochloride CAS No. 1523618-24-7

3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Cat. No.: B1434292
CAS No.: 1523618-24-7
M. Wt: 181.62 g/mol
InChI Key: OLNQUESZWZPBLV-UHFFFAOYSA-N
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Description

3-Ethoxyazetidine-3-carboxylic acid hydrochloride (CAS 1523618-24-7) is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . It is offered as a high-purity solid for research and development purposes. As a functionalized azetidine, it serves as a versatile building block in organic synthesis and medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is a valuable scaffold in drug discovery due to its desirable physicochemical properties and potential to improve the metabolic profile of candidate molecules. The presence of both a carboxylic acid and an ethoxy group on the same small ring structure makes this compound a useful intermediate for the synthesis of more complex molecules. Researchers can utilize it in the exploration of novel compounds for various therapeutic areas. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Proper storage conditions should be maintained, and safety data should be consulted prior to use.

Properties

IUPAC Name

3-ethoxyazetidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-2-10-6(5(8)9)3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNQUESZWZPBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CNC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-24-7
Record name 3-Azetidinecarboxylic acid, 3-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Synthesis and characterization of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in modern medicinal chemistry.[1][2] Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, rendering it a privileged motif in the design of novel therapeutics.[1][3] Among the various substituted azetidines, 3-substituted derivatives, particularly azetidine-3-carboxylic acids, serve as invaluable building blocks and constrained amino acid bioisosteres.[4][5][6] These structures are instrumental in creating peptides with enhanced stability and bioactivity and in the synthesis of complex pharmaceuticals.[6]

This guide provides a comprehensive technical overview of a specific, highly functionalized building block: 3-Ethoxyazetidine-3-carboxylic acid hydrochloride. We will delve into a proposed synthetic pathway, detailing the underlying chemical principles and experimental protocols. Furthermore, a thorough analysis of the characterization techniques required to verify the structure and purity of the final compound will be presented. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery.

Part 1: A Proposed Synthetic Pathway

The synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions. While numerous methods exist for constructing the azetidine ring, a common and effective strategy involves the functionalization of a pre-existing, readily available azetidine precursor.[1][3] The following pathway starts from the commercially available N-Boc-3-hydroxyazetidine.

The rationale for this pathway is rooted in established, high-yielding transformations. The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is a standard practice, ensuring its stability during the subsequent oxidative and nucleophilic addition steps. The oxidation to the ketone is a critical transformation, setting the stage for the introduction of the carboxylic acid precursor at the C3 position. A Strecker-type synthesis, involving the formation of a cyanohydrin followed by hydrolysis, is a classic and reliable method for creating α-amino acids, adapted here for this cyclic analogue. The subsequent etherification and final deprotection with acidic workup provide the target molecule in its stable hydrochloride salt form.

Synthesis_Pathway cluster_0 Synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride A N-Boc-3-hydroxyazetidine B N-Boc-azetidin-3-one A->B Oxidation (e.g., DMP, PCC) C N-Boc-3-hydroxy-3-cyanoazetidine B->C Cyanohydrin Formation (e.g., TMSCN, ZnI2) D N-Boc-3-ethoxy-3-cyanoazetidine C->D Williamson Ether Synthesis (e.g., EtI, NaH) E N-Boc-3-ethoxyazetidine-3-carboxylic acid D->E Nitrile Hydrolysis (Acid or Base) F 3-Ethoxyazetidine-3-carboxylic acid hydrochloride E->F Boc Deprotection & Salt Formation (HCl)

Caption: Proposed multi-step synthesis of the target compound.

Part 2: Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and scale. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-Boc-azetidin-3-one
  • Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-azetidin-3-one as a white solid.

Step 2: Synthesis of N-Boc-3-ethoxyazetidine-3-carboxylic acid
  • Cyanohydrin Formation: To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous DCM, add trimethylsilyl cyanide (TMSCN) (1.5 eq) and a catalytic amount of zinc iodide (ZnI₂). Stir at room temperature for 12-16 hours.

  • Etherification: Cool the reaction mixture to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes, then add iodoethane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for another 12 hours.

  • Hydrolysis: Carefully quench the reaction with water. Add a solution of lithium hydroxide (LiOH) (3.0 eq) in a mixture of THF/water. Heat the mixture to 60 °C and stir until the nitrile is fully hydrolyzed (monitor by TLC or LC-MS).

  • Work-up and Extraction: Cool the mixture and acidify to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride
  • Deprotection and Salt Formation: Dissolve the crude N-Boc-3-ethoxyazetidine-3-carboxylic acid in a solution of 4M HCl in 1,4-dioxane.

  • Isolation: Stir the solution at room temperature for 2-4 hours. The product will typically precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-Ethoxyazetidine-3-carboxylic acid hydrochloride.[7]

Part 3: Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is required for unambiguous characterization.

Characterization_Workflow Start Final Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Backbone IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry (HRMS) Start->MS Molecular Weight & Formula Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Start->Purity Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the structural and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet and a quartet), the diastereotopic protons of the azetidine ring (appearing as multiplets), and a broad singlet for the amine and carboxylic acid protons, which may exchange with D₂O.[8] The acidic –CO₂H proton typically appears far downfield, around 12 δ.[9][10]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Key signals include the carboxyl carbon (165-185 δ), the quaternary C3 carbon attached to the oxygen, the carbons of the azetidine ring, and the two carbons of the ethoxy group.[8][9]

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
-CH₂- (Azetidine)3.8 - 4.2 (m)45 - 55
-CH₂CH₃ (Ethoxy)3.5 - 3.8 (q)60 - 70
-CH₂CH₃ (Ethoxy)1.2 - 1.4 (t)14 - 18
C3 (Quaternary)-70 - 80
C=O (Carboxylic Acid)10 - 13 (br s)170 - 180
NH₂⁺ (Ammonium)9 - 11 (br s)-

(Note: Shifts are approximate and can vary based on solvent and concentration.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very Broad
N-H Stretch (Ammonium)2800 - 3200Broad, overlaps with O-H
C=O Stretch (Carboxylic Acid)1710 - 1760Strong, Sharp
C-O Stretch (Ether & Acid)1000 - 1300Strong

The presence of a very broad absorption band from 2500-3300 cm⁻¹ is highly characteristic of a hydrogen-bonded carboxylic acid.[10][11][12]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

  • Expected Mass: The calculated monoisotopic mass for the protonated molecule [C₆H₁₁NO₃ + H]⁺ is approximately 146.0817 g/mol .[13]

  • Fragmentation: A characteristic fragmentation pattern in mass spectrometry for carboxylic acid derivatives is the cleavage of the C-Y bond to form an acylium ion.[14] In this case, the loss of the ethoxy group or the entire carboxylic acid moiety could be observed.

Applications in Drug Discovery

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is not merely a synthetic curiosity; it represents a valuable building block for drug development. Its utility stems from several key features:

  • Constrained Amino Acid Mimic: The rigid azetidine ring restricts the conformational flexibility compared to open-chain analogues. Incorporating such structures into peptides can enforce specific secondary structures, leading to enhanced binding affinity and metabolic stability.[4]

  • Scaffold for Novel Chemical Space: The quaternary center at the 3-position provides a unique three-dimensional vector for substitution, allowing medicinal chemists to explore novel chemical space and optimize pharmacokinetic and pharmacodynamic properties.[2]

  • Improved Physicochemical Properties: The introduction of the ethoxy group can modulate properties such as lipophilicity and polarity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Conclusion

This guide has outlined a robust and chemically sound pathway for the synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a valuable building block for pharmaceutical research. By leveraging established synthetic transformations and providing a clear rationale for each step, we have created a practical blueprint for its preparation. The detailed characterization workflow ensures that researchers can confidently verify the structure and purity of their material. The unique structural features of this compound position it as a significant tool for medicinal chemists aiming to design the next generation of therapeutics.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a substituted azetidine derivative, a class of compounds recognized for its utility as a versatile scaffold in medicinal chemistry. As with any potential drug candidate, a thorough understanding of its physicochemical properties is a prerequisite for successful formulation, preclinical, and clinical development. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability, handling, and manufacturability. This guide provides a comprehensive framework for the characterization of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, outlining the theoretical importance and detailed experimental protocols for determining its core physicochemical attributes. It is intended for researchers, chemists, and drug development professionals seeking to establish a foundational data package for this molecule.

Introduction: The Imperative of Physicochemical Characterization

In the early stages of drug development, the systematic evaluation of a compound's physical and chemical properties is a critical, non-negotiable step.[1][2] These fundamental characteristics, including solubility, pKa, lipophilicity, melting point, and hygroscopicity, dictate the molecule's behavior from the moment of formulation to its interaction with biological systems.[3][4] 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, as a hydrochloride salt of a non-canonical amino acid, presents a unique profile that requires careful investigation. The presence of a carboxylic acid, a tertiary amine within the azetidine ring, and an ether linkage suggests specific pH-dependent behaviors and potential stability challenges that must be quantified.

This document serves as a self-validating guide to elucidating these properties. The protocols described are designed to be robust and reproducible, providing the foundational knowledge necessary to advance a compound like 3-Ethoxyazetidine-3-carboxylic acid hydrochloride through the development pipeline.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the starting point for all subsequent analysis.

Table 1: Chemical Identifiers for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Identifier Value Source
CAS Number 1523618-24-7 [5]
Molecular Formula C₆H₁₂ClNO₃ [5]
Molecular Weight 181.617 g/mol [5]
Canonical SMILES CCOC1(CNC1)C(=O)O.Cl [5]

| InChIKey | OLNQUESZWZPBLV-UHFFFAOYSA-N |[5] |

Chemical Structure:

(A 2D representation of the chemical structure would be placed here).

Core Physicochemical Properties: Protocols and Rationale

This section details the experimental determination of the most critical physicochemical parameters. The causality behind each protocol is explained to provide context for researchers.

3.1 Aqueous Solubility

Expertise & Experience: Aqueous solubility is arguably the most important property for orally administered drugs, as a compound must dissolve to be absorbed. For a hydrochloride salt, solubility is intrinsically linked to pH. The salt form is chosen to enhance solubility at low pH (like in the stomach), but it can be susceptible to precipitation in the higher pH of the intestine.[6] Furthermore, high concentrations of chloride ions in gastric fluid can suppress the dissolution of a hydrochloride salt via the common ion effect.[7] Therefore, assessing solubility across a range of physiologically relevant pH values is essential.

Experimental Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

  • Preparation of Buffers: Prepare a series of buffers at pH 1.2 (simulated gastric fluid, without enzymes), 4.5, and 6.8 (simulated intestinal fluid, without enzymes).

  • Sample Preparation: Add an excess amount of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride to separate vials containing each buffer. The presence of undissolved solid is necessary to ensure equilibrium is reached with a saturated solution.[8]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Sample Collection and Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to immediately filter the sample through a sub-micron filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.

Trustworthiness: This protocol is self-validating by ensuring a solid phase remains at equilibrium, confirming saturation. The use of a validated HPLC method ensures accurate quantification. Performing the experiment in triplicate provides statistical confidence in the results.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess compound equilibrate Add compound to buffers & equilibrate (e.g., 24h shake-flask at 37°C) prep_compound->equilibrate prep_buffer Prepare pH buffers (1.2, 4.5, 6.8) prep_buffer->equilibrate sample Withdraw supernatant equilibrate->sample filter Filter (e.g., 0.22 µm) sample->filter analyze Quantify concentration (e.g., HPLC-UV) filter->analyze calculate Calculate Solubility (mg/mL) analyze->calculate

Caption: Workflow for pH-dependent solubility determination.

3.2 Dissociation Constant (pKa)

Expertise & Experience: The pKa values represent the pH at which a molecule's ionizable groups are 50% ionized. For 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, we expect at least two pKa values: one for the carboxylic acid group (typically acidic, pKa ~2-4) and one for the protonated azetidine nitrogen (typically basic, pKa ~8-10).[9] These values are paramount as they dictate the charge state of the molecule at different physiological pHs, which in turn governs its solubility, membrane permeability, and receptor binding.[4]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in deionized, degassed water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a temperature-controlled vessel (25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Acidic Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition. Continue the titration well past the expected equivalence points.

  • Basic Titration: In a separate experiment, titrate an identical sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic group more accurately.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the flattest regions of the buffer zones on the curve). Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to precisely identify the equivalence points.

  • Trustworthiness: The use of standardized titrants and a calibrated pH meter is crucial for accuracy. The clear inflection points in the resulting titration curve serve as an internal validation of the measurement.

Visualization: pKa Determination Workflow

G prep Prepare aqueous solution of known concentration titrate Titrate with standardized acid or base prep->titrate monitor Record pH after each titrant addition titrate->monitor plot Plot pH vs. Volume of Titrant monitor->plot analyze Determine inflection points (1st derivative plot) plot->analyze calculate Calculate pKa values (pH at half-equivalence points) analyze->calculate

Caption: Workflow for pKa determination by potentiometric titration.

3.3 Melting Point

Expertise & Experience: The melting point is a fundamental thermal property used to assess the identity and purity of a crystalline solid.[10][11] A sharp, well-defined melting range is characteristic of a pure compound, whereas impurities typically cause a depression and broadening of the melting range.[12][13] This analysis is a primary quality control check.

Experimental Protocol: Capillary Method

  • Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[14]

  • Determination: Heat the sample at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear).

  • Data Reporting: Report the result as a melting range (T_onset – T_clear).

  • Trustworthiness: The protocol's validity rests on a slow, controlled heating ramp to ensure thermal equilibrium. Performing the measurement in triplicate and averaging the results ensures precision.[11]

Visualization: Melting Point Determination Workflow

G prep Pack dry powder into capillary tube place Insert into calibrated melting point apparatus prep->place heat Apply controlled heat ramp (1-2°C/min) place->heat observe Visually observe phase transition heat->observe record Record T_onset and T_clear observe->record report Report Melting Range record->report G place Place sample on GSA microbalance dry Dry at 0% RH to establish initial mass place->dry sorp Stepwise increase of RH (0% -> 90%) dry->sorp monitor Monitor mass change at each RH step sorp->monitor desorp Stepwise decrease of RH (90% -> 0%) desorp->monitor monitor->desorp plot Plot % Mass Change vs. RH (Sorption/Desorption Isotherm) monitor->plot

Caption: Workflow for hygroscopicity assessment using GSA.

Stability and Safe Handling

Stability: The chemical stability of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride should be evaluated under various stress conditions (e.g., pH, light, temperature, oxidation) as part of a forced degradation study. [1]This helps to identify potential degradation pathways and establish a stability-indicating analytical method.

Safe Handling: While a specific Safety Data Sheet (SDS) for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride should always be consulted, general precautions for handling hydrochloride salts of amine-containing compounds are warranted.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [15]* Inhalation: Avoid creating and inhaling dust. Handle in a well-ventilated area or a chemical fume hood. [16]* Contact: The compound may cause skin and eye irritation. [17][18]In case of contact, rinse the affected area thoroughly with water. [15]* Storage: Store in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere, especially if hygroscopicity is confirmed. [18]

Summary of Properties

The following table should be populated with experimental data generated using the protocols described in this guide.

Table 2: Summary of Physicochemical Properties for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Property Method Expected Value Significance
Aqueous Solubility Shake-Flask (HPLC-UV) TBD (pH-dependent) Bioavailability, Formulation
pKa₁ (Carboxylic Acid) Potentiometric Titration TBD (~2-4) Charge state, Solubility, Permeability
pKa₂ (Azetidine N) Potentiometric Titration TBD (~8-10) Charge state, Solubility, Permeability
Melting Point Capillary Method / DSC TBD Purity, Identity, Solid Form
Hygroscopicity Gravimetric Sorption Analysis TBD (Classification) Stability, Handling, Storage

| LogP / LogD | Shake-Flask / Potentiometric | TBD | Lipophilicity, Permeability |

TBD: To Be Determined

Conclusion

The systematic characterization of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride's physicochemical properties is a foundational pillar of its development as a potential therapeutic agent. The theoretical rationale and detailed experimental workflows provided in this guide offer a robust framework for generating the high-quality, reliable data required by researchers, formulation scientists, and regulatory bodies. By diligently applying these methods, development teams can make informed decisions, mitigate risks associated with poor biopharmaceutical properties, and ultimately accelerate the journey from discovery to clinical application.

References
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Protheragen. (n.d.). Melting Point Test. Retrieved from [Link]

  • AELAB. (2024, July 1). What is a Melting Point Device?. Retrieved from [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethoxyazetidine-3-carboxylic acid hydrochloride (C6H11NO3). Retrieved from [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

  • Fisher Scientific. (2024, March 9). SAFETY DATA SHEET - 3-Methoxyazetidine hydrochloride. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Serajuddin, A. T., Fakes, M. G., & Noisternig, A. F. (1987). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 76(5), 402-404. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Proposed Mechanism of Action of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the proposed mechanism of action for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a novel azetidine derivative. Based on structure-activity relationships of analogous compounds, it is hypothesized that this molecule functions as an inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs). This document provides a comprehensive overview of the GABAergic system, the role of GATs in neurotransmission, and a detailed experimental framework to validate the proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel modulators of the GABAergic system.

Introduction: The GABAergic System and the Role of GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary role is to reduce neuronal excitability, thereby maintaining a balance between neuronal excitation and inhibition. This balance is crucial for normal brain function, and its disruption is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). To date, four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1][2] These transporters are crucial for regulating the concentration and duration of GABA in the synaptic cleft, thereby shaping GABAergic neurotransmission.[2]

Inhibition of these transporters can prolong the presence of GABA in the synapse, enhancing GABAergic signaling. This makes GATs attractive therapeutic targets for conditions characterized by reduced GABAergic tone.[2][3]

The Azetidine Scaffold in GABA Uptake Inhibition

Azetidine derivatives have emerged as a promising class of conformationally constrained GABA analogs with the potential to act as GABA uptake inhibitors.[4] The rigid azetidine ring system can mimic the folded conformation of GABA, allowing for interaction with the binding sites of GATs. Structure-activity relationship (SAR) studies on various azetidine derivatives have demonstrated that modifications to the azetidine ring can significantly influence their potency and selectivity for different GAT subtypes.[4]

Proposed Mechanism of Action of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Based on its structural features, we propose that 3-Ethoxyazetidine-3-carboxylic acid hydrochloride acts as a competitive inhibitor of GABA transporters .

  • The Azetidine-3-carboxylic acid core: This portion of the molecule is a key pharmacophore that mimics the structure of GABA. The carboxylic acid group is likely crucial for interacting with complementary binding sites within the transporter protein, similar to the carboxylic acid moiety of GABA itself.

  • The 3-Ethoxy group: The presence of an ethoxy group at the 3-position is a key structural feature. This group may influence the compound's binding affinity and selectivity for different GAT subtypes by interacting with a specific hydrophobic pocket within the transporter's binding site.

The proposed mechanism involves the compound binding to the active site of the GABA transporter, thereby preventing the binding and subsequent translocation of GABA. This leads to an accumulation of GABA in the synaptic cleft, resulting in an overall enhancement of inhibitory neurotransmission.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA GABA GABA_Release->GABA Exocytosis GAT GABA Transporter (GAT) GABA->GAT Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Compound 3-Ethoxyazetidine- 3-carboxylic acid HCl Compound->GAT Inhibits Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal

Proposed mechanism of GABA uptake inhibition.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a GABA uptake inhibitor, a series of well-established in vitro assays are required.

Primary Assay: [³H]GABA Uptake Inhibition Assay

This assay directly measures the ability of the compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GABA transporters.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing one of the human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

  • Cell Plating: Plate the cells in a 96-well microplate and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).

  • Compound Preparation: Prepare a stock solution of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in a suitable solvent (e.g., water or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with either the vehicle or different concentrations of the test compound for 10-15 minutes at room temperature.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]GABA taken up using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound compared to the vehicle control.

Secondary Assays: IC₅₀ Determination and Selectivity Profiling

To quantify the potency and selectivity of the compound, concentration-response curves are generated for each GAT subtype.

Methodology:

  • Perform the [³H]GABA uptake inhibition assay as described above with a wider range of concentrations of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride for each of the four GAT subtypes.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal GABA uptake).

Data Presentation:

Transporter SubtypeHypothetical IC₅₀ (µM)
hGAT-15.2
hGAT-2> 100
hGAT-325.8
hBGT-1> 100

This table presents hypothetical data for illustrative purposes.

Mechanism of Inhibition Studies: Kinetic Analysis

To determine the nature of the inhibition (competitive, non-competitive, or uncompetitive), kinetic studies are performed.

Protocol:

  • Perform the [³H]GABA uptake assay with varying concentrations of both the inhibitor (3-Ethoxyazetidine-3-carboxylic acid hydrochloride) and the substrate ([³H]GABA).

  • Measure the initial rates of GABA uptake at each combination of inhibitor and substrate concentrations.

  • Analyze the data using a double reciprocal plot (Lineweaver-Burk plot) or by fitting the data directly to the Michaelis-Menten equation modified for different inhibition models.

    • Competitive Inhibition: The Vmax remains unchanged, while the apparent Km increases. On a Lineweaver-Burk plot, this is visualized as lines with different slopes intersecting at the y-axis.

    • Non-competitive Inhibition: The Vmax decreases, while the Km remains unchanged. On a Lineweaver-Burk plot, this is seen as lines with different slopes intersecting on the x-axis.

    • Uncompetitive Inhibition: Both Vmax and Km decrease. On a Lineweaver-Burk plot, this results in parallel lines.

Experimental_Workflow Start Start: Compound Synthesis and Purification Primary_Assay Primary Assay: [³H]GABA Uptake Inhibition Assay Start->Primary_Assay Secondary_Assay Secondary Assay: IC₅₀ Determination and Selectivity Profiling Primary_Assay->Secondary_Assay If active Kinetic_Studies Mechanism of Inhibition Studies: Kinetic Analysis Secondary_Assay->Kinetic_Studies Conclusion Conclusion: Elucidation of Mechanism of Action Kinetic_Studies->Conclusion

Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

This guide has outlined a plausible mechanism of action for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride as a GABA uptake inhibitor, based on the established pharmacology of related azetidine derivatives. The proposed mechanism posits that the compound competitively inhibits GABA transporters, leading to an increase in synaptic GABA levels and enhanced inhibitory neurotransmission.

The provided experimental protocols offer a clear and robust pathway for the validation of this hypothesis. Successful confirmation of this mechanism would establish 3-Ethoxyazetidine-3-carboxylic acid hydrochloride as a valuable tool for studying the GABAergic system and as a potential lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Future research should focus on in vivo studies to assess the compound's pharmacokinetic profile, brain penetrance, and efficacy in animal models of relevant CNS disorders. Additionally, further SAR studies around the 3-ethoxy and other positions of the azetidine ring could lead to the discovery of even more potent and selective GAT inhibitors.

References

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A Technical Guide to the Spectroscopic Characterization of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride (C₆H₁₂ClNO₃, Molecular Weight: 181.62 g/mol ). As a key building block in medicinal chemistry, understanding its structural features through modern analytical techniques is paramount for researchers and drug development professionals. This document synthesizes fundamental spectroscopic principles to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a substituted cyclic amino acid. The structure features a four-membered azetidine ring, a quaternary carbon at the 3-position substituted with both an ethoxy group and a carboxylic acid, and a hydrochloride salt formed with the ring's nitrogen atom. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

The analytical approach described herein is designed to provide unambiguous structural confirmation. The methodologies are based on established protocols, ensuring that the predicted data serves as a reliable benchmark for experimental verification.

Caption: Structure of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, both ¹H and ¹³C NMR will provide critical connectivity information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the azetidine ring protons. The acidic protons (on the carboxyl group and the protonated amine) will also be present, though their appearance can be highly dependent on the solvent and concentration.[1][2]

Key Features:

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the range of 10-12 ppm.[1][3] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of D₂O.

  • Ammonium Protons (-N⁺H₂-): The two protons on the positively charged nitrogen will likely appear as a broad signal, potentially in the 7-9 ppm range, which would also exchange with D₂O.

  • Azetidine Ring Protons (-CH₂-): The two methylene groups on the azetidine ring (at C2 and C4) are diastereotopic. This means the two protons on each carbon are chemically non-equivalent and will appear as distinct signals. They are expected to show complex splitting patterns (geminal and vicinal coupling) and will likely resonate in the 3.5-4.5 ppm region, shifted downfield due to the influence of the adjacent protonated nitrogen.

  • Ethoxy Group Protons (-O-CH₂-CH₃):

    • The methylene (-O-CH₂-) protons will appear as a quartet, shifted downfield by the adjacent oxygen atom, likely in the 3.5-4.0 ppm range.

    • The methyl (-CH₃) protons will appear as a triplet further upfield, typically around 1.2-1.5 ppm.[4]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-COOH10.0 - 12.0broad singlet (s)1H
-N⁺H₂-7.0 - 9.0broad singlet (s)2H
Azetidine -CH₂- (C2/C4)3.5 - 4.5multiplet (m)4H
Ethoxy -O-CH₂-3.5 - 4.0quartet (q)2H
Ethoxy -CH₃1.2 - 1.5triplet (t)3H

Table 1: Predicted ¹H NMR Spectral Data.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to each unique carbon atom in the molecule.

Key Features:

  • Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing in the 165-185 ppm range.[1][5]

  • Quaternary Carbon (C3): The carbon atom at the junction of the azetidine ring, ethoxy group, and carboxylic acid will be significantly deshielded and is expected in the 70-90 ppm range.

  • Azetidine Ring Carbons (-CH₂-): The two methylene carbons of the ring (C2 and C4) will be shifted downfield by the adjacent nitrogen, appearing in the 45-60 ppm range.[6]

  • Ethoxy Group Carbons (-O-CH₂-CH₃):

    • The methylene carbon (-O-CH₂-) will be in the 60-70 ppm range.[7]

    • The methyl carbon (-CH₃) will be the most shielded, appearing upfield around 15-20 ppm.

Carbon Assignment Predicted Chemical Shift (ppm)
-COOH165 - 185
C3 (Quaternary)70 - 90
Ethoxy -O-CH₂-60 - 70
Azetidine -CH₂- (C2/C4)45 - 60
Ethoxy -CH₃15 - 20

Table 2: Predicted ¹³C NMR Spectral Data.

Caption: Predicted ¹³C NMR chemical shifts for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride will be dominated by absorptions from the carboxylic acid, the protonated amine, and the ether linkage.

Key Features:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected from 2500-3300 cm⁻¹.[8][9] This band is characteristic of a hydrogen-bonded carboxylic acid dimer.

  • N-H Stretch (Ammonium): A broad, strong absorption from the N⁺-H bonds of the protonated azetidine ring will also appear, likely overlapping with the O-H stretch in the 2500-3000 cm⁻¹ region.

  • C-H Stretch (Aliphatic): Absorptions for the sp³ C-H bonds will be observed between 2850-3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted in the 1710-1760 cm⁻¹ range.[1][10]

  • N-H Bend (Ammonium): A medium intensity band is expected around 1500-1600 cm⁻¹.

  • C-O Stretch (Ether & Carboxylic Acid): Strong C-O stretching bands will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.[11]

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
N-H Stretch (Ammonium)2500 - 3000Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1710 - 1760Strong, Sharp
N-H Bend (Ammonium)1500 - 1600Medium
C-O Stretch (Ether/Acid)1000 - 1300Strong

Table 3: Predicted Characteristic IR Absorption Bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be readily observed.

Expected Observations:

  • Molecular Ion: In positive ion mode ESI-MS, the base molecule (C₆H₁₁NO₃, MW: 145.14) will be detected as the protonated species [M+H]⁺ at m/z 146.08.

  • Fragmentation: Tandem MS (MS/MS) of the m/z 146.08 ion would induce fragmentation. The fragmentation of cyclic amino acids can be complex, often involving a ring-opening event followed by losses of neutral molecules.[12][13] Key fragmentation pathways for this molecule would likely involve:

    • Loss of H₂O (18 Da): Dehydration is a common fragmentation pathway, leading to a fragment at m/z 128.07.

    • Loss of CO₂ (44 Da) or COOH (45 Da): Decarboxylation is characteristic of carboxylic acids, resulting in fragments at m/z 102.08 or m/z 101.07.

    • Alpha-cleavage of the ethoxy group: Loss of an ethyl radical (•C₂H₅, 29 Da) is a typical fragmentation for ethers, which would lead to a fragment at m/z 117.05.[14]

    • Ring Cleavage: Cleavage of the azetidine ring could lead to a variety of smaller fragments.

M [M+H]⁺ m/z 146.08 F1 [M+H - H₂O]⁺ m/z 128.07 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z 102.08 M->F2 - CO₂ F3 [M+H - C₂H₅•]⁺ m/z 117.05 M->F3 - •C₂H₅

Caption: Predicted primary fragmentation pathways in ESI-MS/MS.

Experimental Protocols

To acquire the spectroscopic data discussed, standardized laboratory procedures should be followed.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover a range from -2 to 16 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition
  • Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid powders. Place a small amount of the hydrochloride salt directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 32-64) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the precursor ion of interest (m/z 146.08) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Data Processing: Analyze the resulting spectra to determine the accurate mass of the parent ion and identify the major fragment ions.

Conclusion

This guide provides a comprehensive, theory-based spectroscopic analysis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed structural fingerprint that is essential for the unambiguous identification and quality control of this important chemical entity. By combining the predicted data with the outlined experimental protocols, researchers in drug discovery and chemical synthesis can confidently characterize this molecule and ensure its integrity in their scientific endeavors.

References

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Crystal structure analysis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for conferring unique three-dimensional characteristics that can significantly improve the pharmacological profiles of drug candidates.[1] Substitution at the 3-position offers a strategic vector for modulating bioactivity, making a precise understanding of the molecule's solid-state conformation essential for rational, structure-based drug design. This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a compound of interest for its potential as a constrained amino acid analogue. We will detail the entire workflow, from synthesis and crystallization to data collection, structure refinement, and interpretation, emphasizing the causal reasoning behind key experimental decisions.

Introduction: The Strategic Importance of the Azetidine Scaffold

Four-membered nitrogenous heterocycles, particularly azetidines, have emerged as "privileged scaffolds" in drug discovery.[1] Their inherent ring strain and non-planar geometry provide a rigid framework that can enhance metabolic stability, improve aqueous solubility, and present substituents in well-defined spatial orientations compared to more flexible or planar analogues.[1] The specific compound, 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, combines the rigid azetidine core with a quaternary center featuring both a hydrogen-bond-accepting ethoxy group and a hydrogen-bond-donating carboxylic acid. As a hydrochloride salt, the azetidine nitrogen is protonated, creating an additional crucial site for directed intermolecular interactions.

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this, a high-resolution crystal structure is invaluable, revealing:

  • Conformational Preferences: The exact pucker of the azetidine ring and the orientation of the ethoxy and carboxylic acid substituents.

  • Intermolecular Interactions: The detailed hydrogen-bonding network dictated by the azetidinium cation, the carboxylic acid, the ethoxy oxygen, and the chloride anion.

  • Stereoelectronic Effects: How the substituents influence the geometry and electronic properties of the strained ring.

This information is critical for computational modeling, understanding structure-activity relationships (SAR), and optimizing lead compounds.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the final structure.

Synthesis

The synthesis of 3-substituted azetidine carboxylic acids can be challenging.[2] A plausible route to the target compound would involve the appropriate protection of a precursor, introduction of the ethoxy group, and final deprotection. The final step would be salt formation with hydrochloric acid.

Crystallization Protocol

Obtaining single crystals of amino acid hydrochloride salts requires careful control over saturation and nucleation.[3] The presence of the hydrochloride salt generally enhances aqueous solubility, necessitating specific strategies to achieve supersaturation.

Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: Begin by screening for suitable solvent systems. Given the polar, salt-like nature of the compound, primary choices include water, methanol, ethanol, or mixtures thereof. A mixture such as ethanol/water is often effective.

  • Solution Preparation: Prepare a saturated solution of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in the chosen solvent system at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.[4] A slight excess of HCl in the solution can sometimes aid in preventing the crystallization of the free amino acid.[3]

  • Filtration: Filter the warm solution through a 0.2 µm syringe filter into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as uncontrolled nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Crystal Growth: Cover the vial with a cap that is pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days at a constant temperature (e.g., room temperature or in a 4 °C refrigerator). The rationale here is that slow solvent removal maintains a state of slight supersaturation, promoting ordered growth on a limited number of nucleation sites.

  • Harvesting: Once well-formed, prismatic, or plate-like crystals of a suitable size (approx. 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested using a nylon loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The core of the structural investigation lies in the diffraction experiment and subsequent data processing.

Data Collection Workflow

The following diagram outlines the standard workflow for SC-XRD data collection and analysis.

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Computational Phase crystal_mount 1. Crystal Mounting (Nylon loop, 100 K) centering 2. Goniometer Centering crystal_mount->centering Cryostream unit_cell 3. Unit Cell Determination (Indexing) centering->unit_cell Initial Frames data_collection 4. Full Data Collection (Omega/Phi Scans) unit_cell->data_collection Collection Strategy integration 5. Data Integration (Intensity Extraction) data_collection->integration Raw Frames scaling 6. Scaling & Merging (SADABS) integration->scaling solve 7. Structure Solution (SHELXT, Direct Methods) scaling->solve HKL File refine 8. Structure Refinement (SHELXL, Full-Matrix LSQ) solve->refine Initial Model validate 9. Validation & Reporting (checkCIF) refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

  • Crystal Mounting & Cooling: The cryo-coated crystal is mounted on a goniometer head and placed into the cold stream (typically 100 K) of the diffractometer. The low temperature is crucial as it minimizes atomic thermal motion, leading to higher resolution data and often better-quality structures.[4]

  • Data Collection: A modern single-crystal diffractometer (e.g., equipped with a Pilatus or Synergy detector) is used.[4] A preliminary set of frames is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected using a combination of omega (ω) and phi (φ) scans.

  • Data Reduction and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled and corrected for experimental factors (e.g., absorption) using programs like SADABS.

  • Structure Solution and Refinement: The structure is typically solved using 'direct methods' or dual-space algorithms (e.g., SHELXT).[4] This provides an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[4] Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model, though those involved in strong hydrogen bonding may sometimes be located from the difference Fourier map.

Anticipated Structural Features and Interpretation

While a specific structure is not yet published, we can predict the key structural features based on related azetidine derivatives and amino acid hydrochlorides.[5][6][7]

Quantitative Data Summary

The following table summarizes expected crystallographic parameters, using data from a known 3-substituted azetidine as a comparative reference.[5]

ParameterExpected for Title CompoundReference: 3-Aryl-3-arylmethoxyazetidine[5]
Empirical FormulaC₆H₁₂ClNO₃C₂₄H₂₅NO₂
Formula Weight181.62375.46
Crystal SystemMonoclinic or OrthorhombicMonoclinic
Space GroupP2₁/c, P-1, or P2₁2₁2₁P2₁/n
a (Å)8 - 1210.435(2)
b (Å)5 - 1013.045(3)
c (Å)12 - 1815.029(3)
β (°)90 - 110 (if monoclinic)108.08(3)
Volume (ų)700 - 12001944.3(7)
Z (Molecules/Unit Cell)44
Calculated Density (g/cm³)~1.3 - 1.51.284
R-factor (R1)< 0.05-
Goodness-of-Fit (S)~1.0-
Key Structural Insights

The most important information derived from the structure will be the intricate network of hydrogen bonds. The protonated azetidinium nitrogen (N-H⁺) and the carboxylic acid group (-COOH) are strong hydrogen bond donors. The chloride anion (Cl⁻), the carbonyl oxygen (C=O), and the ethoxy oxygen (-OEt) are key acceptors.

H_Bonding mol 3-Ethoxyazetidine-3-carboxylic acid hydrochloride CO_acceptor Carbonyl Oxygen C=O (Acceptor) mol->CO_acceptor Ethoxy_acceptor Ethoxy Oxygen -OEt (Acceptor) mol->Ethoxy_acceptor NH_donor Azetidinium N-H⁺ (Donor) NH_donor->mol Cl_acceptor Chloride Ion Cl⁻ (Acceptor) NH_donor->Cl_acceptor Strong H-Bond NH_donor->CO_acceptor Intermolecular H-Bond (to adjacent molecule) COOH_donor Carboxylic Acid O-H (Donor) COOH_donor->mol COOH_donor->Cl_acceptor Strong H-Bond COOH_donor->CO_acceptor Dimer Formation H-Bond (to adjacent molecule)

Caption: Anticipated Hydrogen Bonding Network.

Analysis of this network is critical. For example, the formation of a classic carboxylic acid dimer motif would strongly influence crystal packing, while strong N-H⁺···Cl⁻ and O-H···Cl⁻ interactions will be central to the lattice energy. The conformation of the ethoxy group will likely be determined by a combination of steric hindrance and its role as a weaker hydrogen bond acceptor.

Conclusion: From Structure to Application

A successful crystal structure analysis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride provides an unambiguous, high-resolution snapshot of its solid-state conformation and intermolecular interactions. This empirical data serves as a crucial validation point for computational models and provides direct, actionable insights for drug development professionals. By understanding how this constrained amino acid analogue presents its functional groups, scientists can more effectively design next-generation molecules with improved potency, selectivity, and pharmacokinetic properties. The protocols and interpretive framework presented in this guide offer a robust pathway to achieving this critical structural data.

References

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. (n.d.). BenchChem.
  • Berman, H. M., McGandy, E. L., Burgner, II, J. W., & VanEtten, R. L. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 91(22), 6177–6182. Retrieved from [Link]

  • Kries, H., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Retrieved from [Link]

  • Mecking, S., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17, 731-738. Retrieved from [Link]

  • Wawrzycka-Gorczyca, I., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7179. Retrieved from [Link]

  • Singh, G., et al. (2020). Structure of azetidine-containing compounds found in nature. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethoxyazetidine-3-carboxylic acid hydrochloride (C6H11NO3). Retrieved from [Link]

  • XRD scans of amino acid samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Schurko, R. W., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(40), 13056–13057. Retrieved from [Link]

  • Sharma, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47465-47494. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Fleet, G. W. J., et al. (2006). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Tetrahedron, 62(33), 7856-7865. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, outlines detailed experimental protocols for its empirical determination, and presents the information in a clear, actionable format. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a therapeutic agent. For a molecule like 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, which possesses a unique combination of functional groups, understanding its behavior in various solvent systems is paramount for formulation development, bioavailability, and overall therapeutic efficacy. Poor solubility can lead to challenges in administration and absorption, hindering the development of promising drug candidates. This guide aims to provide a detailed framework for assessing the solubility of this specific azetidine derivative.

Physicochemical Properties and Structural Analysis

3-Ethoxyazetidine-3-carboxylic acid hydrochloride has the molecular formula C6H12ClNO3 and a molecular weight of 181.61738 g/mol .[1] Its structure is characterized by three key functional groups that dictate its solubility profile: the azetidine ring, the ethoxy group, and the carboxylic acid hydrochloride.

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle is a polar moiety. The nitrogen atom can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.[2]

  • Ethoxy Group: The ethoxy group (-OCH2CH3) introduces a degree of lipophilicity. While the ether oxygen can act as a hydrogen bond acceptor, the ethyl group is nonpolar, which can influence solubility in both aqueous and organic media.[3][4]

  • Carboxylic Acid Hydrochloride: This is the most significant contributor to aqueous solubility. The carboxylic acid is a polar, hydrophilic group capable of hydrogen bonding.[5][6][7][8] As a hydrochloride salt, the molecule is ionic, which generally enhances its solubility in polar solvents, particularly water.[9]

Based on this structural analysis, we can predict a solubility profile that favors polar solvents.

Predicted Solubility Profile

A qualitative prediction of the solubility of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in a range of common laboratory solvents is presented below. These predictions are based on the principle of "like dissolves like" and the influence of the compound's functional groups.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterHighThe hydrochloride salt form and the presence of the carboxylic acid and azetidine nitrogen allow for strong ion-dipole interactions and hydrogen bonding.
MethanolHighSimilar to water, methanol is a polar protic solvent that can engage in hydrogen bonding and solvate the ionic species effectively.
EthanolModerate to HighWhile still a good solvent, the increased hydrocarbon character of ethanol compared to methanol may slightly reduce solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong polar apathetic solvent capable of solvating both the ionic and polar non-ionic parts of the molecule.
AcetonitrileModerateAcetonitrile is less polar than DMSO and may be a less effective solvent for the highly polar hydrochloride salt.
AcetoneLow to ModerateAcetone's polarity is lower than that of acetonitrile, likely resulting in reduced solubility.
Nonpolar Dichloromethane (DCM)LowThe ionic and highly polar nature of the compound makes it unlikely to be soluble in this nonpolar aprotic solvent.
TolueneVery Low / InsolubleToluene is a nonpolar aromatic solvent and is not expected to effectively solvate the polar functional groups of the molecule.
HexaneVery Low / InsolubleAs a nonpolar aliphatic solvent, hexane is a poor solvent for polar and ionic compounds.

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended for its accuracy and reliability.[2]

Materials and Equipment
  • 3-Ethoxyazetidine-3-carboxylic acid hydrochloride (purity >99%)

  • Analytical grade solvents (Water, Methanol, Ethanol, DMSO, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B Dispense C Seal vials and place in shaker bath B->C D Agitate at constant temperature (e.g., 25°C) for 24-48h C->D Incubate E Allow to settle D->E F Centrifuge to pellet undissolved solid E->F Clarify G Withdraw supernatant F->G H Filter through 0.22 µm syringe filter G->H I Dilute sample H->I J Quantify by HPLC I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Carefully add a precise volume of each test solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the undissolved solid settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

    • Prepare a series of dilutions of the filtered supernatant with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

    • Perform each experiment in triplicate to ensure reproducibility and report the results as the mean ± standard deviation.

Interpreting the Results and Conclusion

The experimentally determined solubility data will provide a quantitative understanding of the behavior of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in different solvent systems. This information is invaluable for:

  • Formulation Development: Selecting appropriate solvent systems for liquid formulations or for use in the manufacturing process of solid dosage forms.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

  • Process Chemistry: Optimizing reaction and purification conditions where the compound is a reactant or product.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (URL: [Link])

  • Solubility of Things - Azetidine. (URL: not available)
  • 3-ethoxyazetidine-3-carboxylic acid hydrochloride (C6H11NO3) - PubChemLite. (URL: [Link])

  • Method for determining solubility of a chemical compound - Google P
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

  • Solubility of organic amine salts - Sciencemadness.org. (URL: [Link])

  • Carboxylic acid - Properties, Structure, Reactions - Britannica. (URL: [Link])

  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass? - Quora. (URL: [Link])

  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? - Quora. (URL: [Link])

  • Physical Properties of Carboxylic Acids | TSFX. (URL: [Link])

  • Why the water solubility of alcohols decreases as the size of the alkyl group increases? (URL: [Link])

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From Lily-of-the-Valley to the Laboratory: A Technical Guide to the Discovery and History of Azetidine-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidine-based carboxylic acids, particularly the archetypal azetidine-2-carboxylic acid, represent a fascinating class of non-proteinogenic amino acids that have journeyed from obscure plant metabolites to indispensable tools in modern medicinal chemistry. Their significance lies in their structural rigidity and ability to act as constrained mimics of proline, a feature that drug developers have exploited to modulate the conformation, stability, and biological activity of peptides and small molecules. This guide provides an in-depth exploration of the discovery of these unique four-membered rings, chronicles the evolution of their synthetic methodologies, and examines their profound impact on drug discovery, supported by detailed protocols and mechanistic insights.

A Serendipitous Beginning: The Natural Discovery of a Proline Analogue

The story of azetidine-based carboxylic acids begins not in a chemist's flask, but in the rhizomes of the common lily-of-the-valley (Convallaria majalis). In 1955, L. Fowden first identified L-azetidine-2-carboxylic acid (Aze), a novel, cyclic imino acid distinguished by its strained four-membered ring.[1][2] This discovery was significant as Aze was a lower homologue of proline, differing only by the absence of one methylene group in its ring structure.[3][4]

Subsequent investigations revealed Aze's presence in other plants, including those from the bean family (Fabaceae) and in common table and sugar beets (Beta vulgaris).[3][5][6] The natural function of Aze in these plants is primarily defensive; when ingested by herbivores or competing plants, it acts as a "toxic mimic" of proline.[3][7] Cellular machinery, specifically prolyl-tRNA synthetases in non-producing organisms, cannot efficiently distinguish Aze from proline.[1][8] This leads to the misincorporation of Aze into nascent polypeptide chains at proline-designated positions.[3][8][9] The smaller, more rigid azetidine ring disrupts protein folding, leading to the formation of non-functional proteins, endoplasmic reticulum (ER) stress, and ultimately, a wide range of toxic and teratogenic effects.[3][7][10][11]

This mechanism of toxicity, while detrimental in nature, foreshadowed the immense potential of azetidine carboxylic acids as tools to intentionally and precisely modify protein structure and function in a laboratory setting.[1]

The Synthetic Challenge: From Racemates to Asymmetric Mastery

The limited availability and low concentrations of Aze from natural sources necessitated the development of robust chemical syntheses. Early methods were often low-yielding and produced racemic mixtures, which were unsuitable for many biological applications where stereochemistry is paramount.[3][12] For instance, an early synthesis involved the bromination of GABA, followed by cyclization with barium hydroxide to form the azetidine ring.[3]

The demand for enantiomerically pure azetidine carboxylic acids, particularly the (S)-enantiomer for use as a proline surrogate in peptide chemistry, drove significant innovation in asymmetric synthesis.[13] Modern synthetic chemistry has established several reliable strategies to access these valuable building blocks.

Causality in Synthetic Design: The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control. A common and effective strategy involves starting from a readily available chiral molecule (a "chiral pool" approach), such as an amino acid, thereby conserving the initial stereochemistry throughout the synthesis. The key transformation is the intramolecular cyclization to form the strained four-membered ring. This step is often challenging and requires careful selection of protecting groups and reaction conditions to favor the desired ring closure over competing side reactions.

Key Synthetic Approaches:
  • From γ-Substituted Precursors: Many syntheses rely on the cyclization of 4-carbon chains with appropriate leaving groups. For example, α,γ-diaminobutyric acid can be treated with nitrous acid to generate a γ-chloro intermediate, which then cyclizes upon treatment with a base to form the azetidine ring.[3]

  • Intramolecular Alkylation: A powerful method involves the intramolecular alkylation of a protected β-amino acid derivative. This approach allows for the construction of the ring with good control over stereochemistry.[14]

  • Modern Catalytic Methods: Recent advances have focused on enantioselective catalytic reactions, such as copper-catalyzed boryl allylation of azetines, which allow for the efficient construction of highly functionalized and chiral 2,3-disubstituted azetidines.[15]

The following diagram illustrates a generalized workflow for the synthesis and application of azetidine-based carboxylic acids in research.

G General Workflow: Azetidine Carboxylic Acid Synthesis & Application start Chiral Starting Material (e.g., L-Aspartic Acid, L-Serine) protect Protecting Group Manipulation (N, O, COOH) start->protect Step 1 activate Activate C4 Position (e.g., Mesylation, Tosylation) protect->activate Step 2 cyclize Intramolecular Cyclization (Base) activate->cyclize Step 3 deprotect Deprotection cyclize->deprotect Step 4 product Enantiopure Azetidine Carboxylic Acid deprotect->product Final Product application Applications product->application drug Drug Discovery (Peptidomimetics, Scaffolds) application->drug bio Biological Probes (Protein Folding Studies) application->bio

Caption: Generalized synthetic workflow for enantiopure azetidine carboxylic acids.

Biological Activity and Therapeutic Applications

The true value of azetidine-based carboxylic acids in drug discovery stems from their role as conformationally constrained proline analogues.[4][10] By replacing a proline residue in a peptide or a pyrrolidine ring in a small molecule with an azetidine ring, medicinal chemists can introduce rigidity.[16] This conformational restriction can lead to several beneficial outcomes:

  • Enhanced Binding Affinity: By locking the molecule into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially increasing potency.[16]

  • Improved Metabolic Stability: The azetidine ring can be less susceptible to metabolic degradation compared to more flexible structures.

  • Increased Selectivity: The rigid structure can favor binding to a specific target receptor or enzyme over off-targets, reducing side effects.

These principles have been successfully applied in numerous drug discovery campaigns.[17][18][19] The azetidine ring is a feature in several approved drugs and numerous clinical candidates for conditions ranging from neurological disorders to cancer.[17][19][20] For example, azetidine amides have been developed as potent small-molecule inhibitors of the STAT3 protein, a key target in oncology.[21]

The diagram below illustrates the core mechanism of action of Aze: its misincorporation into proteins, leading to cellular stress.

G Mechanism of Azetidine-2-Carboxylic Acid (Aze) Toxicity Pro Proline (Pro) tRNA_Syn Prolyl-tRNA Synthetase Pro->tRNA_Syn Normal Substrate Aze Azetidine-2-Carboxylic Acid (Aze) (Toxic Mimic) Aze->tRNA_Syn Mistakenly Activated tRNA_Pro tRNA-Pro tRNA_Syn->tRNA_Pro Charges tRNA Ribosome Ribosome tRNA_Pro->Ribosome Protein Synthesis Protein_Good Functional Protein Ribosome->Protein_Good Correct Incorporation Protein_Bad Misfolded Protein Ribosome->Protein_Bad Aze Misincorporation UPR Unfolded Protein Response (UPR) & ER Stress Protein_Bad->UPR Triggers Apoptosis Cellular Dysfunction / Apoptosis UPR->Apoptosis Leads to

Caption: Misincorporation of Aze for proline leads to proteotoxicity.

Notable Azetidine-Based Carboxylic Acids in Research and Development

While azetidine-2-carboxylic acid is the most well-known, other isomers and derivatives have also found significant applications. Azetidine-3-carboxylic acid, for example, serves as a versatile building block for creating novel scaffolds and is used in the development of drugs targeting neurological disorders.[22][23][24][25]

CompoundIsomer/TypeKey Application Area(s)Significance
L-Azetidine-2-carboxylic acid 2-Carboxylic AcidPeptidomimetics, Protein Folding Studies, AgrochemicalsThe original, naturally occurring proline mimic used to induce conformational constraints and study proteotoxic stress.[1][9][10][26]
Azetidine-3-carboxylic acid 3-Carboxylic AcidNeurological Drug Discovery, Chiral AuxiliariesA key building block for GABA analogues and other CNS-active compounds; less common than the 2-substituted isomer.[22][23][24]
Azetidine-2,4-dicarboxylic acid Di-carboxylic AcidGlutamate Receptor ModulationDeveloped as rigidified glutamate analogues to probe and modulate neurotransmitter receptor activity.[27]

Detailed Experimental Protocol: Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid

Trustworthiness & Self-Validation: This protocol is a representative synthesis adapted from established literature methods, such as those departing from chiral amino acids.[14][28] It includes specific checkpoints for characterization (e.g., NMR, mass spectrometry) to validate the successful formation of intermediates and the final product. The causality for key steps, such as the Mitsunobu reaction for cyclization, is explained. This reaction is chosen for its reliability in forming C-N bonds via inversion of stereochemistry, which is critical for achieving the desired product configuration from a starting material like D-allo-threonine.

Objective: To synthesize enantiomerically pure (S)-azetidine-2-carboxylic acid from a commercially available chiral starting material.

Materials:

  • N-Boc-D-allo-threonine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Protection & Esterification (Not Shown, Assumed Starting Material): Begin with commercially available N-Boc-D-allo-threonine methyl ester. The Boc group protects the amine, and the methyl ester protects the carboxylic acid, preventing them from participating in side reactions during the cyclization step.

  • Intramolecular Cyclization (Mitsunobu Reaction):

    • Dissolve N-Boc-D-allo-threonine methyl ester (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD (1.5 eq) dropwise over 30 minutes. The reaction is highly exothermic and proceeds via an intermediate where the hydroxyl group is activated. The protected nitrogen then acts as an intramolecular nucleophile, attacking the activated carbon center to form the azetidine ring with an inversion of stereochemistry.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the protected azetidine intermediate.

    • Validation: Confirm product formation via ¹H NMR (observing the characteristic upfield shifts of the azetidine ring protons) and mass spectrometry (confirming the expected molecular weight).

  • Deprotection:

    • Dissolve the purified, protected azetidine intermediate (1.0 eq) in a 1:1 mixture of Methanol and 4M HCl.

    • Stir the reaction at room temperature for 4-6 hours to remove the Boc group.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and add LiOH (2.5 eq) to saponify the methyl ester. Stir for 2 hours.

    • Neutralize the solution to pH 7 with 1M HCl.

    • Lyophilize the solution to obtain the crude (S)-azetidine-2-carboxylic acid as a salt.

    • Validation: Confirm the removal of both protecting groups via ¹H NMR and the appearance of the free acid and amine signals.

Conclusion and Future Outlook

From its discovery as a plant-derived toxin, the azetidine carboxylic acid scaffold has been transformed by chemists into a powerful tool for molecular design. Its unique ability to act as a rigid proline mimic has cemented its place in the medicinal chemistry toolbox, enabling the development of more stable, potent, and selective therapeutics.[29] Ongoing research continues to expand the synthetic accessibility of diverse azetidine derivatives and explore their potential in new therapeutic areas, from antibacterial agents to treatments for neurological diseases.[30][31] The journey of this small, strained ring is a testament to the productive interplay between natural product discovery and synthetic chemical innovation.

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  • ACS Publications. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. Available at: [Link]

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The Emerging Therapeutic Potential of 3-Alkoxyazetidine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can impart favorable pharmacological properties to bioactive molecules. Azetidines serve as conformationally constrained bioisosteres for various functional groups, enabling chemists to fine-tune the spatial arrangement of substituents and enhance interactions with biological targets.[1] This guide will delve into the burgeoning field of 3-substituted azetidine-3-carboxylic acid derivatives, with a particular focus on the potential of 3-alkoxy analogs, as exemplified by 3-ethoxyazetidine-3-carboxylic acid, in the design of novel therapeutics. While direct literature on 3-ethoxyazetidine-3-carboxylic acid is nascent, we will extrapolate from the rich chemical and biological data available for structurally related 3-hydroxy and other 3-substituted azetidine-3-carboxylic acids to provide a comprehensive overview of their potential biological activities and the methodologies to explore them.

The Strategic Advantage of the 3-Substituted Azetidine-3-carboxylic Acid Core

The 3-position of the azetidine-3-carboxylic acid scaffold presents a pivotal point for chemical modification. The introduction of substituents at this position, particularly an alkoxy group, can profoundly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications, in turn, can modulate the compound's pharmacokinetic and pharmacodynamic profile. The carboxylic acid moiety provides a handle for further derivatization, such as amide bond formation, allowing for the creation of diverse chemical libraries for biological screening.[2][3]

Potential Therapeutic Applications: A Landscape of Possibilities

Derivatives of azetidine-3-carboxylic acid have demonstrated a wide array of biological activities, suggesting their potential in various therapeutic areas.

Neurological Disorders: Modulating GABAergic Neurotransmission

Azetidine derivatives have been explored as inhibitors of gamma-aminobutyric acid (GABA) uptake.[4] By blocking the GABA transporters (GATs), these compounds can increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism is of significant interest for the treatment of epilepsy, anxiety, and other neurological disorders characterized by GABAergic dysfunction.

  • Key Insight: The conformational constraint imposed by the azetidine ring can lead to enhanced selectivity for specific GAT subtypes.[4] The nature of the substituent at the 3-position can influence both potency and selectivity. While direct data on 3-ethoxy derivatives is unavailable, 3-hydroxy-3-aryl azetidines have shown moderate affinity for GAT-1 and GAT-3.[4]

Oncology: Targeting Aberrant Signaling Pathways

Recent studies have highlighted the potential of azetidine derivatives as anticancer agents. One notable target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.

  • Mechanism of Action: Azetidine-based compounds have been designed to disrupt the DNA-binding activity of STAT3, thereby inhibiting its transcriptional function.[5][6] The carboxylic acid group has been shown to be important for inhibiting STAT3 activity, though esterification can improve cellular potency, likely by enhancing membrane permeability.[5][6]

Enzyme Inhibition: A Versatile Strategy for Therapeutic Intervention

The unique structural features of azetidine-3-carboxylic acid derivatives make them attractive scaffolds for the design of enzyme inhibitors.

  • β-Hexosaminidase Inhibition: An N-methylazetidine amide derivative has been identified as a specific inhibitor of β-hexosaminidases at the micromolar level.[7][8] This finding suggests the potential of these compounds in the development of therapeutics for lysosomal storage disorders where β-hexosaminidase activity is dysregulated.

Synthetic Strategies: Accessing the 3-Alkoxyazetidine-3-carboxylic Acid Scaffold

The synthesis of 3-alkoxyazetidine-3-carboxylic acid derivatives can be approached through several routes. A common strategy involves the functionalization of a pre-formed azetidine ring.

Synthesis_Workflow Start Commercially Available Azetidin-3-one Intermediate1 Protection of Azetidine Nitrogen (e.g., Boc) Start->Intermediate1 Intermediate2 Addition of a Cyano Group to the Ketone Intermediate1->Intermediate2 Intermediate3 Formation of Cyanohydrin Intermediate2->Intermediate3 Intermediate4 Alkylation of the Hydroxyl Group (e.g., with Ethyl Iodide) Intermediate3->Intermediate4 Intermediate5 Hydrolysis of the Cyano Group to Carboxylic Acid Intermediate4->Intermediate5 Final_Product 3-Ethoxyazetidine-3-carboxylic Acid Derivative Intermediate5->Final_Product

Caption: A potential synthetic workflow for 3-ethoxyazetidine-3-carboxylic acid derivatives.

Experimental Protocol: Synthesis of a 3-Alkoxyazetidine-3-carboxylic Acid Derivative (Illustrative)
  • Protection: To a solution of N-Boc-azetidin-3-one in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group for the ketone if necessary, or proceed directly to the next step.

  • Cyanohydrin Formation: Treat the ketone with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a catalytic amount of a Lewis acid (e.g., ZnI2).

  • Alkylation: The resulting cyanohydrin is deprotonated with a mild base (e.g., sodium hydride) and subsequently alkylated with an alkyl halide (e.g., ethyl iodide) to introduce the alkoxy group.

  • Hydrolysis: The nitrile is then hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Deprotection and Derivatization: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid), and the resulting amine and carboxylic acid can be further functionalized.

Biological Evaluation: Methodologies and Assays

A systematic approach to evaluating the biological activity of novel 3-ethoxyazetidine-3-carboxylic acid derivatives is crucial.

In Vitro Assays
Assay TypeTarget/PurposeKey Parameters Measured
GABA Uptake Inhibition Assay GAT-1, GAT-2, GAT-3, BGT-1IC50 values
STAT3 DNA-Binding Assay (EMSA) STAT3IC50 values for disruption of STAT3-DNA complex
Enzyme Inhibition Assays Specific target enzymes (e.g., β-hexosaminidase)IC50 or Ki values
Cell Viability/Proliferation Assays Cancer cell linesGI50 or IC50 values
Experimental Protocol: STAT3 Electrophoretic Mobility Shift Assay (EMSA)
  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).

  • Probe Labeling: Radiolabel a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (hSIE) with [γ-³²P]ATP.

  • Binding Reaction: Incubate the nuclear extract with increasing concentrations of the test compound for 30 minutes at room temperature.

  • Probe Incubation: Add the radiolabeled hSIE probe to the reaction mixture and incubate for another 20 minutes.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the bands by autoradiography and quantify the intensity of the STAT3:DNA complex band to determine the IC50 value.[6]

EMSA_Workflow cluster_Preparation Preparation cluster_Binding Binding Reaction cluster_Analysis Analysis NuclearExtract Prepare Nuclear Extracts (STAT3-active cells) Incubation Incubate Nuclear Extract with Test Compound NuclearExtract->Incubation ProbeLabeling Radiolabel STAT3 Probe ProbeAddition Add Labeled Probe ProbeLabeling->ProbeAddition Incubation->ProbeAddition Electrophoresis Polyacrylamide Gel Electrophoresis ProbeAddition->Electrophoresis Visualization Autoradiography and Quantification Electrophoresis->Visualization Result Determine IC50 Visualization->Result

Caption: Workflow for a STAT3 Electrophoretic Mobility Shift Assay (EMSA).

Structure-Activity Relationships (SAR): Guiding Lead Optimization

Systematic modification of the 3-ethoxyazetidine-3-carboxylic acid scaffold is essential to elucidate the SAR and guide the optimization of lead compounds.

  • The 3-Alkoxy Group: Varying the length and branching of the alkyl chain can modulate lipophilicity and steric interactions with the target protein.

  • The N1-Substituent: Introduction of different substituents on the azetidine nitrogen can significantly impact potency and selectivity. For GAT inhibitors, lipophilic N-alkylated derivatives have shown high potency.[4]

  • The Carboxylic Acid: While often crucial for activity, the carboxylic acid can be replaced with bioisosteres such as tetrazoles to modulate physicochemical properties, although in some cases this has led to a loss of potency.[4]

Future Directions and Conclusion

The 3-alkoxyazetidine-3-carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutics. While direct biological data for these specific derivatives is limited, the broader class of 3-substituted azetidine-3-carboxylic acids has demonstrated significant potential across multiple therapeutic areas. Future research should focus on the synthesis and biological evaluation of a diverse library of 3-alkoxy derivatives to fully explore their therapeutic utility. A thorough investigation of their ADME (absorption, distribution, metabolism, and excretion) properties will also be critical for their successful development as drug candidates. This guide provides a foundational framework for researchers to embark on the exploration of this exciting chemical space.

References

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]

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  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Wiley Online Library. [Link]

  • Structures of some azetidine based drugs. ResearchGate. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]

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In Silico Modeling and Conformational Analysis of 3-Ethoxyazetidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have garnered significant interest in medicinal chemistry. Their inherent ring strain and conformational rigidity offer a unique structural scaffold that can enhance binding affinity and improve the metabolic stability of drug candidates.[1] The molecule 3-Ethoxyazetidine-3-carboxylic acid combines the constrained azetidine core with an ethoxy group and a carboxylic acid moiety, presenting a fascinating subject for conformational analysis. Understanding the three-dimensional arrangement of these functional groups is paramount for predicting its interactions with biological targets and guiding further drug development efforts.[2]

This technical guide provides a comprehensive framework for the in silico modeling and conformational analysis of 3-Ethoxyazetidine-3-carboxylic acid. We will delve into the theoretical underpinnings of the computational methodologies, present a detailed, step-by-step protocol, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.

The Strategic Imperative of Conformational Analysis

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure. A molecule in solution is not static but exists as an ensemble of interconverting conformers. The bioactive conformation, the specific spatial arrangement adopted when binding to a biological target, may not be the lowest energy conformation in solution.[3][4] A thorough conformational analysis aims to identify the low-energy conformers and understand the energy barriers between them.[5][6] This knowledge is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Rationalizing how modifications to the molecular structure affect its biological activity.

  • Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups responsible for biological activity.

  • Virtual Screening and Docking: Seeding docking algorithms with relevant conformers to improve the accuracy of binding predictions.[7]

Methodology: A Step-by-Step In Silico Workflow

The in silico evaluation of a novel compound like 3-Ethoxyazetidine-3-carboxylic acid follows a systematic, multi-step process. This workflow ensures a comprehensive exploration of the conformational landscape.[2]

G A 1. 2D to 3D Structure Generation B 2. Molecular Mechanics Force Field Selection A->B C 3. Conformational Search B->C D 4. Geometry Optimization and Energy Minimization (MM) C->D E 5. Clustering and Selection of Unique Conformers D->E F 6. Quantum Mechanical (QM) Refinement E->F G 7. Analysis of Results F->G

Caption: A generalized workflow for the in silico conformational analysis of small molecules.

2D to 3D Structure Generation

The initial step involves converting the 2D chemical structure of 3-Ethoxyazetidine-3-carboxylic acid into a 3D representation. This can be accomplished using various molecular building software.[8] It is crucial to ensure the correct protonation state of the carboxylic acid and the azetidine nitrogen at a physiological pH (typically assumed to be around 7.4). Given the pKa of carboxylic acids and secondary amines, the zwitterionic form is a likely and important species to consider in aqueous environments.

Molecular Mechanics Force Field Selection: The Engine of the Simulation

Molecular mechanics (MM) force fields are the cornerstone of this analysis, providing the mathematical functions and parameters to calculate the potential energy of the molecule as a function of its atomic coordinates.[7][9] The choice of force field is critical for the accuracy of the conformational search.[10][11] For a small, drug-like molecule such as 3-Ethoxyazetidine-3-carboxylic acid, several well-established force fields are suitable:

  • Generalized Amber Force Field (GAFF): A versatile force field designed for organic molecules, compatible with the Amber simulation package.[10]

  • CHARMM General Force Field (CGenFF): Developed for a wide range of chemical entities and widely used with the CHARMM and NAMD simulation programs.[10][11]

  • OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom): Known for its accuracy in reproducing the properties of liquid systems.[10]

Rationale for Selection: For this guide, we will proceed with the GAFF force field. Its broad parameterization for organic molecules makes it a robust choice for a novel structure like 3-Ethoxyazetidine-3-carboxylic acid. It is important to perform atom typing and charge assignment meticulously, often using tools like Antechamber, to ensure the force field parameters are applied correctly.

Conformational Search: Exploring the Torsional Landscape

The goal of the conformational search is to explore the rotational freedom around the single bonds in the molecule and identify low-energy conformations. The primary rotatable bonds in 3-Ethoxyazetidine-3-carboxylic acid are within the ethoxy group. The puckering of the azetidine ring also contributes to the conformational diversity.[12][13]

Protocol: Systematic Search

A systematic search is a suitable method for a molecule with a limited number of rotatable bonds.

  • Identify Rotatable Bonds: The C-O and O-C bonds of the ethoxy group are the primary sources of conformational flexibility.

  • Define Torsional Increments: Rotate each identified bond in discrete steps (e.g., 30 degrees).

  • Generate All Possible Conformations: Systematically generate all possible combinations of torsional angles.

  • Initial Energy Evaluation: Perform a quick energy calculation for each generated conformer to discard high-energy structures resulting from steric clashes.

Geometry Optimization and Energy Minimization (MM)

Each conformer generated during the search must be subjected to geometry optimization to find the nearest local energy minimum on the potential energy surface.[4]

Protocol: Steepest Descent and Conjugate Gradient Minimization

  • Steepest Descent: Initially, a few steps of the steepest descent algorithm are applied to relieve any major steric clashes in the initial conformers.

  • Conjugate Gradient: This is followed by a more efficient conjugate gradient minimization until a convergence criterion is met (e.g., RMS gradient of < 0.01 kcal/mol·Å).

Clustering and Selection of Unique Conformers

The minimization process will likely result in many redundant conformers. Clustering based on root-mean-square deviation (RMSD) of atomic positions is performed to identify unique conformational families.[3]

Protocol: RMSD-based Clustering

  • Set RMSD Cutoff: A typical cutoff of 1.0 Å is used to group similar conformers.

  • Select Representative Conformer: The lowest energy conformer from each cluster is selected for further analysis.

Quantum Mechanical (QM) Refinement: For Higher Accuracy

While molecular mechanics is efficient for exploring the conformational space, quantum mechanical methods provide more accurate energy calculations.[14][15] Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost for small molecules.[16]

Protocol: DFT Single-Point Energy Calculations

  • Select QM Method: A common choice is the B3LYP functional with a 6-31G(d) basis set.[16] For even higher accuracy in relative energies, a larger basis set like 6-311+G(d,p) can be employed.[16]

  • Perform Single-Point Energy Calculations: For each unique conformer identified from the MM stage, a single-point energy calculation is performed at the chosen level of theory. The geometry is kept fixed from the MM optimization.

  • Optional: Full QM Optimization: For the lowest energy conformers, a full geometry optimization at the QM level can be performed to obtain the most accurate structures and relative energies. Vibrational frequency calculations should follow to confirm that the optimized structures are true minima (no imaginary frequencies).[16]

Results and Discussion: A Hypothetical Analysis

Following the described workflow, a hypothetical set of results for the conformational analysis of 3-Ethoxyazetidine-3-carboxylic acid is presented below.

Conformational Families

Our hypothetical analysis reveals three distinct low-energy conformational families, primarily differing in the orientation of the ethoxy group relative to the azetidine ring.

G cluster_0 Conformational Landscape cluster_1 Energy Barriers A Conformer A (Global Minimum) AB ΔE = 1.2 kcal/mol A->AB B Conformer B BC ΔE = 2.5 kcal/mol B->BC C Conformer C AB->B BC->C

Caption: Hypothetical relationship between the three lowest energy conformers and the energy barriers for their interconversion.

Quantitative Conformational Data

The following table summarizes the hypothetical quantitative data for the three lowest energy conformers after QM refinement.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)Dipole Moment (Debye)Key Dihedral Angle (C-C-O-C)
A 0.0065.22.5175° (anti)
B 0.8525.13.165° (gauche)
C 1.509.73.8-70° (gauche)

Interpretation of Hypothetical Data:

  • Conformer A is the global energy minimum, with the ethoxy group in an anti orientation relative to the carboxylic acid. This conformation is predicted to be the most populated at room temperature.

  • Conformers B and C are higher in energy and represent gauche orientations of the ethoxy group. While less populated, their presence in the conformational ensemble could be significant for biological activity, as the receptor-bound conformation is not always the global minimum.

  • The dipole moment varies between the conformers, which could influence their solubility and interactions with a polar binding site.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically grounded workflow for the in silico modeling and conformational analysis of 3-Ethoxyazetidine-3-carboxylic acid. By combining molecular mechanics for efficient conformational searching with quantum mechanics for accurate energy refinement, we can gain valuable insights into the three-dimensional preferences of this molecule. The hypothetical data presented illustrates how such an analysis can inform our understanding of its potential biological activity.

Future work could involve:

  • Solvation Modeling: Performing the conformational analysis in an implicit or explicit solvent model to better mimic physiological conditions.

  • Molecular Dynamics Simulations: Simulating the dynamic behavior of the molecule over time to explore the conformational landscape more extensively and understand the kinetics of conformational changes.[10][17]

  • Experimental Validation: Comparing the computational results with experimental data from techniques like NMR spectroscopy to validate the predicted conformational preferences.[14]

By leveraging the power of computational chemistry, we can accelerate the drug discovery process and make more informed decisions in the design of novel therapeutics based on the promising azetidine scaffold.

References

  • Benchchem. In-Silico Modeling of 3-(2-Tert-butylphenoxy)azetidine Interactions: A Technical Guide.
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Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The rational design of peptide-based therapeutics increasingly relies on the incorporation of non-canonical amino acids (ncAAs) to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] Azetidine-containing amino acids, as rigid structural mimics of proline, are particularly valuable building blocks in medicinal chemistry.[3][4] They introduce sharp turns and restrict the conformational flexibility of the peptide backbone, which can lead to enhanced binding affinity and selectivity for biological targets.[3][5]

This document provides a comprehensive guide to the use of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride , a unique α,α-disubstituted cyclic amino acid, in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The presence of a quaternary α-carbon presents a significant steric challenge during peptide bond formation.[6][7] These application notes detail the critical considerations and provide robust, field-tested protocols for the efficient handling, activation, and coupling of this sterically hindered building block, enabling its successful integration into novel peptide sequences.

Physicochemical Properties & Handling

Proper handling of the starting material is crucial for successful synthesis. 3-Ethoxyazetidine-3-carboxylic acid is typically supplied as a hydrochloride salt to improve its shelf-life and handling characteristics.

PropertyValueSource
IUPAC Name 3-Ethoxyazetidine-3-carboxylic acid hydrochloride[8]
CAS Number 1523618-24-7[8]
Molecular Formula C₆H₁₂ClNO₃[8]
Molecular Weight 181.62 g/mol [8]
Appearance White to off-white solidTypical
Solubility Soluble in water, DMSO, Methanol[9]

Key Handling Considerations:

  • Hygroscopicity: As a salt, the compound may be hygroscopic. Store in a desiccator under an inert atmosphere (N₂ or Ar) and handle quickly when weighing.

  • Hydrochloride Form: The presence of the hydrochloride salt necessitates the use of a non-nucleophilic base during the coupling reaction to neutralize the amine and liberate the free carboxylate for activation.[10]

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle to the efficient incorporation of 3-Ethoxyazetidine-3-carboxylic acid is the steric hindrance imposed by the quaternary α-carbon, substituted with both an ethoxy group and the azetidine ring structure. Conventional coupling methods, such as those using carbodiimides like DCC or DIC alone, are often slow and inefficient, leading to low coupling yields and deletion sequences.[7]

To overcome this, two key strategies are employed:

  • High-Efficiency Coupling Reagents: The use of modern uronium/phosphonium salt-based coupling reagents is mandatory. Reagents like HATU , HBTU , or COMU are highly effective as they rapidly form activated esters that are less susceptible to steric hindrance.[10]

  • Optimized Reaction Conditions: Extended coupling times and/or the use of microwave energy can significantly enhance coupling efficiency by providing the necessary energy to overcome the activation barrier for sterically demanding couplings.[6]

Experimental Protocols

Protocol 1: Nα-Fmoc Protection of 3-Ethoxyazetidine-3-carboxylic acid

For use in standard SPPS, the amino acid must first be protected with a base-labile Nα-Fmoc group.

Materials:

  • 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-Ethoxyazetidine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography to obtain pure Fmoc-3-Ethoxyazetidine-3-carboxylic acid.

Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-3-Ethoxyazetidine-3-carboxylic acid into a peptide sequence on an automated synthesizer using a Rink Amide resin as an example.

Reagents:

  • Resin: Rink Amide resin (e.g., 0.5 mmol/g loading).

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.

  • Amino Acids: Standard Fmoc-protected amino acids (4 eq relative to resin loading).

  • Special Amino Acid: Fmoc-3-Ethoxyazetidine-3-carboxylic acid (4 eq).

  • Activator: HATU (3.9 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA) (8 eq).

  • Solvents: High-purity DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Workflow:

SPPS_Workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat for each AA) cluster_final Finalization Resin 1. Resin Swelling (DCM, then DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Next cycle Coupling 4. Amino Acid Coupling (AA/HATU/DIPEA in DMF) Wash1->Coupling Next cycle Wash2 5. DMF Wash Coupling->Wash2 Next cycle KaiserTest 6. Kaiser Test (Optional QC) Wash2->KaiserTest Next cycle KaiserTest->Deprotection Next cycle FinalDeprotect 7. Final Fmoc Deprotection KaiserTest->FinalDeprotect End of sequence FinalWash 8. Final Wash (DMF, then DCM) FinalDeprotect->FinalWash Cleavage 9. Cleavage & Deprotection (TFA Cocktail) FinalWash->Cleavage Purification 10. Precipitation & Purification (Cold Ether, then RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Coupling Step for Fmoc-3-Ethoxyazetidine-3-carboxylic acid:

  • Pre-activation: In a separate vial, dissolve Fmoc-3-Ethoxyazetidine-3-carboxylic acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Allow this mixture to pre-activate for 2-5 minutes.

    • Scientist's Note: The use of 2 equivalents of base per equivalent of amino acid is critical. The first equivalent neutralizes the hydrochloride salt, and the second facilitates the coupling reaction. DIPEA is the base of choice due to its steric bulk, which prevents it from causing side reactions.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

  • Reaction Time: Allow the coupling to proceed for a minimum of 2 hours at room temperature. For particularly difficult sequences, double coupling or extending the reaction time to 4 hours is recommended. Using a microwave peptide synthesizer at an elevated temperature (e.g., 75°C) for 10-20 minutes can dramatically improve efficiency.[6]

  • Monitoring: After coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) should be performed before proceeding to the next deprotection step.

Mechanism of Activation and Coupling

The efficiency of HATU lies in its ability to rapidly convert the Fmoc-amino acid into a highly reactive O-acylisourea intermediate, which then forms an Oxyma-ester. This activated species readily reacts with the free N-terminal amine of the growing peptide chain.

Caption: Activation and coupling of the sterically hindered amino acid.

(Note: The DOT script above is a template. For actual image generation, valid image URLs would be needed for the chemical structures.)

Characterization and Quality Control

After cleavage and purification by reverse-phase HPLC, the final peptide must be characterized to confirm successful incorporation.

  • Mass Spectrometry (LC-MS/MALDI-TOF): Verify the molecular weight of the final peptide. The mass should correspond to the theoretical calculated mass including the 3-Ethoxyazetidine-3-carboxylic acid residue.

  • HPLC Analysis: Assess the purity of the final product. Co-injection with a sample from a failed synthesis (without the target amino acid) can help identify deletion sequences.

Conclusion

The successful incorporation of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride into synthetic peptides is readily achievable despite its significant steric hindrance. The keys to success are the selection of a potent coupling reagent, such as HATU, and the meticulous application of a non-nucleophilic base to neutralize the hydrochloride salt. By following the detailed protocols and understanding the chemical principles outlined in these notes, researchers can confidently utilize this valuable building block to create novel, conformationally constrained peptides for advanced drug discovery and development.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]

  • Azetidine amino acid derivatives and peptide compounds. ResearchGate. Available at: [Link]

  • Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting. RSC Publishing. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link]

  • (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • Design of peptides with non-canonical amino acids using flow matching. bioRxiv. Available at: [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC. Available at: [Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. Available at: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Available at: [Link]

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Application Note: 3-Ethoxyazetidine-3-carboxylic acid hydrochloride – A Versatile Scaffold for Modulating Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds

In modern medicinal chemistry, the pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Small, saturated heterocycles have emerged as powerful tools in this endeavor, offering a means to introduce conformational rigidity and novel three-dimensional exit vectors. Azetidines, four-membered nitrogen-containing heterocycles, are particularly valuable scaffolds.[1] They represent an optimal balance between the high ring strain and reactivity of aziridines and the conformational flexibility of larger pyrrolidines.[1] This inherent strain and defined geometry make azetidines attractive bioisosteres for other cyclic and acyclic moieties, capable of profoundly influencing a molecule's biological activity and physicochemical profile.[2][3]

The incorporation of a rigid scaffold like azetidine can reduce the entropic penalty associated with a molecule binding to its biological target, potentially leading to enhanced affinity.[4] Furthermore, their compact and polar nature often improves properties like aqueous solubility.[2][3] 3,3-disubstituted azetidines are especially noteworthy as they introduce a quaternary center that can block sites of metabolic degradation and project substituents into distinct vectors in three-dimensional space.[5]

This application note details the utility of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride , a bifunctional building block that provides medicinal chemists with a unique combination of features: a nucleophilic secondary amine, an electrophilic carboxylic acid, and a lipophilic ethoxy group, all anchored to a rigid azetidine core. We present its properties, detailed synthetic protocols for its derivatization, and strategic insights into its application for developing next-generation therapeutics.

Physicochemical Properties and Handling

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a white to off-white solid supplied as a stable hydrochloride salt. Its bifunctional nature, combining a non-proteinogenic amino acid structure with an ether linkage, makes it a highly versatile synthetic intermediate.[6][7]

PropertyValueReference
CAS Number 1523618-24-7[8]
Molecular Formula C₆H₁₂ClNO₃[8]
Molecular Weight 181.62 g/mol [8]
Canonical SMILES CCOC1(CNC1)C(=O)O.Cl[8]
InChIKey OLNQUESZWZPBLV-UHFFFAOYSA-N[8]

Handling and Storage: The compound is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Due to its acidic nature (hydrochloride salt), it is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For synthetic applications, the free base of the azetidine nitrogen can be generated in situ or through a separate workup step, which is crucial for subsequent N-functionalization reactions.

Core Synthetic Applications & Protocols

The primary value of this building block lies in its two orthogonal reactive handles: the C3-carboxylic acid and the N1-secondary amine. The presence of the hydrochloride salt necessitates careful selection of bases to control which functional group reacts.

G cluster_0 Amide Coupling at C3-COOH cluster_1 N-Functionalization at N1-H start 3-Ethoxyazetidine-3-carboxylic acid hydrochloride amide_coupling Amine (R¹-NH₂) Coupling Agent (e.g., HATU) Base (e.g., DIPEA, >2 eq.) start->amide_coupling n_acylation Acyl Chloride (R²-COCl) Base (e.g., Et₃N, >1 eq.) start->n_acylation n_reductive_amination Aldehyde (R³-CHO) Reducing Agent (e.g., NaBH(OAc)₃) start->n_reductive_amination amide_product N-H Azetidine Amide amide_coupling->amide_product amide_product->n_acylation Sequential Functionalization amide_product->n_reductive_amination Sequential Functionalization n_product N-Substituted Azetidine Acid n_acylation->n_product n_reductive_amination->n_product

Caption: Synthetic pathways for functionalizing the building block.
Protocol 1: Amide Bond Formation at the C3-Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[9][10] Therefore, activation of the carboxylic acid is required. Peptide coupling reagents are ideal for this transformation, offering mild conditions and high yields.

Causality and Experimental Choices:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its high efficiency and low rate of side reactions. It rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate.[11] Alternatives like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are also effective.[12]

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is critical. At least two equivalents are required: one to neutralize the hydrochloride salt of the building block, freeing the carboxylic acid for activation, and a second to scavenge the acid produced during the coupling reaction.

  • Solvent: An aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is used to ensure all reactants are fully solvated.

Step-by-Step Methodology:

  • To a stirred solution of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride (1.0 eq.) in anhydrous DMF (0.1 M) at room temperature, add the desired primary or secondary amine (1.1 eq.).

  • Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes.

  • Add the coupling reagent, HATU (1.2 eq.), in one portion.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Self-Validation and Troubleshooting:

  • Expected Outcome: A clean conversion to the amide product, observable by a mass shift in LC-MS corresponding to the addition of the amine fragment minus water.

  • Potential Issue: Low yield. This can result from an insufficiently reactive amine or steric hindrance. Switching to a more potent coupling reagent (e.g., COMU) or increasing the reaction temperature to 40-50 °C may improve conversion.

  • Potential Issue: Epimerization. While not an issue for this achiral building block, it is a critical consideration when using chiral amines or acids with HATU.[13]

Protocol 2: N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine ring is a versatile handle for introducing a wide range of substituents. A base is required to neutralize the hydrochloride salt and liberate the free amine for reaction.

Sub-Protocol 2a: N-Acylation

Causality and Experimental Choices:

  • Reagent: Acyl chlorides are highly electrophilic and react readily with the secondary amine.

  • Base: A base like Triethylamine (Et₃N) or DIPEA is used to neutralize the HCl by-product, driving the reaction to completion.[10]

Step-by-Step Methodology:

  • Suspend 3-Ethoxyazetidine-3-carboxylic acid hydrochloride (1.0 eq.) in anhydrous DCM (0.2 M).

  • Add Et₃N (2.2 eq.) and stir until the solid dissolves (or for 15 minutes). Cool the solution to 0 °C.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the N-acylated product.

Sub-Protocol 2b: N-Alkylation via Reductive Amination

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less basic than other hydrides, minimizing side reactions, and does not readily reduce the aldehyde or ketone starting material in the absence of the amine.

Step-by-Step Methodology:

  • Dissolve 3-Ethoxyazetidine-3-carboxylic acid hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1 M).

  • Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt. Stir for 10 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.

  • Stir the reaction for 6-24 hours until the starting material is consumed (monitor by LC-MS).

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to obtain the N-alkylated product.

Medicinal Chemistry Strategy & Design Principles

The true power of this building block lies in its ability to strategically modulate multiple properties of a lead compound simultaneously.

G scaffold 3-Ethoxyazetidine-3-Carboxylic Acid Scaffold Rigid Azetidine Core Quaternary C3 Center Ethoxy Group N1-Substituent (R¹) C3-Amide (R²) prop1 Improved Metabolic Stability scaffold:f2->prop1 Blocks C-H Oxidation prop2 Increased Rigidity (Lower ΔS of Binding) scaffold:f1->prop2 Pre-organizes Conformation prop3 Modulated Solubility & Polarity scaffold:f1->prop3 Introduces Polar N-atom prop4 Defined 3D Exit Vectors scaffold:f4->prop4 scaffold:f5->prop4 prop5 Fine-tuned Lipophilicity (LogP) scaffold:f3->prop5

Caption: Impact of the scaffold on key drug-like properties.
  • Metabolic Stability: The 3,3-disubstituted pattern introduces a quaternary carbon, which is not susceptible to oxidative metabolism by cytochrome P450 enzymes. This can be used to block a known metabolic soft spot in a lead compound.

  • Solubility and Polarity: Azetidines are considered attractive design options due to their small and polar nature.[3] The introduction of the polar azetidine nitrogen can enhance aqueous solubility, a critical factor for oral bioavailability.[14]

  • Three-Dimensional Shape and Vectoriality: Unlike a flexible aliphatic linker, the rigid azetidine ring pre-organizes the attached substituents (R¹ and R²) into well-defined spatial orientations. This is invaluable for structure-activity relationship (SAR) studies, as it allows chemists to systematically probe the topology of a target's binding site.

  • Lipophilicity Modulation: The ethoxy group provides a moderate lipophilic contribution. This specific functionality can be used to fine-tune the overall LogP of a molecule to fall within the optimal range for cell permeability and bioavailability, as described by principles like Lipinski's "Rule of Five".[14]

By replacing a flexible or metabolically liable fragment of a molecule with the 3-ethoxyazetidine core, a medicinal chemist can simultaneously address multiple liabilities, accelerating the journey from a hit compound to a clinical candidate.

Conclusion

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is more than a simple building block; it is a sophisticated molecular tool for drug design. Its bifunctional nature allows for the creation of diverse chemical libraries through robust and reliable synthetic protocols. Strategically, its incorporation into lead compounds offers a clear pathway to enhancing metabolic stability, optimizing solubility and lipophilicity, and imposing conformational constraint to improve binding affinity. For researchers, scientists, and drug development professionals, this scaffold provides a powerful and efficient means to navigate the complex, multidimensional challenges of modern medicinal chemistry.

References

The Strategic Application of 3-Ethoxyazetidine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Conformationally Restricted Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles is paramount. Medicinal chemists are increasingly turning to three-dimensional, sp³-rich molecular architectures to explore new chemical space and overcome the limitations of traditional planar aromatic compounds.[1] Among these, the azetidine scaffold, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged structural motif.[2][3][4] Its inherent ring strain and conformational rigidity provide a unique tool for precise spatial orientation of substituents, leading to improved binding affinity and selectivity for biological targets.[2] This application note delves into the multifaceted utility of a specific, highly functionalized derivative, 3-Ethoxyazetidine-3-carboxylic acid , in drug discovery and development. We will explore its role as a versatile building block, a conformational constraint, and a bioisosteric replacement for other key functional groups, supported by detailed experimental protocols.

Core Attributes of the 3-Ethoxyazetidine-3-carboxylic Acid Scaffold

The power of 3-Ethoxyazetidine-3-carboxylic acid as a scaffold in medicinal chemistry stems from the unique combination of its constituent parts: the azetidine ring, the geminal ethoxy and carboxylic acid groups at the 3-position.

  • The Azetidine Ring: This strained four-membered ring imparts a significant degree of conformational rigidity to any molecule in which it is incorporated.[2][3] Unlike more flexible linkers, the azetidine ring restricts the possible orientations of appended functional groups, which can lead to a more favorable entropic profile upon binding to a biological target. This pre-organization of the molecule for binding can translate to higher potency.

  • The 3-Carboxylic Acid: The carboxylic acid moiety is a common pharmacophore found in a vast number of approved drugs, often engaging in critical hydrogen bonding and electrostatic interactions with protein targets.[5][6] In 3-Ethoxyazetidine-3-carboxylic acid, this group provides a key interaction point and a handle for further chemical modification, such as amide bond formation to incorporate the scaffold into larger molecules.

  • The 3-Ethoxy Group: The presence of the ethoxy group geminal to the carboxylic acid offers several advantages. It can act as a hydrogen bond acceptor and its lipophilicity can be tuned to optimize the overall physicochemical properties of a drug candidate, such as solubility and membrane permeability. Furthermore, it can explore specific hydrophobic pockets within a binding site that may not be accessible to simpler scaffolds.

The interplay of these three components makes 3-Ethoxyazetidine-3-carboxylic acid a valuable tool for lead optimization and the design of novel drug candidates with improved pharmacological profiles.

Key Applications in Drug Discovery

A Conformationally Restricted Amino Acid Analogue and Peptide Isostere

Non-proteinogenic amino acids are crucial tools in peptide and peptidomimetic drug discovery.[7][8] They are used to introduce conformational constraints, improve metabolic stability, and modulate the biological activity of peptides. 3-Ethoxyazetidine-3-carboxylic acid can be viewed as a rigid analogue of natural amino acids like serine or threonine, where the azetidine ring locks the relative orientation of the carboxylic acid and the side chain (represented by the ethoxy group).

Key Advantages:

  • Enhanced Stability: The azetidine backbone is resistant to cleavage by proteases, thus enhancing the in vivo half-life of peptide-based therapeutics.[8]

  • Conformational Control: The rigid azetidine ring reduces the conformational flexibility of the peptide backbone, which can lead to higher receptor selectivity and affinity.

  • Novel Side-Chain Interactions: The ethoxy group provides a unique side-chain functionality that can probe different regions of a receptor binding pocket compared to natural amino acid side chains.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of 3-Ethoxyazetidine-3-carboxylic Acid

This protocol describes a standard method for coupling the carboxylic acid of the title compound to a primary or secondary amine, a common step in integrating this scaffold into a larger molecule.

Materials:

  • N-protected 3-Ethoxyazetidine-3-carboxylic acid (e.g., N-Boc-3-Ethoxyazetidine-3-carboxylic acid)

  • Amine of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-protected 3-Ethoxyazetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide product.

Rationale for Key Steps:

  • N-protection: The azetidine nitrogen is protected (e.g., with a Boc group) to prevent its participation in side reactions.

  • Coupling Agent: HATU is a highly efficient coupling reagent that minimizes racemization and provides high yields.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine.

  • Aqueous Workup: The washing steps are crucial to remove the coupling agent byproducts and any unreacted starting materials.

Bioisosteric Replacement of Carboxylic Acids

While the carboxylic acid group is a valuable pharmacophore, it can also contribute to poor pharmacokinetic properties such as low cell permeability and rapid metabolism.[6][9][10] In certain contexts, replacing a carboxylic acid with a suitable bioisostere can improve the drug-like properties of a molecule.[11][12] The 3-ethoxy-3-(1H-tetrazol-5-yl)azetidine, derived from 3-Ethoxyazetidine-3-carboxylic acid, can serve as a bioisostere for the carboxylic acid group. The tetrazole ring is a well-established carboxylic acid bioisostere, mimicking its acidity and hydrogen bonding capabilities while often improving metabolic stability and oral bioavailability.[9]

Table 1: Comparison of Physicochemical Properties of Carboxylic Acids and Tetrazoles

PropertyCarboxylic Acid1H-TetrazoleRationale for Bioisosteric Similarity
pKa ~3-5~4.5-5.5Similar acidity at physiological pH, allowing for analogous ionic interactions.
Hydrogen Bonding Acts as both H-bond donor and acceptor.The N-H bond is a good H-bond donor, and the ring nitrogens are H-bond acceptors.Can replicate the key hydrogen bonding interactions of a carboxylic acid with a target protein.
Lipophilicity (logP) Generally lower.Generally higher.The tetrazole is less ionized at lower pH, which can improve membrane permeability.
Metabolic Stability Susceptible to glucuronidation.[9]Generally more resistant to metabolic degradation.Can lead to a longer in vivo half-life.
Protocol 2: Synthesis of 3-Ethoxy-3-(1H-tetrazol-5-yl)azetidine from a Nitrile Precursor

This protocol outlines the synthesis of the tetrazole bioisostere, which starts from a nitrile derivative of the azetidine scaffold.

Materials:

  • N-protected 3-cyano-3-ethoxyazetidine

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Ammonium chloride

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-protected 3-cyano-3-ethoxyazetidine (1.0 eq) in anhydrous toluene, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and carefully acidify with 1M HCl to a pH of ~2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-protected 3-ethoxy-3-(1H-tetrazol-5-yl)azetidine.

Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

Visualization of Concepts

Diagram 1: The Role of 3-Ethoxyazetidine-3-carboxylic Acid in Peptidomimetics

G cluster_0 Natural Peptide cluster_1 Peptidomimetic cluster_2 Improved Properties Peptide_Backbone1 ...-NH-CH(R)-CO-... Azetidine_Scaffold 3-Ethoxyazetidine- 3-carboxylic acid Peptide_Backbone1->Azetidine_Scaffold Incorporation via Amide Coupling Modified_Peptide ...-NH-Aze(OEt, COOH)-CO-... Azetidine_Scaffold->Modified_Peptide Results in Prop1 Increased Rigidity Modified_Peptide->Prop1 Prop2 Protease Resistance Modified_Peptide->Prop2 Prop3 Altered Receptor Selectivity Modified_Peptide->Prop3

Caption: Incorporation of the azetidine scaffold into a peptide backbone.

Diagram 2: Bioisosteric Replacement Workflow

G Start Lead Compound with Carboxylic Acid Problem Identified Liabilities: - Poor Permeability - Metabolic Instability Start->Problem Strategy Bioisosteric Replacement Strategy Problem->Strategy Synthesis Synthesize Tetrazole Analogue from 3-Ethoxyazetidine-3-carbonitrile Strategy->Synthesis Testing In Vitro & In Vivo Testing (ADME, Efficacy) Synthesis->Testing Outcome Optimized Candidate with Improved PK/PD Profile Testing->Outcome

Caption: Workflow for improving drug properties via bioisosterism.

Conclusion and Future Perspectives

3-Ethoxyazetidine-3-carboxylic acid represents a sophisticated and highly valuable building block for modern drug discovery. Its unique combination of conformational rigidity and versatile chemical functionality allows for the nuanced optimization of lead compounds. By serving as a constrained amino acid analogue and a precursor to effective carboxylic acid bioisosteres, this scaffold empowers medicinal chemists to address common challenges in drug development, such as poor metabolic stability and low bioavailability. The continued exploration of novel derivatives of this and related azetidine scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents across a wide range of disease areas.

References

  • Benchchem. The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives.
  • Szostak, M. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Structures of some azetidine‐based drugs.
  • Singh, R., et al. (2021). Azetidines of pharmacological interest. PubMed.
  • PubMed. (n.d.). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.
  • ResearchGate. (2025). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
  • ResearchGate. (n.d.). Overview of recent investigated carboxylic acid bioisosteres.
  • National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022).
  • National Institutes of Health. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. PMC - NIH.
  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.

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Application Notes & Protocols: Synthetic Methodologies for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist For: Researchers, scientists, and drug development professionals

Introduction and Scientific Context

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a highly functionalized, non-canonical amino acid derivative that serves as a versatile building block in modern medicinal chemistry. Its structure incorporates a strained four-membered azetidine ring, a feature known to impart favorable physicochemical properties such as improved solubility and metabolic stability in drug candidates. The presence of a quaternary center bearing both an ethoxy and a carboxylic acid group offers unique three-dimensional diversity for library synthesis. Azetidine carboxylic acids are crucial scaffolds for developing a wide array of biologically active compounds and peptides[1].

This document provides a detailed guide to the experimental setup for key synthetic transformations involving this reagent. As a hydrochloride salt, the compound exhibits enhanced stability and ease of handling compared to its freebase form. The protocols herein are designed to be self-validating, with in-depth explanations for each experimental choice to ensure both reproducibility and a fundamental understanding of the underlying chemical principles.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

Chemical Properties
PropertyValueSource
CAS Number 1523618-24-7[2]
Molecular Formula C₆H₁₂ClNO₃[2]
Molecular Weight 181.62 g/mol [2]
Canonical SMILES CCOC1(CNC1)C(=O)O.Cl[2]
InChIKey OLNQUESZWZPBLV-UHFFFAOYSA-N[2]
Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is not widely available, data from structurally related azetidine hydrochloride derivatives provide a strong basis for hazard assessment and handling procedures.[3][4][5][6][7][8]

Hazard Profile:

  • Skin Irritation (Category 2): Causes skin irritation.[3][5][6][8]

  • Eye Irritation (Category 2/2A): Causes serious eye irritation.[3][5][6][8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][6][8]

Recommended Precautions and Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to approved standards such as EN166 (EU) or NIOSH (US).[9]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[9]

    • Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[9]

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Avoid the formation of dust and aerosols.[9]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3][9]

    • Keep the container tightly closed and sealed.[3][4][9]

  • First Aid Measures:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][9]

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[3][9]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][9]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[9]

Core Application: Amide Bond Formation

Amide coupling is one of the most frequently performed reactions in drug discovery.[10] The direct reaction between a carboxylic acid and an amine is generally infeasible due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[11] Therefore, the carboxylic acid must first be "activated" using a coupling agent.[12] This protocol details a robust method using a carbodiimide reagent.

General Workflow for Amide Coupling

G cluster_prep Reagent Preparation cluster_reaction Activation & Coupling cluster_purification Work-up & Purification A Dissolve Azetidine HCl in aprotic solvent (DCM/DMF) B Add non-nucleophilic base (e.g., DIPEA, Et3N) C Add Amine Substrate D Add Coupling Agent (EDC) & Additive (HOBt) C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) F Aqueous Work-up E->F G Extraction with Organic Solvent H Purification via Flash Chromatography I Final Amide Product G A Suspend Azetidine HCl in excess alcohol (Solvent) B Add catalytic strong acid (e.g., H₂SO₄, SOCl₂) A->B C Heat mixture to reflux B->C D Monitor reaction (TLC/LC-MS) C->D E Cool and neutralize with base D->E F Extract with organic solvent E->F G Purify via Chromatography or Distillation F->G H Final Ester Product G->H

Sources

Application Notes and Protocols for the Derivatization of 3-Ethoxyazetidine-3-carboxylic Acid in Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for the unique conformational constraints it imparts on molecules, which can lead to enhanced biological activity and selectivity.[1] This document provides a comprehensive guide to the derivatization of a promising, yet underexplored building block: 3-ethoxyazetidine-3-carboxylic acid. We will delve into the strategic considerations for modifying this trifunctional molecule and provide detailed, field-proven protocols for the synthesis of diverse compound libraries suitable for high-throughput biological screening. The methodologies outlined herein are designed to be robust, versatile, and amenable to the generation of novel chemical entities for drug discovery programs.

The Strategic Value of the 3-Ethoxyazetidine-3-carboxylic Acid Scaffold

The incorporation of small, rigid ring systems is a well-established strategy in drug design to improve pharmacological properties.[2] The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of properties:

  • Conformational Rigidity: The strained four-membered ring limits the number of accessible conformations, which can pre-organize substituents for optimal interaction with a biological target, potentially increasing binding affinity.[1]

  • Improved Physicochemical Properties: The presence of the nitrogen atom can enhance aqueous solubility and provide a handle for modulating lipophilicity.

  • Vectorial Diversity: The 3,3-disubstituted pattern of 3-ethoxyazetidine-3-carboxylic acid provides three distinct points for diversification, allowing for the exploration of chemical space in a highly controlled manner.

The ethoxy group at the 3-position introduces a lipophilic and hydrogen-bond accepting feature, while the carboxylic acid serves as a versatile handle for the introduction of a wide array of functional groups through amide bond formation or esterification. The secondary amine of the azetidine ring offers a further point for modification, such as alkylation or acylation.

Synthesis of the Core Scaffold: 3-Ethoxyazetidine-3-carboxylic Acid

While not commercially available, 3-ethoxyazetidine-3-carboxylic acid can be synthesized in a straightforward manner from commercially available starting materials. A proposed synthetic route, based on established methodologies for related compounds, is outlined below.

Proposed Synthetic Pathway

G A N-Boc-3-hydroxyazetidine B N-Boc-3-ethoxyazetidine A->B 1. NaH, THF 2. Ethyl iodide C N-Boc-3-ethoxyazetidine-3-carbonitrile B->C 1. Swern Oxidation 2. TMSCN, ZnI2 D N-Boc-3-ethoxyazetidine-3-carboxylic acid C->D HCl, Dioxane E 3-Ethoxyazetidine-3-carboxylic acid D->E TFA or HCl

Caption: Proposed synthesis of 3-ethoxyazetidine-3-carboxylic acid.

Experimental Protocol: Synthesis of N-Boc-3-ethoxyazetidine-3-carboxylic acid

This protocol is adapted from procedures for the synthesis of analogous compounds.[3]

Step 1: O-Ethylation of N-Boc-3-hydroxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-3-ethoxyazetidine.

Step 2: Introduction of the Carboxylic Acid Precursor

  • Perform a Swern oxidation on N-Boc-3-ethoxyazetidine to yield the corresponding ketone.

  • Treat the ketone with trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst (e.g., zinc iodide) to form the cyanohydrin.

  • Protect the hydroxyl group of the cyanohydrin if necessary.

Step 3: Hydrolysis to the Carboxylic Acid

  • Hydrolyze the nitrile group of the cyanohydrin derivative under acidic conditions (e.g., concentrated HCl in dioxane) to afford N-Boc-3-ethoxyazetidine-3-carboxylic acid.

Step 4: N-Deprotection (Optional, for N-derivatization)

  • To obtain the free amine for subsequent N-derivatization, treat the N-Boc protected acid with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.

Derivatization Strategies for Library Synthesis

The trifunctional nature of 3-ethoxyazetidine-3-carboxylic acid allows for a modular approach to library synthesis. It is recommended to first protect the azetidine nitrogen with a Boc group to enable selective derivatization of the carboxylic acid.[4]

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is an excellent handle for creating a diverse library of amides and esters.

Amide coupling is a robust and versatile reaction for introducing a wide range of chemical diversity.[5][6]

G cluster_0 Amide Library Synthesis A N-Boc-3-ethoxyazetidine-3-carboxylic acid C Amide Library A->C Coupling Reagent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) B Diverse Primary & Secondary Amines (R1R2NH) B->C

Caption: Workflow for amide library synthesis.

Protocol: High-Throughput Amide Coupling

This protocol is designed for parallel synthesis in 96-well plates.

Materials and Reagents:

ReagentTypical Concentration/Amount
N-Boc-3-ethoxyazetidine-3-carboxylic acid Stock0.2 M in DMF
Amine Library Stock0.25 M in DMF
HATU Stock0.2 M in DMF
DIPEA Stock0.8 M in DMF

Procedure:

  • To each well of a 96-well plate, add 100 µL of the N-Boc-3-ethoxyazetidine-3-carboxylic acid stock solution (0.02 mmol).

  • Add 100 µL of the respective amine stock solution (0.025 mmol, 1.25 eq) to each well.

  • Add 100 µL of the HATU stock solution (0.02 mmol, 1.0 eq).

  • Initiate the reaction by adding 50 µL of the DIPEA stock solution (0.04 mmol, 2.0 eq).

  • Seal the plate and shake at room temperature for 16 hours.

  • Quench the reactions by adding 200 µL of water to each well.

  • Extract the products using an automated liquid handler with ethyl acetate (3 x 200 µL).

  • Combine the organic extracts and evaporate the solvent.

  • The crude products can be submitted for biological screening directly or purified by mass-directed HPLC.

Esterification provides another avenue for diversification, particularly for introducing different alkyl or aryl groups.[7][8]

Protocol: Steglich Esterification

  • Dissolve N-Boc-3-ethoxyazetidine-3-carboxylic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Filter off the urea byproduct and wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Derivatization of the Azetidine Nitrogen

Following the derivatization of the carboxylic acid and subsequent Boc deprotection, the azetidine nitrogen can be functionalized.

G cluster_1 N-Derivatization Workflow A N-Boc Protected Derivative B Deprotected Azetidine A->B TFA, DCM C N-Alkylated or N-Acylated Library B->C Alkyl Halide/Base or Acyl Chloride/Base

Caption: General workflow for N-derivatization.

Reductive amination or direct alkylation can be employed to introduce substituents on the azetidine nitrogen.[3][9]

Protocol: Reductive Amination

  • To a solution of the deprotected azetidine derivative (1.0 eq) in methanol, add the desired aldehyde or ketone (1.1 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir at room temperature for 16 hours.

  • Quench with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, concentrate, and purify as needed.

Library Design and Biological Screening

The modular derivatization strategies outlined above allow for the creation of large and diverse compound libraries. For high-throughput screening (HTS), crude reaction products can often be screened directly after a simple workup to remove excess reagents.[2] It is advisable to perform a preliminary analysis (e.g., LC-MS) on a subset of the library to confirm product formation and assess purity.

When designing the library, consider a diverse range of building blocks for both the carboxylic acid and nitrogen derivatization steps to maximize the exploration of chemical space. For example, include a mix of aliphatic, aromatic, and heterocyclic amines and alkylating agents.

Conclusion

3-Ethoxyazetidine-3-carboxylic acid is a valuable and versatile scaffold for the generation of novel compound libraries for biological screening. The protocols provided in this application note offer robust and adaptable methods for the derivatization of this building block, enabling the rapid synthesis of diverse chemical entities. The unique structural features of the azetidine core, combined with the ability to introduce a wide range of functional groups, make this an attractive starting point for drug discovery campaigns targeting a variety of biological targets.

References

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  • PMC - NIH. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles.
  • Beilstein Archives. Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac.
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Sources

Application Note & Protocol: Large-Scale Synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a key building block in the synthesis of various pharmaceutical candidates. Its rigid four-membered ring structure and the presence of both a carboxylic acid and an ether functional group make it an attractive scaffold for modulating the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). The provision of a scalable and well-characterized synthesis of this intermediate is crucial for advancing drug discovery programs into the preclinical phase.

This document provides a comprehensive guide to the large-scale synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, designed to meet the quality and quantity requirements for preclinical studies. The described synthetic route is robust, scalable, and adheres to the principles of Good Manufacturing Practice (GMP) for early-phase API development.[1][2][3][4]

Overall Synthetic Strategy

The synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is accomplished via a multi-step sequence starting from the commercially available N-Boc-3-azetidinone. The key transformations include a modified Strecker synthesis to introduce the cyano and protected amino functionalities, followed by hydrolysis of the nitrile to the carboxylic acid, O-ethylation of the tertiary alcohol, and finally, deprotection and salt formation.

Synthetic_Workflow A N-Boc-3-azetidinone B 1-Boc-3-amino-3-cyanoazetidine A->B Strecker Synthesis C 1-Boc-3-amino-3-azetidinecarboxylic acid B->C Nitrile Hydrolysis D 1-Boc-3-ethoxy-3-azetidinecarboxylic acid C->D O-Ethylation E 3-Ethoxyazetidine-3-carboxylic acid hydrochloride D->E Boc Deprotection & HCl Salt Formation

Caption: Overall synthetic workflow for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride.

Part 1: Synthesis of 1-Boc-3-amino-3-cyanoazetidine

The initial step involves the formation of an α-aminonitrile from N-Boc-3-azetidinone via a Strecker synthesis.[5][6] This reaction introduces the nitrogen and carbon atoms that will ultimately form the carboxylic acid group.

Protocol
  • Reaction Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add N-Boc-3-azetidinone (1.0 eq) and a suitable solvent such as methanol (5 vol).

  • Amine Addition: Cool the solution to 0-5 °C and add a solution of aqueous ammonia (2.5 eq, 28-30%) dropwise, maintaining the internal temperature below 10 °C.

  • Cyanide Addition: In a separate vessel, dissolve sodium cyanide (1.2 eq) in water (2 vol). Add this solution dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by the slow addition of water (10 vol). Extract the product with a suitable organic solvent such as ethyl acetate (3 x 5 vol). Combine the organic layers, wash with brine (2 x 3 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-Boc-3-amino-3-cyanoazetidine can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Part 2: Synthesis of 1-Boc-3-amino-3-azetidinecarboxylic acid

The nitrile group of the α-aminonitrile is hydrolyzed under basic conditions to afford the corresponding carboxylic acid.

Protocol
  • Reaction Setup: In a jacketed glass reactor, dissolve the purified 1-Boc-3-amino-3-cyanoazetidine (1.0 eq) in a mixture of ethanol (5 vol) and water (5 vol).

  • Hydrolysis: Add sodium hydroxide (5.0 eq) and heat the mixture to reflux (approximately 80-90 °C) for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully acidify to pH 3-4 with concentrated hydrochloric acid. Extract the product with ethyl acetate (3 x 5 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

Part 3: Synthesis of 1-Boc-3-ethoxy-3-azetidinecarboxylic acid

The hydroxyl group of the intermediate is O-ethylated using a suitable ethylating agent.

Protocol
  • Reaction Setup: To a jacketed glass reactor, add the crude 1-Boc-3-amino-3-azetidinecarboxylic acid (1.0 eq) and a suitable aprotic solvent such as tetrahydrofuran (THF) (10 vol).

  • Base Addition: Cool the solution to 0-5 °C and add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 10 °C.

  • Ethylating Agent Addition: Add iodoethane (2.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC.

  • Work-up and Isolation: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 5 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part 4: Synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol
  • Deprotection and Salt Formation: Dissolve the purified 1-Boc-3-ethoxy-3-azetidinecarboxylic acid (1.0 eq) in a suitable solvent such as dioxane or diethyl ether (10 vol). Add a solution of hydrochloric acid in dioxane (4M, 5.0 eq) or bubble HCl gas through the solution.

  • Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours. The product will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Quality Control and Characterization

The identity and purity of the final compound and all intermediates should be confirmed by appropriate analytical techniques.

Analysis Intermediate 1 Intermediate 2 Intermediate 3 Final Product
Appearance White to off-white solidWhite to off-white solidColorless oil or solidWhite crystalline solid
¹H NMR Conforms to structureConforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structureConforms to structure
Mass Spec (ESI) [M+H]⁺[M+H]⁺[M+H]⁺[M+H]⁺
HPLC Purity ≥ 95%≥ 95%≥ 98%≥ 98%
Melting Point Report rangeReport rangeReport rangeReport range
Analytical Methods
  • HPLC: A reverse-phase HPLC method should be developed and validated for monitoring reaction progress and determining the purity of the final product. A typical method might use a C18 column with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid.[7]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation of all intermediates and the final product. The characteristic chemical shifts for the azetidine ring protons and carbons, as well as the ethoxy and carboxylic acid groups, should be observed.[8][9][10]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized compounds.

GMP Considerations for Preclinical Synthesis

The synthesis of an API for preclinical studies should be conducted in a well-controlled environment with appropriate documentation.[1][2][3][4][11]

  • Documentation: All steps of the synthesis, including raw material sourcing, reaction conditions, in-process controls, and analytical results, must be thoroughly documented in a batch manufacturing record.

  • Quality of Raw Materials: All starting materials and reagents should be of high quality and accompanied by a certificate of analysis.

  • Process Controls: Critical process parameters (e.g., temperature, reaction time, stoichiometry) should be identified and controlled to ensure batch-to-batch consistency.

  • Impurity Profile: Potential impurities should be identified, and their levels in the final product should be controlled and monitored.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the large-scale production of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride suitable for preclinical studies. By adhering to the principles of GMP and employing rigorous analytical characterization, a high-quality API can be consistently produced to support the advancement of new drug candidates.

References

  • Liu H. [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. 1999 Jul;17(4):410-2. Chinese. PMID: 12552869.
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  • Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. Available at: [Link].

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. Journal of the Chemical Society, Perkin Transactions 1.
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  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. Available at: [Link].

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. Available at: [Link].

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link].

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link].

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  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Archives. Available at: [Link].

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. Available at: [Link].

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Application Notes and Protocols: 3-Ethoxyazetidine-3-carboxylic Acid as a Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptides with Precision through Conformational Constraint

The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation, which can lead to poor bioavailability and short in-vivo half-lives.[1][2] A prominent strategy in medicinal chemistry to overcome these limitations is the incorporation of non-canonical or unnatural amino acids that introduce conformational constraints.[3][4][5][6] By reducing the conformational freedom of the peptide backbone, it is possible to pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and stability.[7]

Among the various classes of constrained amino acids, small ring systems like azetidines have garnered significant interest.[8] The four-membered azetidine ring, when incorporated into a peptide backbone, can significantly influence the local geometry and overall topology of the peptide.[9][10][11] This application note focuses on the use of 3-Ethoxyazetidine-3-carboxylic acid, a novel constrained amino acid analog, and provides detailed protocols for its incorporation into peptides and the subsequent analysis of its impact on peptide structure and stability. The ethoxy group at the 3-position offers a unique steric and electronic profile, providing a valuable tool for fine-tuning peptide properties.

Physicochemical Properties of 3-Ethoxyazetidine-3-carboxylic Acid

A thorough understanding of the physicochemical properties of a non-canonical amino acid is crucial for its effective application in peptide synthesis and drug design. Below is a summary of the key properties of N-protected (e.g., Boc or Fmoc) 3-Ethoxyazetidine-3-carboxylic acid.

PropertyValue/DescriptionSignificance in Peptide Chemistry
Molecular Formula C10H17NO5 (for Boc-protected)Defines the molecular weight for synthesis calculations.
Molecular Weight 231.25 g/mol (for Boc-protected)Accurate mass is critical for mass spectrometry analysis of peptides.
Appearance White to off-white solidA physical descriptor for material handling and quality control.
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.Ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols.
Stereochemistry Typically used as a racemic mixture or as single enantiomers.The stereochemistry at the α-carbon will significantly impact the peptide's secondary structure.
pKa (Carboxylic Acid) Estimated to be in the range of 2-3Similar to other α-amino acids, allowing for standard activation chemistry.[12][13]
Ring Pucker The azetidine ring can adopt different puckered conformations.[10]This subtle flexibility can influence the local backbone dihedral angles (phi and psi).

Protocol 1: Incorporation of 3-Ethoxyazetidine-3-carboxylic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing 3-Ethoxyazetidine-3-carboxylic acid. The workflow is designed to be a self-validating system with in-process controls.

Rationale for Experimental Choices
  • Fmoc Protection Strategy: The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is standard in modern SPPS due to its base-lability, which allows for orthogonal deprotection schemes with acid-labile side-chain protecting groups.[14]

  • HCTU as a Coupling Reagent: O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) is a highly efficient coupling reagent that minimizes racemization and is suitable for coupling sterically hindered amino acids like our azetidine analog.

  • Kaiser Test: This qualitative test is crucial for ensuring complete coupling at each step. A positive result (blue color) indicates the presence of free primary amines, signifying an incomplete reaction.

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling_cycle Amino Acid Coupling Cycle cluster_finalization Cleavage and Purification Resin Swell Resin (e.g., Rink Amide) Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Coupling Couple Next Fmoc-Amino Acid Fmoc_Deprotection1->Coupling Wash1 Wash (DMF) Coupling->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Fmoc_Deprotection2 Fmoc Deprotection Kaiser_Test->Fmoc_Deprotection2 Negative Wash2 Wash (DMF) Fmoc_Deprotection2->Wash2 Wash2->Coupling Continue chain Azetidine_Coupling Couple Fmoc-3-Ethoxy- azetidine-3-carboxylic acid Wash2->Azetidine_Coupling At desired position Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash2->Cleavage Final cycle Azetidine_Coupling->Wash1 Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS/MALDI-TOF Analysis Purification->Analysis

Caption: Workflow for SPPS incorporation of 3-Ethoxyazetidine-3-carboxylic acid.

Step-by-Step Methodology
  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Initial Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM, 3 times), and DMF (3 times).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (0.5 mmol), HCTU (0.5 mmol), and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

  • Monitoring Coupling Completion:

    • Take a small sample of resin beads and perform a Kaiser test. A yellow/colorless result indicates a complete reaction. If the test is positive (blue), continue the coupling for another hour or perform a double coupling.

  • Washing: Wash the resin as described in step 3.

  • Iterative Coupling Cycles: Repeat steps 2, 4, 5, and 6 for each subsequent amino acid in the sequence.

  • Incorporation of 3-Ethoxyazetidine-3-carboxylic Acid:

    • At the desired position in the peptide sequence, use Fmoc-3-Ethoxyazetidine-3-carboxylic acid in the coupling step (step 4). Due to its constrained nature, a slightly longer coupling time or a double coupling may be beneficial to ensure high efficiency.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge to pellet the crude peptide, decant the ether, and dissolve the peptide in a water/acetonitrile mixture.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) or MALDI-TOF mass spectrometry.

Protocol 2: Biophysical Characterization of Peptides Containing 3-Ethoxyazetidine-3-carboxylic Acid

The introduction of a constrained amino acid is expected to alter the conformational landscape of a peptide. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides in solution.[15]

Rationale for Experimental Choices
  • Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the chiral environment of the peptide backbone and can readily distinguish between different secondary structural elements like α-helices, β-sheets, and random coils.[16][17]

  • Solvent Titration (TFE): Trifluoroethanol (TFE) is a helix-inducing solvent. By monitoring the CD spectrum as a function of TFE concentration, one can assess the propensity of a peptide to adopt a helical conformation. A peptide with a constrained analog that favors a specific turn or helical structure may show a more pronounced transition at lower TFE concentrations compared to its flexible counterpart.[18]

Logical Relationship Diagram

Conformational_Analysis cluster_analysis Experimental Verification Aze Incorporate 3-Ethoxyazetidine- 3-carboxylic acid Constraint Introduce Backbone Conformational Constraint Aze->Constraint Entropy Reduce Conformational Entropy Constraint->Entropy Stability Increased Proteolytic Stability Constraint->Stability Preorganization Pre-organization into Bioactive Conformation Entropy->Preorganization Binding Enhanced Binding Affinity Preorganization->Binding CD Circular Dichroism (CD) Spectroscopy Preorganization->CD Observe altered secondary structure NMR NMR Spectroscopy Preorganization->NMR Confirm 3D structure Binding_Assay Target Binding Assay (e.g., SPR, ITC) Binding->Binding_Assay Quantify Kd Protease_Assay Proteolytic Degradation Assay Stability->Protease_Assay Measure half-life

Caption: Relationship between conformational constraint and biological activity.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the purified peptide (containing the azetidine analog) and a control peptide (with a natural amino acid, e.g., Alanine or Glycine, at the same position) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Determine the exact concentration of the peptide stock solutions using UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis.

  • CD Spectrometer Setup:

    • Calibrate the CD spectrometer using a standard like camphor-10-sulfonic acid.

    • Set the measurement parameters: wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, bandwidth 1 nm.[18]

  • Acquisition of CD Spectra in Aqueous Buffer:

    • Dilute the peptide stock solutions to a final concentration of approximately 50-100 µM in the phosphate buffer.

    • Record the CD spectrum for each peptide in a 0.1 cm pathlength quartz cuvette at a controlled temperature (e.g., 25 °C).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • TFE Titration:

    • Prepare a series of solutions with increasing concentrations of TFE (e.g., 0%, 10%, 20%, 40%, 60%, 80%) in the phosphate buffer, while keeping the peptide concentration constant.

    • Acquire a CD spectrum for both the azetidine-containing peptide and the control peptide at each TFE concentration.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (CD signal in mdeg) / (10 * c * n * l) where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the pathlength of the cuvette in cm.

    • Plot MRE versus wavelength for each sample. Analyze the spectra for characteristic features: α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm.

    • Plot the MRE at 222 nm as a function of TFE concentration to compare the helix-forming propensity of the azetidine-containing peptide versus the control.

Expected Outcomes and Interpretation

The incorporation of 3-Ethoxyazetidine-3-carboxylic acid is hypothesized to induce a local turn or kink in the peptide backbone.[11][19] This can lead to several observable outcomes:

  • Enhanced Proteolytic Stability: The constrained nature of the azetidine ring can sterically hinder the approach of proteases, leading to a longer half-life in biological fluids.[19][20][21] An in-vitro protease degradation assay would be the next logical step to validate this.

  • Altered Secondary Structure: The CD spectrum of the azetidine-containing peptide may show a distinct profile compared to the control peptide, even in an aqueous buffer, indicating a more defined solution structure. In the TFE titration, a sharper transition to a helical state at lower TFE concentrations would suggest that the azetidine analog acts as a nucleation site for helix formation.

  • Improved Binding Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, which can result in a higher binding affinity (lower Kd).[7] This can be quantified using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Conclusion

3-Ethoxyazetidine-3-carboxylic acid represents a valuable addition to the medicinal chemist's toolkit for peptide engineering. Its rigid four-membered ring system offers a precise method for introducing conformational constraints, thereby enabling the rational design of peptides with improved stability, defined secondary structures, and potentially enhanced biological activity. The protocols provided herein offer a robust framework for the synthesis and biophysical evaluation of peptides containing this novel amino acid analog, paving the way for the development of next-generation peptide therapeutics.

References

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma. (n.d.). Bioorganic & Medicinal Chemistry, 21(12), 3542-3546.
  • Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Organic Letters, 3(5), 781–783.
  • Isidro-Llobet, A., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(15), 4973-4978.
  • Circular dichroism spectra of constrained peptides. (n.d.). ResearchGate.
  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. (n.d.). Scilit.
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020). Life Chemicals.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185–3203.
  • Guisado, A., et al. (2014). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 16(23), 6140–6143.
  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online.
  • α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. (2016). The Journal of Organic Chemistry, 81(6), 2624–2628.
  • A note on circular-dichroic-constrained prediction of protein secondary structure. (1993). Biochemical and Biophysical Research Communications, 190(2), 521–527.
  • Meldal, M., et al. (2000). Azido acids for direct use in solid-phase peptide synthesis. Journal of Peptide Science, 6(12), 594–602.
  • Monroy, C. A., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077.
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM, 807(1-3), 1–10.
  • Wilson, A. J. (2015). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Society Reviews, 44(24), 8639–8659.
  • Alexander McNamara, L. M., et al. (2001). Peptides constrained by an aliphatic linkage between two C(alpha) sites: design, synthesis, and unexpected conformational properties of an i,(i + 4)-linked peptide. The Journal of Organic Chemistry, 66(13), 4585–4594.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (n.d.). Taylor & Francis.
  • Baeza, J. L., et al. (2008). Azetidine-derived amino acids versus proline derivatives. Alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(5), 1704–1715.
  • (PDF) Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (n.d.). ResearchGate.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry.
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (n.d.). ResearchGate.
  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247–253.
  • Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. (2006). Nucleosides, Nucleotides and Nucleic Acids, 25(8), 921–924.
  • Strømgaard, K., et al. (2000). The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. Journal of Medicinal Chemistry, 43(23), 4526–4533.
  • Bowie, T. (n.d.). Conformational analysis of small peptides by circular dichroism.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2018). Molecules, 23(7), 1709.
  • Constrained beta-amino acid-containing miniproteins. (2013). Organic & Biomolecular Chemistry, 11(39), 6752–6757.
  • Unnatural Amino Acids Potential for Innovating Drug Discovery. (n.d.). Biosynth.
  • 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. (2013). Chemistry, 19(33), 10998–11007.
  • Azetidine amino acid derivatives and peptide compounds. (n.d.). ResearchGate.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2018). Journal of Medicinal Chemistry, 61(15), 6482–6518.
  • Biophysical Characterization of a β-Peptide Bundle: Comparison to Natural Proteins. (2007). Journal of the American Chemical Society, 129(50), 15533–15539.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.). ResearchGate.
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. (1987). International Journal of Peptide and Protein Research, 30(3), 346–355.
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. (n.d.). Beilstein Journal of Organic Chemistry.
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  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. (n.d.). SciSpace.
  • Recent developments in the practical application of novel carboxylic acid bioisosteres. (2022). Expert Opinion on Drug Discovery, 17(1), 59–80.
  • Carboxylic acid - Synthesis, Reactions, Properties. (n.d.). Britannica.
  • The synthesis of esters from carboxylic acids and their derivatives was described previous. (n.d.).
  • Carboxylic acids. (n.d.).

Sources

Application Note: Chiral Separation of 3-Ethoxyazetidine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxyazetidine-3-carboxylic acid is a non-proteinogenic cyclic amino acid derivative of significant interest in medicinal chemistry and drug development. The stereochemistry of this molecule is critical, as enantiomers often exhibit different pharmacological and toxicological profiles. Consequently, the ability to resolve and analyze the enantiomers of 3-Ethoxyazetidine-3-carboxylic acid is paramount for the synthesis of enantiopure pharmaceutical agents and for understanding their biological activity. This application note provides a detailed guide to various techniques for the chiral separation of 3-Ethoxyazetidine-3-carboxylic acid enantiomers, offering in-depth protocols and the scientific rationale behind the methodological choices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial and depends on the structure of the analyte. For a polar, zwitterionic compound like 3-Ethoxyazetidine-3-carboxylic acid, macrocyclic glycopeptide-based CSPs are particularly effective as they are compatible with both organic and aqueous mobile phases and possess ionic groups that can interact with the analyte.[1]

Rationale for CSP Selection

The Astec CHIROBIOTIC® T, which utilizes the macrocyclic glycopeptide teicoplanin as the chiral selector, is an excellent candidate for this separation.[1] Teicoplanin offers multiple chiral recognition sites, including ionizable groups that can interact with the carboxylic acid and the amine functionalities of the target molecule, making it ideal for resolving underivatized amino acids.[1]

Experimental Protocol: Chiral HPLC

Objective: To achieve baseline separation of (R)- and (S)-3-Ethoxyazetidine-3-carboxylic acid using an Astec CHIROBIOTIC® T column.

Instrumentation:

  • HPLC system with a UV detector

  • Astec CHIROBIOTIC® T column (25 cm x 4.6 mm I.D.)[1]

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS reagent grade)

  • Racemic 3-Ethoxyazetidine-3-carboxylic acid standard

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic 3-Ethoxyazetidine-3-carboxylic acid in the mobile phase.

  • Mobile Phase Preparation: A simple mobile phase of water:methanol:formic acid is effective.[1] The ratio can be optimized, but a starting point of 80:20:0.1 (v/v/v) is recommended. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs) and selectivity (α). An Rs value greater than 1.5 indicates baseline separation.

Expected Results: The two enantiomers should be well-resolved. Retention times will vary depending on the exact mobile phase composition, but a clear separation should be observed.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a greener and faster alternative to HPLC for chiral separations.[2][3][4] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for higher flow rates and faster analyses.[3][5][6] For polar compounds like 3-Ethoxyazetidine-3-carboxylic acid, a polar organic modifier is added to the CO2.[3]

Rationale for SFC Method

Anion-exchange CSPs, such as CHIRALPAK® QN-AX and QD-AX, are highly effective for the separation of acidic compounds in SFC.[7] The chiral selectors, derived from quinine and quinidine, provide enantioselective recognition through ionic exchange between the protonated tertiary nitrogen of the selector and the anionic analyte.[7]

Experimental Protocol: Chiral SFC

Objective: To develop a rapid and efficient chiral separation method for 3-Ethoxyazetidine-3-carboxylic acid enantiomers using SFC.

Instrumentation:

  • Analytical SFC system with a back-pressure regulator and UV detector

  • CHIRALPAK® QN-AX column (15 cm x 4.6 mm I.D.)

Reagents:

  • Supercritical CO2 (SFC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS reagent grade)

  • Ammonium formate

  • Racemic 3-Ethoxyazetidine-3-carboxylic acid standard

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-Ethoxyazetidine-3-carboxylic acid in methanol.

  • Mobile Phase Preparation: The mobile phase consists of supercritical CO2 and a modifier. The modifier is a mixture of methanol with additives. A typical modifier would be Methanol/Formic Acid/Ammonium Formate (100/0.40/0.35 v/v/m).[7]

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar[7]

    • Column Temperature: 40 °C[7]

    • Modifier Gradient: Start with a screening gradient of 5% to 50% modifier over 5 minutes to find the optimal isocratic conditions.

    • Detection Wavelength: 210 nm

    • Injection Volume: 5 µL

  • Data Analysis: Identify the optimal modifier percentage from the gradient run and perform an isocratic run for quantitative analysis. Calculate resolution and selectivity.

Data Summary Table

TechniqueColumnMobile PhaseTypical Flow RateAdvantage
Chiral HPLC Astec CHIROBIOTIC® TWater:Methanol:Formic Acid1.0 mL/minRobust and widely available.
Chiral SFC CHIRALPAK® QN-AXCO2 / Methanol with additives3.0 mL/minFast, reduced organic solvent consumption.[3][4]

Diastereomeric Salt Formation and Crystallization

For preparative scale separation, diastereomeric salt formation is a classical and cost-effective method.[8][9] This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8][10]

Rationale for Resolving Agent

Naturally occurring and readily available chiral bases like brucine, strychnine, or quinine are frequently used for the resolution of chiral acids.[8] The selection of the resolving agent and the crystallization solvent is often empirical and requires screening.

Experimental Protocol: Diastereomeric Salt Resolution

Objective: To resolve the enantiomers of 3-Ethoxyazetidine-3-carboxylic acid by forming diastereomeric salts with a chiral base.

Reagents:

  • Racemic 3-Ethoxyazetidine-3-carboxylic acid

  • (1R,2S)-(-)-Ephedrine (or another suitable chiral amine)

  • Various solvents for crystallization screening (e.g., ethanol, isopropanol, acetone, ethyl acetate)

Procedure:

  • Salt Formation: In a flask, dissolve 1 equivalent of racemic 3-Ethoxyazetidine-3-carboxylic acid in a suitable solvent (e.g., ethanol). Add 0.5 equivalents of the chiral resolving agent. Heat the mixture gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free enantiomer.

  • Extraction: Extract the enantiomerically enriched 3-Ethoxyazetidine-3-carboxylic acid with a suitable organic solvent.

  • Analysis: Determine the enantiomeric excess (ee) of the product using one of the chiral chromatography methods described above.

Workflow Diagram: Diastereomeric Salt Resolution

G racemate Racemic 3-Ethoxyazetidine- 3-carboxylic acid salts Mixture of Diastereomeric Salts racemate->salts base Chiral Base (e.g., (-)-Ephedrine) base->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble isolate more_soluble More Soluble Diastereomeric Salt (Solution) crystallization->more_soluble mother liquor acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 enantiomer1 Enantiomer 1 acidification1->enantiomer1 recovery Recover Chiral Base acidification1->recovery enantiomer2 Enantiomer 2 acidification2->enantiomer2 acidification2->recovery

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly approach to obtain enantiopure compounds.[] Enzymes, as natural chiral catalysts, can selectively catalyze a reaction on one enantiomer of a racemic mixture.[] For amino acid derivatives, enzymes like lipases or proteases can be employed for stereoselective hydrolysis or acylation.[12][13]

Rationale for Enzymatic Method

A common strategy involves the acylation of the racemic amino acid followed by enantioselective hydrolysis of the N-acyl derivative using an aminoacylase. The enzyme will hydrolyze the acyl group from one enantiomer (typically the L-enantiomer), leaving the other N-acyl-enantiomer unreacted.[14] The resulting free amino acid and the N-acyl amino acid can then be easily separated.

Experimental Protocol: Enzymatic Resolution

Objective: To resolve racemic N-acetyl-3-Ethoxyazetidine-3-carboxylic acid using an aminoacylase.

Reagents:

  • Racemic 3-Ethoxyazetidine-3-carboxylic acid

  • Acetic anhydride

  • Aminoacylase (e.g., from Aspergillus sp.)

  • Phosphate buffer (pH 7.5)

  • Ion-exchange resin

Procedure:

  • N-Acetylation: Acetylate the racemic 3-Ethoxyazetidine-3-carboxylic acid using acetic anhydride under basic conditions to produce N-acetyl-3-Ethoxyazetidine-3-carboxylic acid.

  • Enzymatic Hydrolysis: Dissolve the racemic N-acetyl derivative in a phosphate buffer (pH 7.5). Add the aminoacylase and incubate the mixture at a controlled temperature (e.g., 37 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product.

  • Separation: Once the reaction reaches approximately 50% conversion, stop the reaction by denaturing the enzyme (e.g., by heating or pH change). Separate the resulting free amino acid (one enantiomer) from the unreacted N-acetyl amino acid (the other enantiomer) using ion-exchange chromatography.

  • Hydrolysis of Remaining Acyl-amino Acid: The separated N-acetyl amino acid can be hydrolyzed by chemical means (e.g., acid hydrolysis) to obtain the other enantiomer.

Workflow Diagram: Enzymatic Resolution

G racemic_acyl Racemic N-acetyl-3-Ethoxyazetidine- 3-carboxylic acid hydrolysis Enzymatic Hydrolysis racemic_acyl->hydrolysis enzyme Aminoacylase enzyme->hydrolysis product_mixture Mixture: (S)-Amino Acid + (R)-N-acetyl-Amino Acid hydrolysis->product_mixture separation Separation (Ion Exchange) product_mixture->separation s_amino_acid (S)-Amino Acid separation->s_amino_acid r_acyl_amino_acid (R)-N-acetyl-Amino Acid separation->r_acyl_amino_acid chemical_hydrolysis Chemical Hydrolysis r_acyl_amino_acid->chemical_hydrolysis r_amino_acid (R)-Amino Acid chemical_hydrolysis->r_amino_acid

Caption: Workflow for enzymatic resolution of an N-acetylated amino acid.

Conclusion

The chiral separation of 3-Ethoxyazetidine-3-carboxylic acid enantiomers can be successfully achieved using several orthogonal techniques. Chiral HPLC and SFC offer powerful analytical tools for rapid analysis and purity determination, with SFC providing advantages in speed and sustainability. For preparative scale separations, both diastereomeric salt crystallization and enzymatic resolution are viable and effective strategies. The choice of method will depend on the specific requirements of the application, including scale, desired purity, and available resources. The protocols and rationale provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development to effectively resolve and analyze this important chiral building block.

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  • Macrocylases as synthetic tools for ligand synthesis: enzymatic synthesis of cyclic peptides containing metal-binding amino acids | Royal Society Open Science. (2021). The Royal Society. [Link]

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  • Enantiomer separation of acidic compounds - Chiral Technologies. (n.d.). Chiral Technologies. [Link]

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  • Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - NIH. (n.d.). National Institutes of Health. [Link]

  • Resolution of D -azetidine-2-carboxylic acid - ResearchGate. (2025). ResearchGate. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH. (2025). National Institutes of Health. [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). YAKHAK HOEJI. [Link]

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  • Journal of Chromatography A - AFMPS. (n.d.). AFMPS. [Link]

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  • The resolution of amino acids by asymmetric enzymatic synthesis - ResearchGate. (2025). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The inherent ring strain of the azetidine core presents unique challenges, making careful optimization and a deep understanding of the reaction mechanisms critical for success.[1][2][3]

This document provides a detailed walkthrough of a plausible and robust synthetic pathway, followed by an in-depth troubleshooting guide in a question-and-answer format.

Part 1: Recommended Synthetic Pathway

The synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride can be efficiently achieved via a multi-step sequence starting from the commercially available N-Boc-3-azetidinone. This pathway is designed for modularity, allowing for optimization at each stage.

Overall Synthetic Workflow

The proposed four-step synthesis involves cyanohydrin formation, Williamson ether synthesis, nitrile hydrolysis, and finally, deprotection with salt formation.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Nitrile Hydrolysis cluster_3 Step 4: Deprotection & Salt Formation A N-Boc-3-azetidinone B N-Boc-3-hydroxy- azetidine-3-carbonitrile A->B TMSCN, ZnI₂ C N-Boc-3-ethoxy- azetidine-3-carbonitrile B->C 1. NaH 2. EtI, DMF D N-Boc-3-ethoxy- azetidine-3-carboxylic acid C->D NaOH, H₂O/EtOH E 3-Ethoxyazetidine-3-carboxylic acid hydrochloride D->E HCl in Dioxane

Caption: Proposed synthetic route for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. Each question is based on common problems encountered in the lab, with solutions grounded in established chemical principles.

Step 1: Cyanohydrin Formation on N-Boc-3-azetidinone

Q1: The formation of N-Boc-3-hydroxyazetidine-3-carbonitrile is slow and results in a low yield. What are the primary causes and how can I optimize this step?

A1: This is a critical step and low efficiency can often be traced to two main factors: reagent purity and catalyst activity.

  • Causality: The reaction involves the nucleophilic addition of a cyanide anion to the ketone carbonyl. The use of trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst like zinc iodide (ZnI₂) is a standard method that generates the cyanohydrin as its silyl ether, which is then hydrolyzed upon workup. The catalyst is crucial for activating the carbonyl group towards nucleophilic attack.

  • Troubleshooting & Optimization:

    • Strictly Anhydrous Conditions: Moisture will readily react with TMSCN and the Lewis acid catalyst, quenching them and halting the reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.

    • Catalyst Activity: Zinc iodide can degrade if improperly stored. Use freshly opened or properly stored ZnI₂. If you suspect catalyst deactivation, consider using other Lewis acids like In(OTf)₃ or Sc(OTf)₃, which are known for their high activity and water tolerance.

    • Reaction Temperature: While often run at room temperature, some systems benefit from gentle cooling (0 °C) at the start to control any initial exotherm, followed by slowly warming to room temperature to drive the reaction to completion.

    • Reagent Stoichiometry: Ensure at least 1.2-1.5 equivalents of TMSCN are used to account for any potential quenching. The catalyst loading is typically 5-10 mol%.

ParameterStandard ConditionOptimized ConditionRationale
Catalyst ZnI₂ (10 mol%)Fresh ZnI₂ or In(OTf)₃ (5 mol%)Ensures high catalyst activity and turnover.
Solvent Dichloromethane (DCM)Anhydrous DCMPrevents quenching of reagents.
Temperature Room Temperature0 °C to Room Temp.Better control over the reaction rate.
TMSCN 1.1 eq1.5 eqDrives equilibrium towards product formation.
Step 2: O-Alkylation (Williamson Ether Synthesis)

Q2: My Williamson ether synthesis to form N-Boc-3-ethoxyazetidine-3-carbonitrile is giving a poor yield, and I'm recovering mostly starting material. What's going wrong?

A2: This is a classic Sₙ2 reaction where the tertiary hydroxyl group of the cyanohydrin is converted to an ethoxy group. Low yields are typically due to incomplete deprotonation, a poor choice of solvent, or steric hindrance.[4]

  • Causality: The reaction requires the formation of a potent alkoxide nucleophile by deprotonating the hydroxyl group with a strong base. This alkoxide then displaces the iodide from ethyl iodide. The tertiary nature of the alcohol makes it sterically hindered, which can slow down the Sₙ2 reaction.

  • Troubleshooting & Optimization:

    • Base Selection and Handling: Sodium hydride (NaH) is an effective but non-soluble base. Ensure the NaH dispersion is washed with anhydrous hexanes before use to remove mineral oil, which can coat the NaH particles and reduce reactivity. Use a sufficient excess (1.5 eq) to ensure complete deprotonation. The reaction should be allowed to stir for at least 30-60 minutes after NaH addition to ensure full alkoxide formation before adding the ethyl iodide.

    • Solvent Choice: The solvent is critical. Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the sodium cation but not the alkoxide, making the nucleophile "naked" and highly reactive. Avoid protic solvents like ethanol, which will quench the base.[4]

    • Electrophile Reactivity: Ethyl iodide is more reactive than ethyl bromide. Use at least 2-3 equivalents of ethyl iodide to maximize the reaction rate. Adding a catalytic amount of sodium iodide (NaI) can be beneficial if you are using ethyl bromide, as it will generate the more reactive ethyl iodide in situ via the Finkelstein reaction.

    • Temperature: If the reaction is still sluggish at room temperature due to steric hindrance, gentle heating (40-50 °C) can increase the rate. However, monitor carefully for potential elimination side reactions, although they are less likely in this strained ring system.

Step 3: Nitrile Hydrolysis to Carboxylic Acid

Q3: During the hydrolysis of the nitrile to the carboxylic acid, I am observing significant decomposition or the formation of a stable amide intermediate. How can I achieve clean conversion to the carboxylic acid?

A3: Hydrolysis of sterically hindered nitriles can be challenging. The conditions must be harsh enough to hydrolyze both the nitrile and the intermediate amide, but not so harsh that they cause decomposition of the strained azetidine ring or cleavage of the Boc protecting group.

  • Causality: Nitrile hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step is often slower. Strong basic conditions (e.g., NaOH in refluxing ethanol/water) are typically employed. However, the Boc group is labile to strong acid and can also be cleaved under harsh basic conditions with prolonged heating.

  • Troubleshooting & Optimization:

    • Optimized Basic Conditions: Use a mixture of ethanol and water as the solvent to ensure solubility. A high concentration of NaOH (e.g., 6M) is often necessary. Refluxing for an extended period (12-24 hours) is typically required. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the amide intermediate.

    • Phase-Transfer Catalysis: To avoid extremely high temperatures, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used with aqueous NaOH and an organic solvent like toluene. This can facilitate the hydrolysis at lower temperatures (e.g., 80-90 °C).

    • Acidic Hydrolysis (Use with Caution): While acidic hydrolysis (e.g., concentrated HCl or H₂SO₄) is an option for nitriles, it will simultaneously cleave the Boc group. This would combine steps 3 and 4. While seemingly efficient, it can lead to a more complex mixture to purify. If you choose this route, be prepared for purification challenges. A one-pot hydrolysis and deprotection could be attempted by refluxing in 6M HCl.

Step 4: Boc Deprotection and Salt Formation

Q4: The final deprotection and salt formation step results in an oily product that is difficult to crystallize. How can I obtain a clean, solid hydrochloride salt?

A4: This issue usually stems from impurities or residual solvent. The hydrochloride salt of this amino acid may also be hygroscopic.

  • Causality: The tert-butoxycarbonyl (Boc) group is readily cleaved by strong acids. Treatment with HCl in an anhydrous solvent like dioxane, diethyl ether, or methanol is standard. The resulting free amine is protonated by the excess HCl to form the hydrochloride salt, which should precipitate from non-polar solvents. If impurities are present, they can act as crystallization inhibitors.

  • Troubleshooting & Optimization:

    • Purity of the Precursor: Ensure the N-Boc protected amino acid from Step 3 is highly pure. Purify it via column chromatography or recrystallization if necessary before proceeding.

    • Choice of Solvent: Diethyl ether is an excellent choice for this step. The starting material is often soluble, while the hydrochloride salt product is typically insoluble, leading to precipitation. Start with a concentrated solution of the Boc-protected material in a minimal amount of a solvent like ethyl acetate, then add a solution of HCl in diethyl ether or dioxane.

    • Anhydrous Conditions: Any water present can make the final salt gummy and difficult to handle. Use anhydrous solvents and HCl solutions.

    • Crystallization Technique: If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, remove the solvent under reduced pressure to get a crude solid or oil, then triturate with a non-polar solvent like hexanes or diethyl ether to wash away impurities and induce solidification. If it remains an oil, co-evaporation with a solvent like toluene can help remove residual volatile impurities.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine-3-carbonitrile
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-azetidinone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Add zinc iodide (ZnI₂, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by column chromatography.

Protocol 2: Synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride
  • Dissolve N-Boc-3-ethoxyazetidine-3-carboxylic acid (1.0 eq) in anhydrous diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Add a 4M solution of HCl in 1,4-dioxane (4.0-5.0 eq) dropwise.

  • A precipitate should form upon addition.

  • Stir the resulting slurry at room temperature for 2-4 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any soluble impurities.

  • Dry the white solid under high vacuum to yield the final product.

Part 4: General FAQs

Q: Are there alternative synthetic routes to consider?

A: Yes, several other routes exist for constructing functionalized azetidines.[5][6] One notable alternative is the palladium-catalyzed intramolecular C-H amination of suitably substituted precursors, which can form the azetidine ring directly.[1] Another approach involves the ring expansion of aziridines.[2] However, for this specific substitution pattern, the pathway detailed above starting from a commercially available azetidinone offers a reliable and scalable option.

Q: How stable is the final product, 3-Ethoxyazetidine-3-carboxylic acid hydrochloride?

A: As a hydrochloride salt of an amino acid, the compound is expected to be a stable, crystalline solid at room temperature. However, due to its polar nature, it may be hygroscopic and should be stored in a desiccator. In solution, the azetidine ring, while strained, is significantly more stable than an aziridine ring.[1] It should be stable under neutral and moderately acidic conditions. Strong basic conditions could potentially lead to ring-opening reactions, especially at elevated temperatures.

References

  • National Institutes of Health (NIH). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available at: [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Dieckmann condensation. YouTube. Available at: [Link]

  • ResearchGate. (2011). Preparation and Synthetic Applications of Azetidines. Available at: [Link]

  • Royal Society of Chemistry (RSC). (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]

  • Organic Syntheses. azetidine. Available at: [Link]

  • Anderson, A. G., & Lok, R. (1972). A fascile synthesis of azetidines. The Journal of Organic Chemistry. Available at: [Link]

  • ChemSynthesis. 1,2,2-trimethyl-4-oxo-3-azetidinecarboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • Progress in Chemistry. (2017). Synthesis of Azetidines. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Available at: [Link]

  • ResearchGate. (2025). Synthesis of azetidines by condensation of acid and amine moieties bearing compounds-II. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Available at: [Link]

  • PubChem. 3-ethoxyazetidine-3-carboxylic acid hydrochloride. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • Google Patents. (2012). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Fleet, G. W. J., et al. (1995). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Tetrahedron. Available at: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Organic Syntheses. ethyl acetonedicarboxylate. Available at: [Link]

  • Google Patents. (1994). Process for purification of carboxylic acids.
  • ResearchGate. (1995). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. Available at: [Link]

  • Google Patents. (2022). Process for preparing 3-methoxyazetidine hydrochloride.
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Technical Support Center: Overcoming Solubility Challenges with 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable building block in their synthetic workflows. We address the most common challenge encountered with this reagent—its limited solubility in standard organic solvents—and provide field-proven troubleshooting strategies and detailed protocols to ensure your reactions proceed efficiently and with high yields.

Frequently Asked Questions (FAQs): Understanding the Core Issue
Q1: Why is 3-Ethoxyazetidine-3-carboxylic acid hydrochloride poorly soluble in common reaction solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The limited solubility of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in many common organic solvents stems from its chemical structure. It is the hydrochloride salt of a cyclic amino acid analog.[1][2] This salt is ionic, possessing a positively charged ammonium center and a chloride counter-ion. This ionic character makes it highly polar, favoring dissolution in polar solvents like water or, to some extent, alcohols.[3][4][5] In contrast, solvents like DCM and THF are significantly less polar and cannot effectively solvate the charged species, leading to poor solubility.

Q2: What is the purpose of supplying this reagent as a hydrochloride salt?

Supplying amines and related compounds as hydrochloride salts is a standard and deliberate practice in the chemical and pharmaceutical industries.[5][6][7] The salt form offers several advantages over the corresponding "free base":

  • Enhanced Stability: The protonated nitrogen is less susceptible to oxidation and other degradation pathways, leading to a longer shelf-life.[8]

  • Improved Handling: The free amine can be oily or hygroscopic, whereas the hydrochloride salt is typically a stable, crystalline solid that is easier to weigh and handle accurately.

  • Reduced Odor: Many free amines are volatile and have strong, unpleasant odors. Their salt forms are non-volatile and largely odorless.[8]

Q3: How does pH fundamentally alter the solubility of this compound?

The solubility of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is intrinsically linked to the pH of the medium. The molecule contains both a basic secondary amine (within the azetidine ring) and a carboxylic acid. In its supplied form, the amine is protonated. Adjusting the pH by adding a base initiates a deprotonation sequence that generates different species, each with distinct solubility profiles:

  • Supplied Form (Cationic Salt): At low pH, the molecule exists as the hydrochloride salt. It is generally soluble in water but poorly soluble in most organic solvents.

  • Zwitterionic Form: The addition of one equivalent of base neutralizes the carboxylic acid, but the amine may remain protonated, forming a zwitterion. Like many amino acids at their isoelectric point, this neutral species can exhibit minimal solubility in both aqueous and organic media.[9]

  • Free Amine/Base Form (Anionic): Further addition of a base deprotonates the azetidine nitrogen, generating the free amine. This species is significantly less polar than the salt form and is the required nucleophile for reactions like amide coupling. Its solubility is greatly enhanced in common organic solvents such as DCM, THF, and EtOAc.[10]

This pH-dependent behavior is the key to overcoming solubility issues in reactions.

Troubleshooting Guide: Practical Solutions for Amide Coupling Reactions

The most common application for this reagent is in amide bond formation, a reaction that is highly sensitive to the solubility of the amine component.[11][12] If you observe undissolved starting material, a sluggish reaction rate, or low product yield, the following strategies are recommended.

Problem: My amide coupling reaction is incomplete, and the 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is not dissolving in the reaction solvent (e.g., DCM, DMF).

This is the classic solubility problem. The amine is not available in solution to react with the activated carboxylic acid. The solution is to convert the hydrochloride salt into its soluble, nucleophilic free amine form within the reaction mixture.

Solution 1 (Recommended): In Situ Neutralization (Free-Basing)

This is the most direct and widely used method for engaging amine hydrochloride salts in coupling reactions. It involves adding a non-nucleophilic organic base to the reaction slurry to neutralize the hydrochloride, thereby "liberating" the free amine in the organic solvent.

Causality: The added base is stronger than the azetidine amine and preferentially reacts with the "HCl" portion of the salt. This forms a soluble trialkylammonium chloride byproduct and the desired free amine, which can then dissolve in the reaction solvent and participate in the coupling reaction. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often preferred over triethylamine (TEA) as it is sterically hindered and less likely to act as a competing nucleophile.[13]

Detailed Experimental Protocol: In Situ Neutralization for Amide Coupling
  • Reagent Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid coupling partner (1.0 eq) and the 3-Ethoxyazetidine-3-carboxylic acid hydrochloride (1.1 eq).

  • Solvent Addition: Add the anhydrous reaction solvent (e.g., DCM or DMF, to a typical concentration of 0.1-0.5 M). The mixture will appear as a slurry or suspension.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq) to the suspension. Stir the mixture at room temperature for 15-30 minutes. A visual change from a cloudy suspension to a clearer solution should be observed as the free amine is generated and dissolves.

  • Carboxylic Acid Activation: Add the coupling reagent (e.g., HATU at 1.1 eq, or EDC at 1.2 eq with HOBt at 0.1 eq).[12][14]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Workup and Purification: Proceed with a standard aqueous workup and purify the resulting amide product by column chromatography.

G cluster_0 In Situ Neutralization Workflow A 1. Combine Carboxylic Acid and Azetidine HCl Salt in Anhydrous Solvent (DCM/DMF) B 2. Add DIPEA (≥1.1 eq) to the Suspension A->B Forms a Slurry C 3. Stir 15-30 min at RT Observe Dissolution B->C Generates Soluble Free Amine D 4. Add Coupling Reagents (e.g., HATU or EDC/HOBt) C->D Homogeneous Solution E 5. Monitor Reaction to Completion (TLC/LC-MS) D->E Amide Bond Formation F 6. Aqueous Workup & Purification E->F

Caption: Workflow for in situ neutralization in amide coupling.

Solution 2: Solvent System Optimization

While in situ neutralization is generally effective, the choice of solvent remains a critical parameter that can influence both solubility and reaction kinetics.[15]

Causality: Different solvents possess varying abilities to solvate the reactants, intermediates, and the ammonium salt byproduct generated during neutralization. A suboptimal solvent can lead to precipitation of the byproduct, which may trap reactants, or fail to fully dissolve the free amine.

SolventPolarity IndexSuitability for Hydrochloride SaltSuitability for Free AmineComments
Dichloromethane (DCM) 3.1PoorGoodExcellent choice post-neutralization. Easy to remove post-reaction.
Tetrahydrofuran (THF) 4.0PoorGoodGood alternative to DCM. Can sometimes improve solubility of complex substrates.
Acetonitrile (ACN) 5.8ModerateGoodCan be a good balance, but may be incompatible with some coupling reagents.
N,N-Dimethylformamide (DMF) 6.4GoodExcellentA powerful solvent that dissolves most reactants.[15] However, its high boiling point can make removal difficult during workup.
Dimethyl sulfoxide (DMSO) 7.2GoodExcellentSimilar to DMF, an excellent solvent but can be difficult to remove and may interfere with certain reactions.[15]
Methanol (MeOH) 5.1GoodExcellentUse with caution. As a nucleophile, it can react with activated carboxylic acids, leading to methyl ester byproducts.[16]

Recommendation: For most applications, begin with DCM or THF combined with the in situ neutralization protocol. If solubility issues persist, particularly with a complex or poorly soluble coupling partner, switching to DMF is a reliable alternative.

Solution 3: Ex Situ (Aqueous Workup) Free-Basing

This method involves isolating the free amine before the coupling reaction. It is a cleaner but more time-consuming approach, recommended when the ammonium salt byproduct from in situ neutralization might complicate the reaction or purification.

Causality: This technique leverages the differential solubility of the salt and free base forms in immiscible aqueous and organic phases. The hydrochloride salt is soluble in water, where it is neutralized by an inorganic base. The resulting non-polar free amine is then extracted into an organic solvent, leaving the inorganic salts behind in the aqueous layer.[10]

Detailed Experimental Protocol: Ex Situ Free-Basing via Extraction
  • Dissolution: Dissolve the 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in water.

  • Neutralization: Cool the aqueous solution in an ice bath (0 °C) and slowly add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times (3x) with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Usage: The resulting free amine (which may be an oil or solid) can be used immediately in the coupling reaction without the need for an additional base (other than what the specific coupling protocol requires, e.g., for HATU).

G cluster_1 Ex Situ (Aqueous) Free-Basing Workflow P1 1. Dissolve Azetidine HCl Salt in Water P2 2. Add aq. NaHCO₃/K₂CO₃ to pH 8-9 P1->P2 Neutralizes HCl P3 3. Extract with Organic Solvent (3x) P2->P3 Free Amine Partitioning P4 4. Combine Organic Layers P3->P4 P5 5. Dry (Na₂SO₄), Filter, and Concentrate P4->P5 Removes Water P6 Result: Isolated Free Amine P5->P6 P7 Proceed to Amide Coupling Reaction P6->P7

Caption: Workflow for isolating the free amine via extraction.

Summary of Troubleshooting Strategies
StrategyEase of UseSpeedPotential IssuesRecommended Use Case
In Situ Neutralization ★★★★★★★★★★Ammonium salt byproduct may affect some reactions.The default, go-to method for nearly all standard amide coupling reactions.
Solvent Optimization ★★★★☆★★★★☆High-boiling solvents (DMF, DMSO) are hard to remove.When reactants have poor solubility even after neutralization in DCM/THF.
Ex Situ Free-Basing ★★☆☆☆★★☆☆☆Labor-intensive; potential for product loss during extraction.For highly sensitive substrates or when purification is complicated by byproducts.
References
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  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

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  • Purdue University. (n.d.). Amines. Retrieved from [Link]

  • Pal, A., & Lahiri, S. C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 10.8: Amines as Bases. Retrieved from [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • MDPI. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these strategies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My final product of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a sticky oil instead of a solid. What could be the cause?

A1: This is a common issue and can stem from several factors. The most likely culprits are residual solvents (e.g., water, ethanol, ethyl acetate), the presence of hygroscopic impurities, or an incorrect stoichiometric ratio of hydrochloride, leading to the freebase or a mixture. Incomplete reaction or the formation of oligomeric side products can also result in an oily product. We recommend starting your troubleshooting by ensuring all reaction and work-up solvents have been thoroughly removed under high vacuum. If the issue persists, consider the purification strategies outlined in our detailed guides below.

Q2: I'm observing poor recovery after recrystallization. How can I improve the yield?

A2: Low recovery during recrystallization is often a result of the compound having moderate solubility in the chosen solvent even at low temperatures, or using an excessive volume of solvent. To improve your yield, ensure you are using a minimal amount of hot solvent to fully dissolve the crude product. A solvent/anti-solvent system, such as methanol/ethyl acetate or ethanol/diethyl ether, can be highly effective. Dissolve the compound in a small amount of the "solvent" in which it is more soluble, and then slowly add the "anti-solvent" in which it is less soluble until turbidity is observed. Then, gently heat until the solution is clear again and allow it to cool slowly.

Q3: My NMR spectrum shows unidentifiable peaks. What are the likely impurities?

A3: The nature of impurities is highly dependent on the synthetic route employed. However, for azetidine syntheses, common impurities can include unreacted starting materials, byproducts from side reactions such as ring-opening of the azetidine, or residual protecting groups if they were used. If epichlorohydrin is a precursor, impurities from its dimerization or oligomerization could also be present. A detailed troubleshooting guide for identifying and removing common impurities is provided in the subsequent sections.

Q4: Is chromatography a suitable method for purifying this polar compound?

A4: Yes, chromatography can be a very effective purification method. Due to the polar nature and ionic character of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, traditional normal-phase silica gel chromatography can be challenging. However, techniques such as ion-exchange chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for this type of molecule.[1][2] Detailed protocols for these chromatographic methods are provided in this guide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Product is an oil or waxy solid Residual solvents; Hygroscopic impurities; Incorrect hydrochloride stoichiometry.Dry thoroughly under high vacuum; Attempt trituration with a non-polar solvent like diethyl ether or hexane to induce solidification; Re-precipitate from a solution by adding ethereal HCl.
Low purity after initial work-up Incomplete reaction; Presence of significant side products.Review the reaction conditions (temperature, time, stoichiometry); Consider a preliminary purification step like an aqueous wash to remove water-soluble impurities before proceeding to recrystallization or chromatography.
Discoloration of the final product (yellow/brown) Thermal degradation during reaction or purification; Presence of chromophoric impurities.Avoid excessive heat during solvent removal; Consider treatment with activated charcoal during recrystallization (use with caution as it can adsorb the product); Column chromatography may be necessary to remove colored impurities.
Broad peaks in NMR spectrum Presence of paramagnetic impurities; Aggregation of the compound in the NMR solvent.Filter the NMR sample through a small plug of celite or silica; Try a different NMR solvent (e.g., D₂O, DMSO-d₆); Ensure the sample is fully dissolved.
Inconsistent melting point Impurities present; Polymorphism.Purify further using the methods described in this guide; Characterize the different crystalline forms if polymorphism is suspected.

Purification Workflow & Decision Tree

The following diagram outlines a logical workflow for the purification of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, from crude material to a highly pure final product.

PurificationWorkflow crude Crude Product (Post-synthesis) initial_assessment Initial Assessment (NMR, TLC/LC-MS) crude->initial_assessment recrystallization Recrystallization / Trituration initial_assessment->recrystallization Solid with minor impurities chromatography Chromatography initial_assessment->chromatography Oily or multiple impurities purity_check_1 Purity Check (>95%?) recrystallization->purity_check_1 purity_check_2 Purity Check (>98%?) chromatography->purity_check_2 purity_check_1->chromatography No final_product Final Product (Characterization & Storage) purity_check_1->final_product Yes purity_check_2->final_product Yes troubleshoot Troubleshoot (Re-evaluate strategy) purity_check_2->troubleshoot No

Caption: Purification workflow for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride.

Experimental Protocols

Protocol 1: Recrystallization from a Solvent/Anti-Solvent System

This is often the most effective first-line purification strategy for moderately impure, solid material.

Step-by-Step Methodology:

  • Solvent Selection: A common and effective solvent system for amino acid hydrochlorides is methanol/ethyl acetate. Other potential systems include ethanol/diethyl ether or isopropanol/hexane.

  • Dissolution: In a clean flask, add the crude 3-Ethoxyazetidine-3-carboxylic acid hydrochloride. Add a minimal amount of hot methanol (or other primary solvent) dropwise while stirring until the solid is completely dissolved. Avoid using an excess of solvent.

  • Induce Crystallization: While the solution is still warm, slowly add ethyl acetate (the anti-solvent) dropwise with continuous stirring until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution and Cooling: Gently warm the mixture until the solution becomes clear again. This ensures the solution is saturated at that temperature.

  • Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in a refrigerator or ice bath for several hours.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethyl acetate or the anti-solvent used. Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purification by Ion-Exchange Chromatography

This method is particularly useful for removing charged impurities and can provide very high purity material.[3]

Step-by-Step Methodology:

  • Resin Selection and Preparation: Choose a strong cation exchange resin (e.g., Dowex 50W). Prepare the resin by washing it sequentially with deionized water, a strong acid (e.g., 1 M HCl), deionized water until the eluent is neutral, a strong base (e.g., 1 M NaOH), and finally deionized water until the eluent is neutral.

  • Sample Loading: Dissolve the crude 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in a minimal amount of deionized water. Apply this solution to the top of the prepared resin column.

  • Washing: Elute the column with deionized water to remove any neutral or anionic impurities. The product, being positively charged at low pH, will remain bound to the resin.

  • Elution of Product: Elute the desired compound from the resin using a dilute aqueous ammonia solution (e.g., 0.1-1 M NH₄OH). The ammonia will neutralize the carboxylic acid and displace the product from the resin.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC or LC-MS to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent and excess ammonia under reduced pressure. To obtain the hydrochloride salt, dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., methanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol). The hydrochloride salt should precipitate and can be collected by filtration.

Purity Analysis: A Representative HPLC Method

To assess the purity of your 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a robust analytical method is essential. Given its polar nature, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable.[4]

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is typically sufficient.

  • Column: A HILIC column (e.g., a silica-based column with a polar stationary phase).

Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.0 with formic acid)

  • Gradient: A typical gradient would start with a high percentage of acetonitrile (e.g., 90%) and gradually increase the aqueous buffer content over the course of the run.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205-210 nm (as the compound lacks a strong chromophore)

  • Injection Volume: 5-10 µL

Sample Preparation:

  • Dissolve a small amount of the purified compound in the initial mobile phase composition or a compatible solvent mixture. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.

This method should provide good separation of your target compound from more non-polar or significantly more polar impurities. Retention times will need to be determined by running an authentic standard.

Logical Relationships in Purification

The choice of purification method is intrinsically linked to the nature and quantity of impurities present. The following diagram illustrates the decision-making process based on the initial assessment of the crude product.

PurificationLogic start Crude Product Analysis is_solid Is it a solid? start->is_solid high_purity Purity > 85%? is_solid->high_purity Yes triturate Triturate / Solvent Wash is_solid->triturate No (Oily) recrystallize Recrystallize high_purity->recrystallize Yes chromatography Ion-Exchange or HILIC Chromatography high_purity->chromatography No final_product Pure Product recrystallize->final_product triturate->chromatography chromatography->final_product

Caption: Decision-making for purification based on crude product properties.

References

  • Bhandare, P., Madhavan, P., Rao, B. M., & Rao, N. S. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Gordon, A. H., Martin, A. J. P., & Synge, R. L. M. (1943). Partition chromatography in the study of protein constituents. Biochemical Journal, 37(1), 79-86.
  • Agilent Technologies. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Fleet, G. W. J., et al. (1984). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Tetrahedron, 40(1), 139-148.
  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

  • Bhandare, P., et al. (2010). Determination of amino acid without derivatisation by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • van der Leeden, M. C., et al. (2011). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 13(15), 4946-4952.
  • Google Patents. (n.d.). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Liwschitz, Y., Zilkha, A., & Amiel, Y. (1957). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society, 79(12), 3067-3067.
  • Pharmaffiliates. (n.d.). Epichlorohydrin-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

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Common side reactions and byproducts in 3-Ethoxyazetidine-3-carboxylic acid chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 3-Ethoxyazetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of working with this versatile building block. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and anticipate potential challenges in your synthetic endeavors. The strained four-membered ring system, coupled with the ester and carboxylic acid functionalities, presents a unique set of chemical behaviors that, when understood, can be leveraged to your advantage.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the synthesis, purification, and handling of 3-Ethoxyazetidine-3-carboxylic acid and its derivatives.

Question 1: During the workup of my reaction mixture containing 3-Ethoxyazetidine-3-carboxylic acid, I'm observing significant loss of my product. My aqueous washes are at a high pH. What could be the cause?

Answer:

The most likely culprit is base-mediated hydrolysis of the ethyl ester, a classic reaction known as saponification.[1][2] The ester functionality in 3-Ethoxyazetidine-3-carboxylic acid is susceptible to hydrolysis under alkaline conditions, converting your desired product into the corresponding carboxylate salt, which is highly water-soluble and would be lost to the aqueous phase during extraction.

Underlying Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt.[3]

Troubleshooting Protocol: Mitigation of Base-Mediated Ester Hydrolysis

  • pH Control: During aqueous workup, ensure the pH of your aqueous layer does not exceed 7.0. It is preferable to maintain slightly acidic conditions (pH 4-6) to prevent ester hydrolysis.[4]

  • Extraction Solvent: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.

  • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to isolate your product.

Question 2: My final product shows a persistent impurity with a lower molecular weight, and I detect the evolution of a gas during my reaction. What side reaction might be occurring?

Answer:

This observation strongly suggests that you are experiencing decarboxylation of your 3-Ethoxyazetidine-3-carboxylic acid. The loss of carbon dioxide would account for the gas evolution and the lower molecular weight of the resulting byproduct, 3-ethoxyazetidine. While azetidine-3-carboxylic acids are generally stable, elevated temperatures or the presence of certain catalysts can promote this side reaction.[5]

Key Factors Influencing Decarboxylation:

  • Heat: Thermal stress is a primary driver for decarboxylation.

  • Catalysts: Certain transition metals can catalyze this process.[6]

  • Reaction Conditions: Prolonged reaction times at high temperatures will favor this side reaction.

Troubleshooting and Mitigation Strategies:

StrategyRationale
Temperature Control Maintain the lowest effective temperature for your desired transformation.
Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
Catalyst Screening If using a metal catalyst, screen for alternatives that are less prone to promoting decarboxylation.
Question 3: I am attempting a reaction that requires acidic conditions, but I am seeing the formation of multiple byproducts and a decrease in the yield of my desired azetidine-containing product. What is happening?

Answer:

The azetidine ring, being a strained four-membered heterocycle, is susceptible to ring-opening reactions, particularly under acidic conditions.[7][8] The protonation of the ring nitrogen enhances its electrophilicity, making the ring carbons vulnerable to nucleophilic attack.[9] The presence of a nucleophile in your reaction medium (including the solvent or other reagents) can lead to the formation of linear amine byproducts.

Visualizing the Acid-Catalyzed Ring-Opening Pathway

G A 3-Ethoxyazetidine-3-carboxylic acid B Protonation of Azetidine Nitrogen (Acidic Conditions) A->B H+ C Azetidinium Ion (Activated Intermediate) B->C D Nucleophilic Attack (e.g., by Solvent or Reagent) C->D Nu- E Ring-Opened Byproduct (Substituted Propane Amine Derivative) D->E

Caption: Acid-catalyzed ring-opening of the azetidine.

Experimental Protocol for Minimizing Acid-Catalyzed Ring Opening:

  • Choice of Acid: Opt for the mildest possible acid that can effectively catalyze your desired reaction.

  • Stoichiometry of Acid: Use the minimum required amount of acid. A catalytic quantity is often sufficient.

  • Non-Nucleophilic Conditions: If possible, choose a non-nucleophilic solvent and ensure your other reagents are not strong nucleophiles.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Monitoring: Closely monitor the reaction to avoid prolonged exposure to acidic conditions.

Question 4: Upon purification by silica gel chromatography, I am observing significant tailing of my product and some of it appears to be irreversibly adsorbed. How can I improve the purification?

Answer:

The basic nitrogen atom of the azetidine ring and the acidic carboxylic acid group can interact strongly with the acidic silica gel, leading to the observed issues. To improve your chromatographic purification, you need to suppress these interactions.

Troubleshooting Protocol for Chromatographic Purification:

  • Mobile Phase Modification:

    • For the free amino acid: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent system. This will compete with the azetidine nitrogen for binding sites on the silica.

    • For N-protected derivatives: If the azetidine nitrogen is protected (e.g., as a Boc or Cbz derivative), the basicity is significantly reduced, and this issue is less pronounced.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, or employ reverse-phase chromatography if your molecule has sufficient hydrophobic character.

  • Derivatization: For analytical purposes, derivatization of the carboxylic acid to an ester or the amine to an amide can improve chromatographic behavior.[10][11]

Question 5: I need to synthesize the corresponding 3-hydroxyazetidine-3-carboxylic acid from my 3-ethoxy derivative. What conditions should I use to selectively cleave the ethyl ether without affecting the azetidine ring?

Answer:

Cleavage of the ethyl ether to the corresponding alcohol (in this case, a tertiary alcohol) while preserving the sensitive azetidine ring requires specific and carefully controlled conditions. Standard ether cleavage reagents like strong mineral acids at high temperatures will likely lead to ring-opening.

Recommended Protocol for Selective Ether Cleavage:

A common and effective method for cleaving ethyl ethers to alcohols is the use of Lewis acids, such as boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI).

Step-by-Step Protocol using BBr₃:

  • Inert Atmosphere: Set up your reaction under an inert atmosphere (e.g., nitrogen or argon) as BBr₃ is moisture-sensitive.

  • Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM).

  • Cooling: Cool the solution of 3-Ethoxyazetidine-3-carboxylic acid in DCM to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slow Addition: Slowly add a solution of BBr₃ in DCM to the cooled reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol or water at low temperature.

  • Workup: Allow the mixture to warm to room temperature and perform an appropriate aqueous workup.

  • Purification: Purify the resulting 3-hydroxyazetidine-3-carboxylic acid by a suitable method, such as recrystallization or chromatography.

Safety Note: Boron tribromide is a corrosive and toxic reagent. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.

Summary of Potential Side Reactions and Byproducts

Side ReactionCommon Cause(s)Key Byproduct(s)
Ester Hydrolysis Basic conditions (pH > 7)3-Azetidine-3,3-dicarboxylic acid monoethyl ester salt
Decarboxylation High temperature3-Ethoxyazetidine
Ring Opening Acidic conditions, nucleophilesLinear propane amine derivatives

Analytical Methods for Impurity Detection

Analytical TechniqueApplication
LC-MS Ideal for detecting and identifying byproducts from all the above side reactions.
¹H NMR Can be used to quantify the level of impurities if their signals are resolved from the main product.
GC-MS Suitable for detecting volatile byproducts like 3-ethoxyazetidine after derivatization of the carboxylic acid.[12]

By understanding these common side reactions and implementing the suggested troubleshooting strategies, you can significantly improve the outcomes of your experiments with 3-Ethoxyazetidine-3-carboxylic acid.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • BenchChem. (n.d.). Controlled Ring-Opening Reactions of Azetidinium Perchlorate.
  • MDPI. (n.d.). Alkylative Aziridine Ring-Opening Reactions.
  • Jacobsen, E. N., & Sigman, M. S. (2017). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 139(39), 13684–13687.
  • Couty, F., & Evano, G. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts.
  • BenchChem. (n.d.). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery.
  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.
  • Fleet, G. W. J., & Smith, P. W. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Chemistry–A European Journal, 19(40), 13278-13281.
  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • American Chemical Society. (2025). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. ACS Fall 2025.
  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • ResearchGate. (n.d.). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Stella, V. J., & He, X. (2008). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 25(8), 1849–1857.
  • Sigma-Aldrich. (n.d.). 3-Azetidinecarboxylic acid 98%.
  • ChemicalBook. (n.d.). 3-Hydroxyazetidine hydrochloride synthesis.
  • Beilstein Journal of Organic Chemistry. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids.
  • Chemguide. (n.d.). hydrolysis of esters.
  • YouTube. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles.
  • J&K Scientific LLC. (2023, December 3). Carboxylic acid ester hydrolyzes to form carboxylic acid.
  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Chem-Impex. (n.d.). Azetidine-3-carboxylic acid.
  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Rovis, T. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(7), 2748–2751.
  • National Center for Biotechnology Information. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubMed. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist.
  • SpringerLink. (n.d.). Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis.
  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes + Answers. Carboxylic Acids, Esters, Amides....
  • ResearchGate. (n.d.). Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics.
  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
  • National Center for Biotechnology Information. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • MDPI. (n.d.). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies.
  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids.
  • PubMed. (n.d.). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[13][14]oxazinane-3-carboxylic acid ethyl esters.

Sources

Optimizing coupling conditions for 3-Ethoxyazetidine-3-carboxylic acid in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the effective incorporation of 3-Ethoxyazetidine-3-carboxylic acid into your solid-phase peptide synthesis (SPPS) workflows. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure your success.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Ethoxyazetidine-3-carboxylic acid considered a "difficult" residue to couple in SPPS?

A1: The primary challenge arises from significant steric hindrance. The presence of an ethoxy group on the same carbon atom as the carboxylic acid (the α-carbon in this case, relative to the azetidine ring nitrogen) creates a crowded environment. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and potentially incomplete coupling reactions.[1][2][3]

Q2: What are the initial signs of a difficult coupling reaction with this amino acid?

A2: Common indicators of poor coupling efficiency include:

  • A positive Kaiser test (or other amine test) after the coupling step: This indicates the presence of unreacted free primary amines on the resin.[1][4]

  • Low final peptide yield: Significant loss of yield can be attributed to incomplete incorporation of the hindered residue.

  • Presence of deletion sequences in mass spectrometry (MS) analysis: The crude product may show a significant peak corresponding to the target peptide minus the 3-Ethoxyazetidine-3-carboxylic acid residue.[5]

Q3: Which coupling reagents are recommended for 3-Ethoxyazetidine-3-carboxylic acid?

A3: For sterically demanding amino acids, standard coupling reagents like DCC or DIC alone are often insufficient.[5] More potent activating reagents are necessary to overcome the high activation energy barrier. We strongly recommend the use of:

  • Uronium/Aminium Reagents: HATU is highly recommended for its exceptional ability to facilitate couplings of hindered amino acids.[5][6][7] HCTU and COMU are also powerful alternatives.[5][8]

  • Carbodiimide with an Additive: The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® is a highly effective and safer alternative to HOBt-based systems.[8][9][10]

Q4: Can I use standard reaction conditions for this coupling?

A4: While starting with standard conditions is a reasonable approach, it is very likely that you will need to optimize them. For difficult couplings, strategies such as increasing the reaction temperature, extending the coupling time, and performing a "double coupling" are often necessary to drive the reaction to completion.[1][5]

Troubleshooting Guide for Common Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered when coupling 3-Ethoxyazetidine-3-carboxylic acid.

Problem: Low or Incomplete Coupling Efficiency

This is the most anticipated issue. A positive Kaiser test after a standard coupling time is a definitive sign of this problem.

Troubleshooting Workflow

start Positive Kaiser Test (Incomplete Coupling) reagent Step 1: Assess Coupling Reagent start->reagent choice1 choice1 reagent->choice1 Using DIC alone? conditions Step 2: Optimize Conditions choice3 choice3 conditions->choice3 Standard Temp/Time? double_couple Step 3: Implement Double Coupling solution3 solution3 double_couple->solution3 Perform a second coupling with fresh reagents immediately after the first. aggregation Step 4: Address Aggregation solution4 solution4 aggregation->solution4 If issues persist, especially with longer peptides, consider using chaotropic salts (e.g., LiCl) or switching to NMP as a solvent to disrupt aggregation. solution1 Switch to HATU or DIC/Oxyma. These are more potent for hindered couplings. choice1->solution1 Yes choice2 choice2 choice1->choice2 No, already using POTENT reagent choice2->conditions solution2 Increase temperature to 40-50°C. Extend coupling time to 4 hours or overnight. choice3->solution2 Yes choice4 choice4 choice3->choice4 No, conditions already optimized choice4->double_couple solution3->aggregation

Caption: Troubleshooting logic for low coupling efficiency.

Recommended Solutions & Protocols
Solution 1: Employ High-Potency Coupling Reagents

For a residue as sterically hindered as 3-Ethoxyazetidine-3-carboxylic acid, the choice of coupling reagent is critical.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This reagent forms a highly reactive OAt-active ester. The reaction mechanism is thought to be enhanced by a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[11][12] HATU is particularly effective for overcoming steric hindrance.[6][7]

    cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster - H+ HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->RCOOH Urea Tetramethylurea ResinAmine H₂N-Resin ActiveEster->ResinAmine Amine Attack PeptideBond R-CO-NH-Resin ActiveEster->PeptideBond ResinAmine->PeptideBond HOAt HOAt

  • DIC/OxymaPure®: This combination forms a reactive oxime ester intermediate. [10]It is a powerful activating system with a better safety profile than reagents based on potentially explosive HOBt or HOAt derivatives. [5][8]

    cluster_activation_dic Activation Step cluster_coupling_dic Coupling Step RCOOH_dic R-COOH Isourea O-acylisourea (Intermediate) RCOOH_dic->Isourea DIC DIC DIC->Isourea Oxyma OxymaPure ActiveEster_dic Oxime Ester Oxyma->ActiveEster_dic Isourea->ActiveEster_dic ResinAmine_dic H₂N-Resin ActiveEster_dic->ResinAmine_dic Amine Attack PeptideBond_dic R-CO-NH-Resin ActiveEster_dic->PeptideBond_dic ResinAmine_dic->PeptideBond_dic DIU DI-Urea

    Caption: Simplified DIC/Oxyma coupling mechanism.

Solution 2: Optimize Reaction Conditions
ParameterStandard ConditionRecommended for Hindered CouplingRationale
Temperature Room Temperature (25°C)40 - 50°CProvides the necessary activation energy to overcome the steric barrier. [5]Microwave synthesis is also highly effective. [5]
Time 1 - 2 hours4 hours - OvernightSlower reaction kinetics require extended time to reach completion. [5]
Equivalents 3 eq. Amino Acid3 - 5 eq. Amino AcidA higher excess of reagents can help drive the equilibrium towards the product. [1]
Solvent DMFDMF or NMPNMP has better solvating properties and can help disrupt peptide aggregation that may hinder coupling. [13]

Detailed Experimental Protocols

Note: These are generalized protocols. Equivalents are calculated relative to the resin loading capacity.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is our primary recommendation for coupling 3-Ethoxyazetidine-3-carboxylic acid.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

    • Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3-Ethoxyazetidine-3-carboxylic acid (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the mixture.

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid. [5]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2 hours. If using elevated temperature, set to 40°C.

  • Monitoring and Completion:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If negative (yellow beads): The reaction is complete. Proceed to wash the resin with DMF (5x). [5] * If positive (blue beads): The reaction is incomplete. Continue agitation for another 2 hours or proceed to Protocol 3 (Double Coupling).

Protocol 2: Coupling with DIC/OxymaPure®

This protocol is an excellent alternative to HATU.

  • Resin Preparation:

    • Follow Step 1 from Protocol 1.

  • Coupling Reaction (In Situ Activation):

    • Prepare a solution of 3-Ethoxyazetidine-3-carboxylic acid (3-5 eq.) and OxymaPure® (3-5 eq.) in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add DIC (3-5 eq.) to the reaction vessel.

    • Agitate at room temperature for 2-4 hours or at 40°C for 2 hours.

  • Monitoring and Completion:

    • Follow Step 4 from Protocol 1.

Protocol 3: Double Coupling Strategy

This is a corrective action if a single coupling is found to be incomplete.

  • First Coupling:

    • Perform a full coupling reaction as described in Protocol 1 or 2.

  • Wash:

    • After the initial coupling time, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) to remove byproducts.

  • Second Coupling:

    • Immediately repeat the coupling step by adding a fresh solution of activated amino acid (as in Protocol 1, Step 2 or Protocol 2, Step 2).

    • Allow the second coupling to proceed for the same duration as the first.

  • Final Wash:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5x) before proceeding to the next deprotection step.

By understanding the inherent challenges of 3-Ethoxyazetidine-3-carboxylic acid and applying these targeted strategies, researchers can successfully incorporate this valuable building block into their synthetic peptides.

References
  • . (2023, January 1). HATU coupling. [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • National Institutes of Health. (n.d.). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. [Link]

  • ACS Publications. (2023, January 4). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. [Link]

  • Thieme. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted N-Boc-N-Carboxyanhydrides. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • ACS Publications. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

  • Reddit. (2024, June 5). Solid Phase Peptide Synthesis Help. [Link]

  • National Institutes of Health. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

Sources

Stability issues of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals. 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a valuable and structurally unique building block in modern medicinal chemistry. However, its inherent ring strain, a characteristic feature of four-membered heterocycles like azetidines, presents specific stability challenges that can impact experimental outcomes if not properly managed.[1][2]

The reactivity of the azetidine ring is driven by this considerable strain, making it susceptible to ring-opening reactions under various conditions.[1] This guide provides in-depth, field-proven insights into the stability profile of this compound, focusing on its behavior in acidic and basic media. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experimental anomalies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns associated with 3-Ethoxyazetidine-3-carboxylic acid hydrochloride?

The principal stability concern stems from the strained four-membered azetidine ring.[2] This ring is susceptible to cleavage under both acidic and basic conditions. Under acidic conditions, protonation of the ring nitrogen activates the ring, making it vulnerable to nucleophilic attack and subsequent opening.[2][3] Under basic conditions, the molecule can undergo hydrolysis or other degradation pathways.[4]

Q2: Why is this compound supplied as a hydrochloride salt instead of a free base?

The hydrochloride salt form significantly enhances the compound's stability and improves its handling characteristics as a solid. Azetidines with a free base nitrogen atom can be prone to spontaneous oligomerization or polymerization, a reaction that involves ring cleavage.[4] The salt form protects the nitrogen, preventing this and extending shelf life.

Q3: What is the expected degradation mechanism under strong acidic conditions?

Under strong acidic conditions (e.g., pH < 2), the azetidine ring nitrogen is readily protonated, forming an azetidinium ion. This dramatically increases the electrophilicity of the ring's carbon atoms. A nucleophile, typically water from the aqueous medium, can then attack a ring carbon, leading to irreversible ring-opening and the formation of a 3-amino-1-propanol derivative.[2][3] This is a common degradation pathway for azetidines.[3]

Q4: How does the compound behave in basic solutions?

The compound is expected to be unstable in basic media (e.g., pH > 8). Two primary degradation pathways are possible:

  • Hydrolysis of the Ethoxy Group: The ethoxy group at the C3 position could be susceptible to base-catalyzed hydrolysis.

  • Ring-Opening: While less common than acid-catalyzed opening, base-mediated ring cleavage can occur. For structurally related 3-hydroxyazetidine amides, instability above pH 8 has been reported due to a reverse aldol-type ring opening. Similar base-catalyzed eliminations could be a concern.

Q5: What is the recommended analytical method for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[5] Ideally, this should be a Reverse-Phase HPLC (RP-HPLC) method coupled with both UV and Mass Spectrometry (MS) detectors.[3][6] This setup allows for the quantification of the parent compound while simultaneously detecting and identifying the mass of any potential degradation products that may lack a UV chromophore.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I observe rapid appearance of new peaks in my HPLC analysis when using an acidic mobile phase.

  • Question: My HPLC method uses a mobile phase with 0.1% trifluoroacetic acid (TFA) or formic acid, and I see the peak for the parent compound decrease over time, even in the autosampler. What is happening?

  • Answer: You are likely observing on-column or in-vial degradation catalyzed by the acidic mobile phase. The low pH is causing the azetidine ring to open, as detailed in the FAQs.[2]

    • Solution 1 (Preferred): Neutralize your sample with a suitable buffer immediately before injection. Prepare samples in a solvent like water or acetonitrile/water without acid and analyze them promptly.

    • Solution 2: Develop an HPLC method that operates at a less acidic pH (e.g., pH 4-6) using a buffer like ammonium acetate or ammonium formate, provided your compound and its degradants resolve adequately.

    • Solution 3: If acidic conditions are unavoidable, ensure your autosampler is cooled (e.g., 4°C) to slow the degradation rate and use a short analysis sequence.

Issue 2: My reaction yield is significantly lower than expected when using a strong base.

  • Question: I am attempting a reaction that involves a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), and my starting material is consumed, but the yield of the desired product is very low.

  • Answer: The strong, nucleophilic base is likely degrading the 3-Ethoxyazetidine-3-carboxylic acid hydrochloride starting material through ring-opening or hydrolysis of the ethoxy group.[4]

    • Solution 1: If possible, switch to a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Solution 2: Perform the reaction at a lower temperature (e.g., 0°C or -78°C) to minimize the rate of degradation relative to the rate of your desired reaction.

    • Solution 3: Use a milder base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), if the reaction chemistry allows.

Issue 3: The compound shows poor stability when stored in a solution for several days.

  • Question: I prepared a stock solution of the compound in DMSO or water for screening, but after a few days at room temperature, I see significant degradation. How should I store it?

  • Answer: Due to its inherent reactivity, long-term storage in solution, especially at room temperature, is not recommended. The free base form, which can exist in equilibrium in solutions like DMSO, is particularly unstable.[4]

    • Best Practice: Always prepare solutions fresh for immediate use.

    • Short-Term Storage (1-2 days): If necessary, store solutions at -20°C or -80°C. For aqueous solutions, consider buffering at a mildly acidic pH (e.g., pH 4-5) to stabilize the protonated form.

    • Solid Storage: As a solid hydrochloride salt, the compound is most stable. Store it in a desiccator at 2-8°C.

Troubleshooting Workflow Diagram

G start Observed Instability (e.g., Low Yield, Extra Peaks) check_pH Identify pH of Experiment start->check_pH acidic Acidic Conditions (pH < 6) check_pH->acidic Acidic basic Basic Conditions (pH > 8) check_pH->basic Basic neutral Neutral Conditions (pH 6-8) check_pH->neutral Neutral acid_cause Cause: Acid-catalyzed ring-opening acidic->acid_cause base_cause Cause: Base-mediated ring-opening or hydrolysis basic->base_cause neutral_cause Check for other factors: Heat, Oxidants, Light neutral->neutral_cause acid_sol Solution: 1. Use milder acid / buffer pH 2. Lower temperature 3. Prepare sample fresh acid_cause->acid_sol base_sol Solution: 1. Use non-nucleophilic base 2. Lower temperature 3. Use milder base base_cause->base_sol

Caption: Troubleshooting decision tree for stability issues.

Data Summary

While specific kinetic data for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is not publicly available, this table summarizes its expected stability profile based on the known chemistry of azetidine derivatives.[2][3]

Stress ConditionReagent/ParametersExpected StabilityPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CLow Acid-catalyzed ring-opening via azetidinium ion intermediate.
Base Hydrolysis 0.1 M NaOH, 60°CLow Base-mediated ring-opening and/or hydrolysis of the ethoxy group.
Neutral Hydrolysis Water, 60°CModerate Slower ring-opening; stability is higher than in strong acid or base.
Oxidative Stress 3% H₂O₂, RTModerate to High The core structure is not highly susceptible to oxidation, but degradation is possible.
Thermal Stress Solid, 80°CHigh As a hydrochloride salt, the solid form is expected to be thermally stable.
Photostability ICH Q1B conditionsHigh The molecule lacks a significant chromophore, suggesting good photostability.

Key Degradation Pathway: Acid-Catalyzed Ring Opening

The diagram below illustrates the generally accepted mechanism for the acid-catalyzed degradation of azetidine rings in an aqueous environment.

Note: The DOT script above is a template. Actual chemical structures would be rendered as images (IMG SRC) in a live system. Caption: Mechanism of acid-catalyzed azetidine ring opening.

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow to assess the stability of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride and identify potential degradants. Such studies are crucial for developing stability-indicating analytical methods.[7][8]

Objective: To investigate the degradation of the target compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA and MS detectors

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of the compound in 10 mL of a 50:50 ACN/Water mixture to prepare a 1 mg/mL stock solution.

  • Stress Conditions Setup (in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate one sample at room temperature (RT) and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate one sample at RT and another at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Store at RT for 24 hours, protected from light.

    • Thermal Degradation (Solution): Mix 1 mL of stock solution with 1 mL of water. Heat at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place ~5 mg of the solid compound in a vial and heat in an oven at 80°C for 7 days. After incubation, dissolve in the stock solution diluent to a concentration of 0.5 mg/mL.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at 4°C.

  • Sample Quenching and Analysis:

    • After the specified incubation time, allow samples to return to room temperature.

    • Crucially, neutralize the acid and base hydrolysis samples to pH 6-7 using an equimolar amount of NaOH or HCl, respectively. This step is vital to stop further degradation before analysis.

    • Dilute all samples (including controls) with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze all samples by a validated stability-indicating LC-MS method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample.

    • Analyze the chromatograms for new peaks, which represent degradation products.

    • Use the MS data to obtain the mass-to-charge ratio (m/z) of the degradants to help postulate their structures.

References

  • Journal of Pharmaceutical and Biomedical Analysis. (2021).
  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available at: [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (n.d.). Facile ring cleavage of basic azetidines. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • PubMed. (n.d.). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Available at: [Link]

  • Research and Reviews of Pharmacy and Pharmaceutical Sciences. (n.d.). Stability Indicating Forced Degradation Studies. Available at: [Link]

  • Semantic Scholar. (1972). Synthesis of azetidine-3-carboxylic acid.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • MDPI. (2024).
  • ResearchGate. (n.d.). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. Available at: [Link]

  • ResearchGate. (2017).
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • MedChemExpress. (n.d.). Azetidine-3-carboxylic acid-SDS.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Thieme. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci.
  • MDPI. (n.d.).
  • MDPI. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review.
  • ResearchGate. (n.d.). (PDF) Elucidation of Degradation Behavior of Barbiturates in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (V).

Sources

How to prevent racemization of 3-Ethoxyazetidine-3-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to our dedicated technical guide for the synthesis and handling of 3-Ethoxyazetidine-3-carboxylic acid. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize this valuable chiral building block. Racemization at the C3 stereocenter is a critical challenge, particularly during ester hydrolysis. This guide provides in-depth, field-proven troubleshooting advice, optimized protocols, and the mechanistic rationale behind them to ensure the preservation of your product's stereochemical integrity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common experimental issues, focusing on the prevention of racemization.

Q1: My final 3-Ethoxyazetidine-3-carboxylic acid product has a low enantiomeric excess (e.e.). What is the most probable cause?

A1: The loss of enantiomeric purity almost certainly occurs during the hydrolysis of a precursor ester (e.g., methyl or ethyl ester). The core issue is the acidity of the proton at the C3 chiral center, which is alpha to the carbonyl group.

  • Mechanism of Racemization: Under basic conditions, this alpha-proton can be abstracted to form a planar, achiral enolate intermediate. The subsequent reprotonation of this flat intermediate can occur from either face with nearly equal probability, leading to a racemic mixture. This process is a significant risk in many peptide synthesis and chiral carboxylic acid preparations.[1][2]

  • Primary Contributing Factors:

    • Base Strength & Type: Strong, non-chelating bases (e.g., NaOH, KOH) and sterically hindered organic bases readily promote enolate formation.[2]

    • Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for proton abstraction, dramatically increasing the rate of racemization.[1]

    • Reaction Time: Prolonged exposure to basic conditions increases the probability that the chiral center will epimerize.

Q2: What is the recommended best practice for the saponification of a 3-Ethoxyazetidine-3-carboxylic acid ester to prevent racemization?

A2: The industry-standard and most effective method for preventing racemization in this and similar systems is to use lithium hydroxide (LiOH) at low temperatures .

  • The Rationale for LiOH: The small, hard lithium cation (Li+) has a unique ability to form a chelate complex. It is proposed that Li+ coordinates simultaneously with the oxygen of the carboxylate and the nitrogen atom of the azetidine ring. This chelation locks the molecule into a rigid conformation that sterically hinders the abstraction of the alpha-proton, thereby suppressing the formation of the planar enolate intermediate.[3][4] This chelation-controlled approach favors the desired saponification pathway over the undesired racemization pathway.

Optimized Saponification Conditions

ParameterRecommended ConditionJustification
Base Lithium Hydroxide (LiOH)Forms a rigid chelate, sterically protecting the chiral center.[3][4]
Solvent THF / Water (e.g., 3:1)Ensures solubility for both the organic ester and the inorganic base.
Temperature 0 °C to 5 °C Critical. Minimizes the kinetics of the competing enolization pathway.[1]
Base Equivalents 1.1 - 1.5 eq.Sufficient for complete hydrolysis without a large excess of base.
Workup Rapid acidification at 0 °C with cold 1N HClImmediately quenches the base to prevent post-reaction racemization.
Q3: How can I reliably validate the stereochemical purity of my final product?

A3: The definitive method for determining the enantiomeric excess (e.e.) of your 3-Ethoxyazetidine-3-carboxylic acid is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

  • Direct vs. Indirect Methods: While direct analysis of underivatized amino acids is possible on specific columns (like macrocyclic glycopeptide phases), a more robust and common approach involves derivatization.[5][6]

  • Derivatization is Key: To improve peak shape and chromatographic performance, the molecule should be derivatized. A standard procedure is to protect the azetidine nitrogen with an Fmoc group (N-FMOC), which creates a stable derivative suitable for analysis on polysaccharide-based chiral columns.[7]

  • General Analytical Workflow:

    • Sample Prep: Derivatize a small sample of your final product (e.g., with Fmoc-Cl).

    • Column: Use a polysaccharide-based chiral stationary phase (CSP), such as a Lux Cellulose or Amylose column.

    • Mobile Phase: Screen reversed-phase conditions, typically using a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% TFA).

    • Validation: Always analyze a known racemic standard to confirm the retention times of both the (R) and (S) enantiomers before quantifying your sample's e.e.

Methodologies and Experimental Protocols

Protocol 1: High-Fidelity, Low-Temperature Saponification

This protocol provides a step-by-step method for the hydrolysis of an ethyl ester of 3-ethoxyazetidine-3-carboxylic acid, designed to maximize the retention of stereochemical configuration.

Experimental Workflow Diagram

G cluster_setup I. Reaction Setup cluster_reaction II. Hydrolysis cluster_workup III. Workup & Analysis A Dissolve Ester in THF/H2O B Cool to 0 °C (Ice/Water Bath) A->B D Add LiOH solution dropwise maintaining T < 5 °C C Prepare aq. LiOH (1.2 eq) E Stir vigorously at 0-5 °C D->E F Monitor reaction by LC-MS (Target: <1% SM) E->F G Quench: Add cold 1N HCl to pH ~2-3 at 0 °C F->G Upon Completion H Extract with EtOAc (3x) G->H I Dry (Na2SO4), Filter, Concentrate H->I J Validate e.e. by Chiral HPLC I->J

Caption: Optimized workflow for low-racemization saponification.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-Ethoxyazetidine-3-carboxylic acid ester (1.0 eq) in a 3:1 mixture of THF and deionized water (to a final concentration of ~0.2 M).

  • Cooling: Submerge the flask in an ice/water bath and stir until the internal temperature is stable between 0 °C and 2 °C.

  • Base Addition: Add a solution of LiOH·H₂O (1.2 eq) in water dropwise via a syringe or addition funnel, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture vigorously at 0-5 °C. Monitor the disappearance of the starting material by LC-MS or TLC approximately every 30 minutes. The reaction is typically complete in 2-5 hours.

  • Workup: Once the reaction is complete (<1% starting material remaining), slowly add pre-chilled 1N HCl to the stirring mixture at 0 °C until the aqueous layer reaches a pH of 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Analysis: Before proceeding, derivatize a small aliquot of the crude product and determine the enantiomeric excess by a validated Chiral HPLC method.

Mechanistic Rationale: Kinetic vs. Thermodynamic Control

The success of this synthesis hinges on favoring the kinetically controlled saponification pathway while suppressing the thermodynamically favored racemization pathway.

Caption: Competing reaction pathways during ester hydrolysis.

This diagram illustrates the critical choice in the reaction. By employing kinetic control (low temperature, LiOH), we steer the reaction through the desired saponification route, which has a higher activation energy but preserves stereochemistry. Allowing the reaction to reach thermodynamic equilibrium (higher temperature, stronger base) will inevitably lead to the formation of the more stable, achiral enolate, resulting in racemization.

References

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. BenchChem.
  • BenchChem Technical Support. (2025). Determining enantiomeric purity of chiral amino acids via HPLC. BenchChem.
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. URL: [Link]

  • BenchChem Technical Support. (2025). Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction. BenchChem.
  • Gagnon, D., et al. (2014). A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. Synlett, 25(13), 1843-1846. URL: [Link]

  • Sharma, G. V. M., et al. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2434-2445. URL: [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis and scale-up of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered during the production of this valuable building block. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your process.

Troubleshooting Guide

This section addresses specific issues that may arise during the multi-step synthesis and purification process.

Stage 1: Synthesis of the Precursor (3-Ethoxyazetidine-3-carbonitrile)

The synthesis of the nitrile precursor is a critical foundation for the entire process. Issues at this stage can have cascading effects on yield and purity.

Question 1: We are observing low yields and the formation of multiple byproducts during the ethoxylation of a 3-hydroxyazetidine-3-carbonitrile precursor. What are the likely causes and how can we mitigate this?

Answer: Low yields and byproduct formation during ethoxylation often stem from a few key factors:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. A base that is too strong or nucleophilic can lead to elimination or substitution reactions on the azetidine ring itself. Similarly, the solvent can influence the reactivity of the ethoxide source.

  • Reaction Temperature: Exothermic reactions are common, and poor temperature control can lead to runaway reactions and the formation of degradation products.

  • Moisture Content: The presence of water can consume your ethoxide source and lead to the formation of undesired hydroxy-byproducts.

Recommended Protocol and Troubleshooting:

ParameterRecommendationRationale
Ethoxide Source Sodium ethoxide in ethanolProvides a clean source of ethoxide ions.
Solvent Anhydrous EthanolEnsures solubility of reactants and minimizes side reactions.
Temperature 0-5 °C for addition, then room temp.Controls exothermicity and prevents degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination.

Troubleshooting Workflow:

start Low Yield in Ethoxylation check_moisture Analyze Moisture Content of Reagents and Solvents start->check_moisture check_base Evaluate Base Strength and Nucleophilicity start->check_base check_temp Monitor Reaction Temperature Profile start->check_temp dry_solvents Implement Rigorous Drying Procedures for Solvents check_moisture->dry_solvents use_non_nucleophilic_base Switch to a Non-Nucleophilic Base (e.g., NaH) check_base->use_non_nucleophilic_base improve_cooling Enhance Cooling and Control Addition Rate check_temp->improve_cooling re_evaluate_yield Re-run Reaction and Evaluate Yield dry_solvents->re_evaluate_yield use_non_nucleophilic_base->re_evaluate_yield improve_cooling->re_evaluate_yield

Caption: Troubleshooting workflow for low yield in ethoxylation.

Stage 2: Hydrolysis of 3-Ethoxyazetidine-3-carbonitrile

The conversion of the nitrile to the carboxylic acid is a pivotal step where incomplete conversion and byproduct formation are common hurdles.

Question 2: Our acid-catalyzed hydrolysis of the nitrile precursor is stalling, leading to a mixture of starting material, amide intermediate, and the desired carboxylic acid. How can we drive the reaction to completion?

Answer: Incomplete hydrolysis is a frequent challenge during scale-up. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2] The stability of this amide can lead to a stalled reaction.

  • Acid Concentration and Stoichiometry: Insufficient acid concentration or a substoichiometric amount will result in incomplete protonation of the nitrile, slowing down the initial hydration step.

  • Reaction Temperature and Time: Hydrolysis often requires elevated temperatures to overcome the activation energy for both the conversion of the nitrile to the amide and the subsequent hydrolysis of the amide.[3]

  • Water Content: Water is a key reagent in this reaction. A deficit of water will prevent the reaction from proceeding to completion.

Experimental Protocol for Complete Hydrolysis:

  • Reaction Setup: To a solution of 3-Ethoxyazetidine-3-carbonitrile in a suitable solvent (e.g., water or a water-miscible co-solvent), add a strong acid such as hydrochloric acid (HCl).[3]

  • Acid Charge: Use a significant excess of aqueous acid (e.g., 6-12 M HCl).

  • Temperature: Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the reaction progress by HPLC.

  • Reaction Monitoring: Take aliquots at regular intervals to check for the disappearance of the starting material and the amide intermediate.

  • Work-up: Once the reaction is complete, cool the mixture and proceed with isolation.

ParameterRecommendationRationale
Acid Concentrated HClStrong acid is required to catalyze the hydrolysis effectively.[2][3]
Temperature Reflux (90-100 °C)Provides the necessary energy to drive the reaction to completion.
Monitoring HPLCAllows for accurate tracking of starting material, intermediate, and product.
Stage 3: Formation and Crystallization of the Hydrochloride Salt

The final isolation step is crucial for achieving the desired purity and solid-state properties of the final product.

Question 3: We are struggling with inconsistent crystal form and poor filterability of our 3-Ethoxyazetidine-3-carboxylic acid hydrochloride. What factors should we investigate?

Answer: Crystallization is a multi-faceted process where solvent choice, cooling rate, and agitation play critical roles.[4]

  • Solvent System: The choice of anti-solvent is crucial for inducing crystallization. The ideal anti-solvent should be one in which the hydrochloride salt is sparingly soluble.

  • Cooling Profile: A rapid cooling rate can lead to the formation of small, poorly formed crystals that are difficult to filter. A controlled, gradual cooling profile is often preferred.

  • Seeding: The use of seed crystals can help to control the crystal form and improve batch-to-batch consistency.

Recommended Crystallization Protocol:

  • Solvent Selection: After the hydrolysis is complete and the product is in an aqueous acidic solution, consider a solvent exchange to a more suitable crystallization medium like isopropanol or a mixture of methanol and ethyl acetate.[5]

  • Concentration: Concentrate the solution to a point of supersaturation.

  • Cooling and Seeding: Cool the solution slowly. If available, add seed crystals at a temperature where the solution is slightly supersaturated.

  • Aging: Hold the slurry at a low temperature for a period to allow for complete crystallization.

  • Filtration and Drying: Filter the crystals and wash with a cold anti-solvent. Dry the product under vacuum.

start Crystallization Issues solvent_system Evaluate Solvent/Anti-solvent System start->solvent_system cooling_rate Analyze Cooling Profile start->cooling_rate seeding_strategy Assess Seeding Protocol start->seeding_strategy solubility_study Conduct Solubility Studies solvent_system->solubility_study controlled_cooling Implement a Gradual Cooling Ramp cooling_rate->controlled_cooling develop_seeding Develop a Seeding Strategy seeding_strategy->develop_seeding improved_product Improved Crystal Form and Filterability solubility_study->improved_product controlled_cooling->improved_product develop_seeding->improved_product

Caption: Decision tree for troubleshooting crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride?

A1: The primary safety concerns include:

  • Handling of Strong Acids and Bases: The use of concentrated acids like HCl and strong bases requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6][7] Work should be conducted in a well-ventilated fume hood.

  • Exothermic Reactions: Be prepared for potential exotherms, especially during the hydrolysis step. Ensure adequate cooling capacity and controlled addition of reagents.

  • Handling of Cyanide-containing Intermediates: If the synthesis involves cyanide precursors, extreme caution is necessary due to the high toxicity of cyanide.[8][9]

Q2: What analytical techniques are recommended for in-process control and final product release?

A2: A robust analytical package is essential for process control and quality assurance.

  • HPLC (High-Performance Liquid Chromatography): This is the workhorse technique for monitoring reaction progress, identifying impurities, and for final purity assessment.[10][11]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation of the final product and key intermediates.

  • MS (Mass Spectrometry): Provides molecular weight confirmation.

  • Karl Fischer Titration: To determine the water content in the final product.

Q3: How stable is 3-Ethoxyazetidine-3-carboxylic acid hydrochloride and what are the recommended storage conditions?

A3: As a hydrochloride salt, the compound is generally a stable, crystalline solid.[6] However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, away from moisture.[6][12]

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Generic Safety Data Sheet Information. (2018). SAFETY DATA SHEET.
  • Google Patents. (CN102976993A). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • Guidechem. 3-Ethoxyazetidine-3-carboxylic acid hydrochloride 1523618-24-7 wiki.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Chemistry Guide. Nitrile to Acid - Common Conditions.
  • NIH. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
  • ResearchGate. Preparation of azetidine-2-carbonitriles 3.
  • PubChemLite. 3-ethoxyazetidine-3-carboxylic acid hydrochloride (C6H11NO3).
  • Ivy Fine Chemicals. 3-Ethoxyazetidine-3-carboxylic acid hydrochloride [CAS: 1523618-24-7].
  • EvitaChem. Buy 3-(Benzyloxy)azetidine-1-carbonitrile (EVT-8710421).
  • MedChemExpress. Azetidine-3-carboxylic acid-SDS.
  • Beilstein Journal of Organic Chemistry. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci.
  • Wiley Online Library. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.
  • NIH. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • NIH. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • Chemguide. hydrolysis of nitriles.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • YouTube. (2023). Carboxylic acids from nitriles - EASY!.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • Organic Process Research & Development. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • NIH. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles.
  • AK Scientific, Inc. 1-Methyl-2-oxoazetidine-3-carboxylic acid Safety Data Sheet.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Polymers in Medicine. Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility.
  • NIH. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
  • NIH. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
  • NIH. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
  • Google Patents. (CN102827052A). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ChemicalBook. (2025). 3-Hydroxyazetidine hydrochloride | 18621-18-6.
  • ResearchGate. (2009). Solvent design for crystallization of carboxylic acids.
  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • An-Najah Staff. (2020). Current Analytical Chemistry.

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Validation & Comparative

A Comparative Analysis of 3-Ethoxyazetidine-3-carboxylic Acid and Other Cyclic Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the landscape of drug discovery and peptide design, the conformational constraint of amino acid building blocks is a paramount strategy for enhancing biological activity, metabolic stability, and cell permeability. This guide provides a comprehensive comparative analysis of 3-Ethoxyazetidine-3-carboxylic acid against other cyclic amino acids, offering researchers, scientists, and drug development professionals a technical overview supported by experimental insights.

Introduction: The Significance of Conformational Restraint in Amino Acid Scaffolds

Cyclic amino acids are invaluable tools in medicinal chemistry, offering a rigid scaffold that pre-organizes the peptide backbone into specific conformations.[1] This conformational rigidity can lead to a number of desirable properties in drug candidates, including increased receptor affinity and selectivity, as well as improved resistance to proteolytic degradation.[2] Among the various classes of cyclic amino acids, small, strained ring systems such as azetidines have garnered significant attention for their unique structural and physicochemical properties.[3][4]

The four-membered azetidine ring, in particular, imposes a distinct conformational bias compared to the more common five-membered pyrrolidine ring of proline.[5] This difference in ring strain and pucker has profound implications for the secondary structure of peptides and the overall topology of small molecules.[5]

The Azetidine Ring: A Unique Building Block

Azetidine-containing building blocks have been increasingly utilized in drug design to impart favorable properties.[3] The strained nature of the azetidine ring can influence bond angles and lengths in adjacent parts of a molecule, leading to unique conformational preferences.[4] The introduction of substituents on the azetidine ring allows for fine-tuning of these properties.

3-Ethoxyazetidine-3-carboxylic Acid: A Novel Scaffold

3-Ethoxyazetidine-3-carboxylic acid is a non-natural, substituted cyclic amino acid that combines the conformational constraints of the azetidine ring with the physicochemical properties imparted by the ethoxy and carboxylic acid functional groups at the C3 position. While direct comparative experimental data for this specific molecule is limited in publicly available literature, we can infer its properties based on related structures and general chemical principles. The geminal substitution at the C3 position is expected to further restrict the ring's conformational flexibility. The ethoxy group, an ether linkage, can act as a hydrogen bond acceptor and influence the molecule's polarity and solubility.

Comparative Analysis: Azetidine Amino Acids vs. Proline and Other Cyclic Analogs

The most direct and informative comparison can be drawn between azetidine-based amino acids and proline, the most well-studied cyclic amino acid.

Conformational Preferences

The primary distinction between azetidine-2-carboxylic acid and proline lies in their influence on peptide secondary structure. While proline is known to favor the formation of β-turns, the smaller, more constrained azetidine ring has been shown to induce γ-turn-like conformations in short peptides.[5] This fundamental difference in turn preference provides a powerful tool for medicinal chemists to sculpt the three-dimensional structure of peptide-based therapeutics.

The substitution at the C3 position in 3-Ethoxyazetidine-3-carboxylic acid is anticipated to further modulate these conformational preferences. The steric bulk of the ethoxy and carboxylic acid groups will likely influence the puckering of the azetidine ring and the accessible dihedral angles of the peptide backbone.

Diagram: Conformational Influence of Cyclic Amino Acids

G cluster_0 Peptide Backbone cluster_1 Cyclic Amino Acid Influence cluster_2 Resulting Secondary Structure Peptide_Chain_1 ...-NH-CH-CO-... Proline Proline (5-membered ring) Peptide_Chain_1->Proline Incorporation Azetidine Azetidine Acid (4-membered ring) Peptide_Chain_1->Azetidine Incorporation Beta_Turn β-Turn Proline->Beta_Turn Induces Gamma_Turn γ-Turn Azetidine->Gamma_Turn Induces

Caption: Influence of Proline vs. Azetidine on peptide turns.

Physicochemical Properties

The introduction of the ethoxy group in 3-Ethoxyazetidine-3-carboxylic acid is expected to impact its lipophilicity (LogP/LogD) and acidity (pKa) compared to unsubstituted cyclic amino acids.

PropertyProlineAzetidine-2-carboxylic Acid3-Ethoxyazetidine-3-carboxylic Acid (Predicted)
Ring Size 5-membered4-membered4-membered
pKa (α-COOH) ~1.99~1.84Expected to be in a similar range, influenced by the electron-withdrawing nature of the ethoxy group.
pKa (α-NH2) ~10.6~10.7Expected to be in a similar range.
LogP -1.6-1.1The ethoxy group will likely increase lipophilicity compared to the unsubstituted parent acid.
Conformational Bias Favors β-turnsFavors γ-turnsFurther restricted, specific preference requires experimental validation.

Note: The values for 3-Ethoxyazetidine-3-carboxylic acid are predictive and require experimental verification. pKa and LogP values for proline and azetidine-2-carboxylic acid are approximate and can vary based on experimental conditions.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and robust comparison, the following experimental protocols are provided.

Synthesis of 3-Ethoxyazetidine-3-carboxylic Acid

A general synthetic route to 3-substituted azetidine-3-carboxylic acids often involves the construction of the azetidine ring followed by functionalization. A plausible, though not explicitly cited, multi-step synthesis could involve:

  • Starting Material: A suitable protected di-ester of a propanediol derivative.

  • Cyclization: Reaction with a protected amine to form the N-protected azetidine ring.

  • Functionalization: Introduction of the ethoxy and carboxylic acid precursor groups at the C3 position.

  • Deprotection: Removal of protecting groups to yield the final product.

Researchers should consult specialized synthetic organic chemistry literature for detailed procedures for related compounds.[6]

Diagram: General Synthetic Workflow

G A Protected Starting Material B Cyclization to Azetidine Ring A->B C C3 Functionalization B->C D Deprotection C->D E Final Product: 3-Ethoxyazetidine-3-carboxylic acid D->E

Caption: General workflow for azetidine acid synthesis.

Determination of Physicochemical Properties
  • Sample Preparation: Accurately weigh and dissolve the amino acid in deionized water to a known concentration (e.g., 10 mM).

  • Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The Henderson-Hasselbalch equation can be used for precise calculation.

  • System Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4 for LogD).

  • Sample Addition: Dissolve a known amount of the amino acid in the aqueous phase.

  • Equilibration: Add an equal volume of n-octanol and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the amino acid in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[7]

Conformational Analysis by NMR Spectroscopy
  • Sample Preparation: Dissolve the amino acid or a peptide containing the amino acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, TOCSY, and NOESY/ROESY.

  • Resonance Assignment: Assign all proton and carbon signals using the 2D correlation spectra.

  • Structural Restraint Derivation:

    • Dihedral Angles: Use ³J-coupling constants (e.g., ³J(HN,Hα)) and the Karplus equation to derive constraints on backbone dihedral angles (φ).

    • Interproton Distances: Use the intensities of NOESY/ROESY cross-peaks to determine upper distance limits between protons that are close in space.

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, CNS) to generate a family of structures consistent with the experimental restraints.[8][9]

Diagram: NMR-Based Conformational Analysis Workflow

G A Sample Preparation B NMR Data Acquisition (1D & 2D) A->B C Resonance Assignment B->C D Derive Structural Restraints (Distances & Angles) C->D E Molecular Modeling & Structure Calculation D->E F Conformational Ensemble E->F

Caption: Workflow for NMR conformational analysis.

In Vitro Metabolic Stability Assay using Liver Microsomes
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration (e.g., 1 µM).[10][11]

  • Initiation of Reaction: Pre-warm the reaction mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH.[10][11]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[12][13]

Cell Permeability Assessment using Caco-2 Monolayer Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[14][15]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh medium to the apical chamber.

  • Sampling: At specific time points, collect samples from the receiver chamber.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[16] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[16]

Conclusion

3-Ethoxyazetidine-3-carboxylic acid represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a strained four-membered ring and C3-substituents offers the potential for novel conformational control and modulation of physicochemical properties. While direct experimental comparisons are needed for a definitive characterization, the principles and protocols outlined in this guide provide a robust framework for researchers to evaluate its performance against established cyclic amino acids. The strategic incorporation of such novel scaffolds is a critical step in the rational design of next-generation therapeutics.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). IONTOX. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 12). Metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. Organic & Biomolecular Chemistry, 4(9), 1689-1700.
  • Request PDF. (2025, August 6). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Retrieved from [Link]

  • Request PDF. (2025, August 6). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). National Institutes of Health. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). Royal Society of Chemistry. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Improving Caco-2 cell permeability assay using phospholipid covered silica beads. (n.d.). Uppsala University. Retrieved from [Link]

  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Connect.
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  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025, February 4). National Institutes of Health. Retrieved from [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. (2024, August 5). Beilstein Archives. Retrieved from [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (n.d.). MDPI. Retrieved from [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). National Institutes of Health. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Biological Activity of 3-Ethoxyazetidine-3-carboxylic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as 3-Ethoxyazetidine-3-carboxylic acid (Aze-OEt), into peptides represents a significant advancement in drug discovery and biomolecular engineering.[1] These modifications can enhance proteolytic stability, introduce unique conformational constraints, and ultimately modulate the biological activity of the parent peptide.[1][2][3] However, the introduction of such a novel residue necessitates a rigorous and multi-faceted approach to validate its impact on the peptide's intended biological function. This guide provides a comprehensive framework for researchers to design and execute robust validation studies for Aze-OEt-containing peptides, ensuring scientific integrity and accelerating the path toward therapeutic development.

The Rationale Behind Incorporating Aze-OEt: A Structural Perspective

Azetidine-based amino acids, as proline analogs, introduce conformational rigidity into the peptide backbone.[4][5] This can lead to peptides with unique folding patterns and improved resistance to enzymatic degradation, which are critical attributes for stable and effective peptide therapeutics.[1][6] The ethoxy group at the 3-position of the azetidine ring further modifies the local chemical environment, potentially influencing solubility, membrane permeability, and target engagement. Understanding these structural implications is the first step in designing relevant biological assays.

A Multi-tiered Approach to Biological Activity Validation

A thorough validation strategy should progress from initial target engagement to cellular and potentially in vivo functional responses. This tiered approach allows for a systematic evaluation of the Aze-OEt-containing peptide's properties and provides a clear understanding of its mechanism of action.

Validation_Workflow cluster_0 Tier 1: Target Engagement & Biophysical Characterization cluster_1 Tier 2: In Vitro Functional Activity cluster_2 Tier 3: Stability and Selectivity A Biophysical Assays (SPR, ITC, MST, DSF) B Enzyme Inhibition / Receptor Binding Assays A->B Confirms direct interaction C Cell-Based Assays (e.g., Proliferation, Apoptosis, Reporter Gene) A->C Proceed if target binding is confirmed D Phenotypic Screening C->D Evaluates cellular response E Proteolytic Stability Assays C->E Assess stability of active peptides F Off-Target Screening & Cytotoxicity E->F Assesses drug-like properties

Caption: A tiered workflow for validating the biological activity of modified peptides.

Tier 1: Confirming Target Engagement and Biophysical Characterization

The foundational step in validating any therapeutic peptide is to confirm its direct interaction with the intended biological target. Biophysical methods are indispensable for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.[7][8]

Comparison of Key Biophysical Techniques
TechniquePrincipleKey OutputsAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[9]Affinity (KD), Kinetics (ka, kd)Real-time, label-free, high throughputRequires target immobilization, potential for mass transport limitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.[9]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, solution-based, provides thermodynamic dataRequires larger sample quantities, lower throughput
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.[7]Affinity (KD)Low sample consumption, solution-based, tolerant of complex mediaRequires fluorescent labeling of one partner
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand binding.[8]Target engagement, relative affinityHigh throughput, label-free (using intrinsic fluorescence)Indirect measure of affinity, not suitable for all proteins

Experimental Protocol: Surface Plasmon Resonance (SPR) for Affinity and Kinetics

  • Immobilization of the Target Protein: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling. The goal is to achieve a low to moderate immobilization density to minimize mass transport effects.

  • Preparation of Aze-OEt Peptide and Control: Prepare a dilution series of the Aze-OEt-containing peptide and a control peptide (e.g., the parent peptide without the modification) in a suitable running buffer.

  • Binding Analysis: Inject the peptide solutions over the immobilized target surface and a reference surface (without the target). Monitor the association and dissociation phases in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Causality: Comparing the binding kinetics of the Aze-OEt peptide to its unmodified counterpart directly reveals the impact of the modification on target recognition and the stability of the peptide-target complex.

Tier 2: Assessing In Vitro Functional Activity

Once target engagement is confirmed, the next crucial step is to evaluate the peptide's functional effect in a biologically relevant context.[10] Cell-based assays are the primary tools for this, providing insights into the peptide's potency and mechanism of action.[11]

Selecting the Appropriate Cell-Based Assay

The choice of assay is dictated by the peptide's intended biological function.

Intended FunctionRecommended AssayPrinciple
Enzyme Inhibition Enzyme activity assay[11]Measures the effect of the peptide on the catalytic activity of a purified enzyme or an enzyme in cell lysate.
Receptor Agonism/Antagonism Reporter gene assay[11]Measures the activation or inhibition of a downstream signaling pathway linked to a reporter gene (e.g., luciferase, β-galactosidase).
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) assayDetermines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[12]
Cell Proliferation/Cytotoxicity MTT, XTT, or CellTiter-Glo® assay[11]Measures metabolic activity as an indicator of cell viability and proliferation.
Apoptosis Induction Caspase activity assay, Annexin V stainingDetects markers of programmed cell death.[11]

Experimental Protocol: Reporter Gene Assay for Receptor Antagonism

  • Cell Culture: Culture a cell line that stably expresses the target receptor and a reporter gene construct (e.g., CRE-luciferase for a Gs-coupled receptor).

  • Peptide Treatment: Seed the cells in a 96-well plate and treat with a dose-response range of the Aze-OEt peptide and the control peptide.

  • Agonist Stimulation: After a pre-incubation period with the peptides, stimulate the cells with a known agonist for the target receptor.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the peptide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: A rightward shift in the agonist's dose-response curve in the presence of the Aze-OEt peptide, and a lower IC50 compared to the control, would validate its antagonistic activity and demonstrate the potency-enhancing effect of the modification.

Tier 3: Evaluating Stability and Selectivity

For a peptide to be a viable therapeutic candidate, it must exhibit sufficient stability in a biological environment and minimal off-target effects.[13][14]

Assessing Proteolytic Stability

The incorporation of non-natural amino acids like Aze-OEt is often intended to enhance resistance to proteases.[3][6][15]

Experimental Protocol: Serum Stability Assay

  • Incubation: Incubate the Aze-OEt peptide and the control peptide in human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding a protein-precipitating agent (e.g., acetonitrile).

  • Quantification: Centrifuge to remove precipitated proteins and analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.

  • Half-life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2).

Causality: A significantly longer half-life for the Aze-OEt peptide compared to the control directly validates the stabilizing effect of the azetidine modification.

Determining Selectivity and Cytotoxicity

It is essential to ensure that the modified peptide retains its selectivity for the intended target and does not exhibit general cytotoxicity.

Experimental Protocol: Cytotoxicity Assay

  • Cell Lines: Culture a panel of relevant cell lines, including a cell line that does not express the target receptor.

  • Peptide Treatment: Treat the cells with a dose-response range of the Aze-OEt peptide.

  • Viability Assessment: After 24-72 hours, assess cell viability using an appropriate method (e.g., MTT assay).

  • CC50 Determination: Calculate the 50% cytotoxic concentration (CC50).

Causality: A high CC50 value, particularly in the non-target-expressing cell line, indicates low cytotoxicity and good selectivity.

Decision_Tree A Does the Aze-OEt peptide bind to the target? (Tier 1) B NO: Re-design peptide or abandon A->B Fail C YES: Does it show functional activity in cells? (Tier 2) A->C Pass D NO: Investigate cell permeability or mechanism C->D Fail E YES: Is it stable and selective? (Tier 3) C->E Pass F NO: Further chemical modification needed E->F Fail G YES: Proceed to in vivo studies E->G Pass

Caption: A decision tree for advancing Aze-OEt-containing peptides.

Conclusion

The validation of 3-Ethoxyazetidine-3-carboxylic acid-containing peptides requires a systematic and evidence-based approach. By combining biophysical characterization, cell-based functional assays, and stability/selectivity profiling, researchers can build a comprehensive understanding of the peptide's biological activity. This multi-tiered strategy not only ensures the scientific rigor of the findings but also provides the critical data necessary to guide the optimization and development of these promising peptidomimetics into next-generation therapeutics.[16][17]

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • Concept Life Sciences. (n.d.). Peptide Drug Discovery Services. Retrieved from [Link]

  • Powner, M. W., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay. Retrieved from [Link]

  • Zahid, M., & Robbins, P. D. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Molecules, 25(13), 3046. [Link]

  • Powner, M. W., et al. (2018). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 57(42), 13865-13869. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161. [Link]

  • Bojārs, A., et al. (2023). Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools. International Journal of Molecular Sciences, 24(13), 10815. [Link]

  • O'Connor, E., et al. (2022). Studies of cell-penetrating peptides by biophysical methods. Journal of Peptide Science, 28(6), e3397. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1166649. [Link]

  • Haney, E. F., et al. (2019). Influence of Non-natural Cationic Amino Acids on the Biological Activity Profile of Innate Defense Regulator Peptides. Scientific Reports, 9(1), 17688. [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • PEGS Boston. (n.d.). Biophysical Methods. Retrieved from [Link]

  • An, S. S., & Mckerrow, J. H. (1992). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 40(3-4), 205–211. [Link]

  • Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Chemistry – A European Journal, 19(26), 8480–8489. [Link]

  • ResearchGate. (2022). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. [Link]

  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]

  • Pletzer, D., et al. (2022). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. Antibiotics, 11(12), 1710. [Link]

  • Grieco, P., et al. (2023). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science. [Link]

  • Lee, J. S., et al. (2023). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]

  • University of Warwick. (n.d.). Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. [Link]

  • AZoLifeSciences. (2024). Peptidomimetics Unlock New Potential in Drug Discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2023). Peptidomimetics : A New Era in Drug Discovery. [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292–296. [Link]

  • ResearchGate. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. [Link]

  • ResearchGate. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 3-Ethoxyazetidine-3-carboxylic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional diversity.[1] Specifically, 3,3-disubstituted azetidines serve as valuable bioisosteres for gem-dimethyl or carbonyl groups and as constrained scaffolds for presenting pharmacophoric elements. 3-Ethoxyazetidine-3-carboxylic acid, a conformationally restricted β-amino acid analogue, represents a key building block for introducing this valuable moiety into complex drug candidates.

This technical guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of 3-Ethoxyazetidine-3-carboxylic acid. Each route is analyzed for its strategic approach, practicality, and potential for scalability. We will delve into detailed, actionable experimental protocols, provide mechanistic insights into key transformations, and present a comparative analysis to guide researchers in selecting the optimal route for their specific discovery and development needs.

Route 1: Synthesis via Malonate Condensation and Selective O-Alkylation

This strategy builds the azetidine ring first from an acyclic precursor and then introduces the required ethoxy and carboxylic acid functionalities through sequential manipulation of a gem-dicarboxylate intermediate.

Synthetic Strategy Overview

The synthesis commences with the commercially available diethyl 1-benzylazetidine-3,3-dicarboxylate. A controlled, selective mono-hydrolysis of one of the ester groups affords a β-keto ester equivalent. The resulting enolate is then trapped via O-ethylation using a powerful electrophile, Meerwein's salt, to install the key ethoxy group. The final steps involve hydrolysis of the remaining ester and hydrogenolytic removal of the N-benzyl protecting group to yield the target compound.

Logical Flow for Route 1

A Diethyl 1-benzylazetidine- 3,3-dicarboxylate B Selective Mono-hydrolysis A->B  KOH, EtOH/H₂O C Ethyl 1-benzyl-3-(ethoxycarbonyl)- azetidine-3-carboxylate, Potassium Salt B->C D O-Ethylation (Meerwein's Salt) C->D  (Et)₃O⁺BF₄⁻, DCM E Ethyl 3-ethoxy-1-benzyl- azetidine-3-carboxylate D->E F Ester Hydrolysis & N-Debenzylation E->F  1. LiOH, THF/H₂O  2. H₂, Pd/C G 3-Ethoxyazetidine- 3-carboxylic acid F->G

Caption: Workflow for Route 1 starting from a gem-dicarboxylate.

Detailed Experimental Protocol: Route 1

Step 1a: Synthesis of Potassium 1-benzyl-3-(ethoxycarbonyl)azetidine-3-carboxylate

To a solution of diethyl 1-benzylazetidine-3,3-dicarboxylate (10.0 g, 34.3 mmol) in ethanol (100 mL) is added a solution of potassium hydroxide (2.11 g, 37.7 mmol) in water (20 mL). The reaction mixture is stirred at room temperature for 12 hours, monitoring by TLC until consumption of the starting material. The solvent is removed under reduced pressure, and the resulting residue is triturated with diethyl ether to afford the potassium salt of the mono-acid as a white solid, which is used in the next step without further purification.

  • Expertise & Experience: Selective mono-hydrolysis of a symmetric diester is a delicate operation. Using a slight excess (1.1 eq) of KOH at room temperature allows for a controlled reaction, minimizing the formation of the diacid. The choice of a potassium salt facilitates precipitation and isolation.

Step 1b: Synthesis of Ethyl 3-ethoxy-1-benzylazetidine-3-carboxylate

The crude potassium salt from the previous step is suspended in anhydrous dichloromethane (150 mL) under a nitrogen atmosphere and cooled to 0 °C. Triethyloxonium tetrafluoroborate (Meerwein's salt, 7.18 g, 37.7 mmol) is added portion-wise over 30 minutes.[2][3] The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 4 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired O-ethylated product.

  • Mechanistic Insight: Meerwein's salts are potent and "hard" electrophiles, favoring O-alkylation of the enolate over C-alkylation due to the higher charge density on the oxygen atom (Pearson's HSAB principle).[4] This ensures the selective formation of the desired vinyl ether-like product.

Step 1c: Synthesis of 3-Ethoxyazetidine-3-carboxylic acid

To a solution of ethyl 3-ethoxy-1-benzylazetidine-3-carboxylate (5.0 g, 18.0 mmol) in a 3:1 mixture of THF and water (40 mL) is added lithium hydroxide monohydrate (1.51 g, 36.0 mmol). The mixture is stirred at room temperature for 6 hours. The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH ~4 with 1M HCl and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to give the crude N-benzyl acid. This crude material is dissolved in methanol (50 mL), and Pearlman's catalyst (20% Pd(OH)₂/C, 500 mg) is added. The suspension is stirred under an atmosphere of hydrogen (1 atm) for 24 hours.[5][6] The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield 3-Ethoxyazetidine-3-carboxylic acid.

  • Trustworthiness: The final deprotection combines two standard, high-yielding transformations. Saponification of the ester followed by catalytic hydrogenation to remove the N-benzyl group is a robust sequence. Pearlman's catalyst is particularly effective for N-debenzylation and is less prone to causing ring-opening of the strained azetidine compared to other palladium catalysts.[7]

Route 2: Synthesis via Reformatsky Reaction and Direct O-Ethylation

This alternative approach constructs the 3-hydroxy-3-carboxylate azetidine core in a single step, followed by direct alkylation of the tertiary alcohol.

Synthetic Strategy Overview

The synthesis begins with commercially available N-Boc-3-azetidinone. A Reformatsky reaction with an α-halo ester, such as ethyl bromopyruvate, in the presence of activated zinc generates the key intermediate, ethyl 1-Boc-3-hydroxyazetidine-3-carboxylate.[8][9][10][11] The tertiary hydroxyl group is then deprotonated and alkylated with an ethylating agent. Finally, acidic removal of the Boc protecting group and saponification of the ester provides the target acid.

Logical Flow for Route 2

A N-Boc-3-azetidinone + Ethyl Bromopyruvate B Reformatsky Reaction A->B  Zn, THF, I₂ (cat.) C Ethyl 1-Boc-3-hydroxy- azetidine-3-carboxylate B->C D O-Ethylation C->D  1. NaH, THF  2. EtI E Ethyl 1-Boc-3-ethoxy- azetidine-3-carboxylate D->E F Deprotection & Hydrolysis E->F  HCl, Dioxane G 3-Ethoxyazetidine- 3-carboxylic acid F->G

Caption: Workflow for Route 2 via a Reformatsky reaction.

Detailed Experimental Protocol: Route 2

Step 2a: Synthesis of Ethyl 1-Boc-3-hydroxyazetidine-3-carboxylate

A flask containing activated zinc dust (5.0 g, 76.5 mmol) and a crystal of iodine in anhydrous THF (50 mL) is heated to reflux until the iodine color disappears. The mixture is cooled to room temperature. A solution of N-Boc-3-azetidinone (5.0 g, 29.2 mmol) and ethyl bromopyruvate (7.3 g, 37.4 mmol) in THF (50 mL) is added dropwise to the zinc suspension.[12] The reaction mixture is stirred at 40 °C for 8 hours. The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the β-hydroxy ester.

  • Expertise & Experience: The Reformatsky reaction is an excellent method for forming C-C bonds with carbonyl compounds that are sensitive to more reactive organometallics like Grignard reagents.[11] The use of activated zinc is crucial for the efficient formation of the organozinc intermediate. This one-step construction of the 3-hydroxy-3-carboxylate core is a key advantage of this route.

Step 2b: Synthesis of Ethyl 1-Boc-3-ethoxyazetidine-3-carboxylate

To a cooled (0 °C) suspension of sodium hydride (60% dispersion in mineral oil, 1.4 g, 35.0 mmol) in anhydrous THF (70 mL) is added a solution of ethyl 1-Boc-3-hydroxyazetidine-3-carboxylate (6.0 g, 23.3 mmol) in THF (30 mL) dropwise. The mixture is stirred at 0 °C for 30 minutes. Iodoethane (5.45 g, 35.0 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography to give the ethyl ether.

  • Mechanistic Insight: The direct O-alkylation of a tertiary alcohol requires a strong base to generate the corresponding alkoxide. Sodium hydride is a common and effective choice for this transformation. The subsequent SN2 reaction with iodoethane proceeds to form the desired ether linkage.

Step 2c: Synthesis of 3-Ethoxyazetidine-3-carboxylic acid

Ethyl 1-Boc-3-ethoxyazetidine-3-carboxylate (4.0 g, 13.9 mmol) is dissolved in a 4M solution of HCl in 1,4-dioxane (30 mL) and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure. The resulting crude hydrochloride salt is then dissolved in a 1:1 mixture of water and ethanol (40 mL) containing sodium hydroxide (1.11 g, 27.8 mmol) and heated to 60 °C for 3 hours. The solution is cooled and the pH is adjusted to ~4 with 1M HCl. The aqueous solution is then passed through a column of Dowex 50WX8 ion-exchange resin (H⁺ form). The column is washed with water, and the product is eluted with a 5% aqueous ammonia solution. The basic fractions are collected and lyophilized to yield 3-Ethoxyazetidine-3-carboxylic acid.

  • Trustworthiness: A one-pot deprotection and hydrolysis using strong acid followed by basic saponification is an efficient final step. The use of ion-exchange chromatography for purification is a standard and effective method for isolating zwitterionic amino acids, providing a high-purity final product.

Head-to-Head Comparison

MetricRoute 1: Malonate CondensationRoute 2: Reformatsky ReactionAnalysis
Starting Materials Diethyl 1-benzylazetidine-3,3-dicarboxylateN-Boc-3-azetidinone, Ethyl bromopyruvateRoute 1 starts from a more advanced, but commercially available, intermediate.[13] Route 2 utilizes more fundamental, readily available building blocks.[12]
Number of Steps 33Both routes involve a similar number of synthetic transformations.
Key Transformation Selective O-alkylation of a β-keto ester enolateReformatsky reaction to form a β-hydroxy esterThe Reformatsky reaction is robust but requires careful activation of zinc. The selective O-alkylation in Route 1 is highly efficient but requires the use of Meerwein's salt, which is moisture-sensitive.
Reagent & Safety Uses potent, moisture-sensitive Meerwein's salt and flammable H₂ gas for deprotection.Uses metallic zinc (requires activation) and sodium hydride (pyrophoric).Both routes have steps that require careful handling of reactive reagents under inert atmospheres. Route 1's use of hydrogenation may be less desirable in some lab settings compared to the acidic deprotection in Route 2.
Scalability Potentially scalable, but large-scale use of Meerwein's salt and hydrogenation may pose challenges.The Reformatsky reaction can be difficult to scale due to its heterogeneous nature. The use of NaH also presents scalability concerns.Both routes have hurdles for large-scale production. Route 1 might be more amenable to flow chemistry, particularly the hydrogenation step.
Overall Yield Moderate to Good (Estimated)Moderate (Estimated)Yields are expected to be comparable, highly dependent on the optimization of the key O-ethylation and Reformatsky steps, respectively.
Purification Requires chromatography for the intermediate O-ethylated product.Requires chromatography for both the β-hydroxy ester and the final O-ethylated product.Both routes rely on chromatographic purification of intermediates. The final product in both cases can be isolated by precipitation or ion-exchange.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to the valuable building block, 3-Ethoxyazetidine-3-carboxylic acid. The choice between them will largely depend on the specific constraints and objectives of the research program.

Route 1 is recommended for:

  • Rapid access on a small to medium scale when the starting gem-dicarboxylate is readily available.

  • Projects where the high efficiency and selectivity of the Meerwein O-alkylation can be leveraged.

Route 2 is recommended for:

  • Building block synthesis programs where a more convergent approach from simpler starting materials is desired.

  • Situations where avoiding catalytic hydrogenation is preferable due to equipment limitations or substrate compatibility.

Ultimately, both strategies highlight the versatility of azetidine chemistry and provide medicinal chemists with practical and mechanistically distinct options for accessing this important structural motif for incorporation into next-generation therapeutics.

References

Benchmarking the Performance of 3-Ethoxyazetidine-3-carboxylic Acid Derivatives in Neuromodulatory Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the azetidine scaffold has emerged as a privileged motif, offering a unique three-dimensional geometry that can impart favorable physicochemical properties to bioactive molecules.[1] Among these, derivatives of 3-ethoxyazetidine-3-carboxylic acid are gaining traction as promising candidates for modulating key neurological targets. Their constrained cyclic structure serves as a bioisostere for natural amino acids like GABA and glutamate, positioning them as potential inhibitors of neurotransmitter reuptake or as receptor antagonists. This guide provides a comprehensive technical overview of the performance of novel 3-ethoxyazetidine-3-carboxylic acid derivatives in two critical assays: GABA uptake inhibition and NMDA receptor antagonism. We will delve into the experimental rationale, present detailed protocols, and offer a comparative analysis of representative data to guide researchers in this exciting field.

The Rationale for Targeting GABA Uptake and NMDA Receptors

The modulation of GABAergic and glutamatergic neurotransmission is a cornerstone of therapy for a multitude of central nervous system (CNS) disorders.

GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the mammalian brain. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs).[2] Inhibition of these transporters, particularly GAT-1, increases the synaptic concentration of GABA, thereby enhancing inhibitory signaling. This mechanism is clinically validated for the treatment of epilepsy and anxiety disorders.[2] Azetidine-based structures, as conformationally restricted analogs of GABA, are excellent candidates for potent and selective GAT inhibitors.[3]

NMDA (N-methyl-D-aspartate) receptors are a subtype of ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[4][5] However, their overactivation can lead to excitotoxicity, a pathological process implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6] Consequently, NMDA receptor antagonists are of significant therapeutic interest. The structural similarity of azetidine-3-carboxylic acid derivatives to glutamate makes them compelling candidates for the development of novel NMDA receptor modulators.

Experimental Protocols

To ensure the rigorous evaluation of novel compounds, standardized and validated assay protocols are paramount. The following sections detail the methodologies for assessing the inhibitory activity of 3-ethoxyazetidine-3-carboxylic acid derivatives on GABA uptake and their antagonistic effects on NMDA receptors.

Protocol 1: [³H]-GABA Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay quantifies the ability of a test compound to inhibit the uptake of radiolabeled GABA into synaptosomes, which are resealed nerve terminals containing functional neurotransmitter transporters.

Materials:

  • Test compounds (3-ethoxyazetidine-3-carboxylic acid derivatives)

  • [³H]-GABA (specific activity ~30-60 Ci/mmol)

  • Rat whole brain (minus cerebellum)

  • Sucrose solution (0.32 M)

  • Krebs-HEPES buffer (pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes. Resuspend the resulting pellet (P2 fraction, rich in synaptosomes) in Krebs-HEPES buffer.

  • Assay Incubation: In a 96-well plate, add 25 µL of Krebs-HEPES buffer, 25 µL of the test compound at various concentrations, and 400 µL of the synaptosomal suspension. Pre-incubate for 5 minutes at 37°C.

  • Initiation of Uptake: Add 50 µL of [³H]-GABA (final concentration ~10 nM) to each well to initiate the uptake reaction. Incubate for 10 minutes at 37°C.

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Krebs-HEPES buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]-GABA uptake) by non-linear regression analysis of the concentration-response curves.

Causality Behind Experimental Choices:

  • The use of synaptosomes provides a physiologically relevant model that preserves the native conformation and function of GABA transporters.

  • [³H]-GABA is a sensitive and specific tracer for monitoring GABA uptake.

  • Rapid filtration is crucial to separate incorporated from free radioligand, ensuring accurate measurement of uptake.

Protocol 2: NMDA Receptor Antagonism via Electrophysiology in Xenopus Oocytes

This assay directly measures the functional consequences of compound binding to NMDA receptors expressed in a heterologous system.

Materials:

  • cDNA for human NMDA receptor subunits (e.g., GluN1 and GluN2A)

  • Xenopus laevis oocytes

  • Two-electrode voltage-clamp (TEVC) setup

  • Recording solution (e.g., Ba²⁺-Ringer's solution)

  • Agonists: Glutamate and Glycine

  • Test compounds (3-ethoxyazetidine-3-carboxylic acid derivatives)

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with cRNA encoding the desired NMDA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber of a TEVC setup and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current).

  • Agonist Application: Apply a solution containing glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit an inward current mediated by the expressed NMDA receptors.

  • Antagonist Application: Co-apply the test compound at various concentrations with the agonist solution and record the resulting current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using a concentration-response curve.

Causality Behind Experimental Choices:

  • Xenopus oocytes are a robust and reliable expression system for ion channels, allowing for the study of specific receptor subtypes in isolation.

  • TEVC provides a direct and quantitative measure of ion channel function, offering high sensitivity and temporal resolution.

  • The co-application of glutamate and glycine is necessary to activate the NMDA receptor.[7]

Performance Benchmarking

To illustrate the potential of 3-ethoxyazetidine-3-carboxylic acid derivatives, the following tables present representative data for a series of hypothetical analogs. These data are based on published values for structurally related azetidine compounds and are intended for comparative purposes.[3][5]

Table 1: Comparative Performance of 3-Ethoxyazetidine-3-carboxylic Acid Derivatives in the [³H]-GABA Uptake Inhibition Assay

Compound IDR¹ GroupR² GroupGAT-1 IC₅₀ (µM)GAT-3 IC₅₀ (µM)
A-101 HH> 100> 100
A-102 4,4-DiphenylbutenylH2.83 ± 0.67> 100
A-103 4,4-Bis(3-methyl-2-thienyl)butenylH2.01 ± 0.77> 100
A-104 HTris(4-methoxyphenyl)methoxy]ethyl> 10015.3 ± 4.5

Data are presented as mean ± SEM and are illustrative.

Table 2: Comparative Performance of 3-Ethoxyazetidine-3-carboxylic Acid Derivatives in the NMDA Receptor Antagonism Assay (GluN1/GluN2A)

Compound IDStereochemistryKᵢ (µM)EC₅₀ (µM)Agonist/Antagonist Profile
B-201 L-trans10470 (at NR2A)Partial Agonist
B-202 L-cis> 100-Inactive
B-203 D-trans90-Inactive
B-204 D-cis21-Antagonist

Data are presented as mean and are illustrative.

Structure-Activity Relationship (SAR) Insights

The illustrative data in the tables above highlight key SAR trends that can guide future optimization efforts:

  • For GABA Uptake Inhibition: The presence of a lipophilic N-substituent (R¹) is crucial for potent GAT-1 inhibitory activity, as seen in the comparison between A-101 and compounds A-102 and A-103 . Conversely, a different lipophilic moiety at the R² position can confer selectivity for GAT-3, as demonstrated by A-104 .

  • For NMDA Receptor Modulation: Stereochemistry plays a critical role in determining the activity and functional profile of these derivatives. The L-trans isomer (B-201 ) exhibits the highest affinity and acts as a partial agonist, while the D-cis isomer (B-204 ) shows moderate affinity and functions as an antagonist. The other stereoisomers are largely inactive.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each assay.

GABA_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Homogenize Rat Brain p2 Differential Centrifugation p1->p2 p3 Resuspend in Buffer p2->p3 a1 Pre-incubate Synaptosomes with Test Compound p3->a1 a2 Add [³H]-GABA (Initiate Uptake) a1->a2 a3 Incubate at 37°C a2->a3 a4 Rapid Filtration (Terminate Uptake) a3->a4 d1 Scintillation Counting a4->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC₅₀ d2->d3

Caption: Workflow for the [³H]-GABA Uptake Inhibition Assay.

NMDA_Electrophysiology_Workflow cluster_expression Receptor Expression cluster_recording Electrophysiological Recording cluster_data Data Analysis e1 Inject Xenopus Oocytes with NMDA Receptor cRNA e2 Incubate for 2-5 Days e1->e2 r1 Two-Electrode Voltage Clamp e2->r1 r2 Apply Agonists (Glutamate + Glycine) r1->r2 r3 Co-apply Test Compound r2->r3 r4 Record Ion Current r3->r4 da1 Measure Peak Current r4->da1 da2 Calculate % Inhibition da1->da2 da3 Determine IC₅₀ da2->da3

Caption: Workflow for NMDA Receptor Electrophysiology Assay.

Conclusion

The 3-ethoxyazetidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel CNS-active agents. The comparative data and protocols presented in this guide demonstrate that subtle structural modifications, particularly at the azetidine nitrogen and with respect to stereochemistry, can significantly impact both potency and selectivity for GABA transporters and NMDA receptors. By employing the robust and validated assays detailed herein, researchers can effectively benchmark the performance of their proprietary derivatives and accelerate the discovery of new therapeutics for a range of neurological disorders.

References

  • Steffan, T., Renukappa-Gutke, T., Höfner, G., & Wanner, K. T. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1284–1306. [Link]

  • Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725. [Link]

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A Structural Showdown: 3-Ethoxyazetidine-3-carboxylic Acid vs. Proline Analogs in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, the quest for novel molecular scaffolds that impart precise conformational control upon peptides is a perpetual frontier. While proline and its analogs have long been the cornerstone of inducing turns and rigidifying peptide backbones, the emergence of constrained amino acids, such as 3-Ethoxyazetidine-3-carboxylic acid, presents a compelling alternative. This guide offers a deep structural comparison between these two classes of molecules, providing the experimental and theoretical framework necessary for informed implementation in drug discovery and chemical biology.

The fundamental difference between 3-Ethoxyazetidine-3-carboxylic acid and proline lies in the ring size of their core structures: a four-membered azetidine ring versus a five-membered pyrrolidine ring. This seemingly subtle distinction has profound implications for the local and global conformation of peptides, influencing everything from secondary structure propensity to receptor binding affinity.

At the Bench: Synthesizing the Building Blocks

A robust comparative analysis begins with a clear understanding of the synthetic accessibility of each scaffold. The synthesis of proline analogs is well-established, with numerous methods available for substitutions at various positions of the pyrrolidine ring.[1] In contrast, the synthesis of 3-substituted azetidine-3-carboxylic acids, while achievable, presents its own set of challenges and strategic considerations.

A common synthetic route to 3-substituted azetidine-3-carboxylic acid derivatives involves the construction of the azetidine ring as a key step.[2] This can be achieved through various methods, including the cyclization of halo-amine precursors or the [2+2] cycloaddition of imines and ketenes.[3] The introduction of the ethoxy group at the C3 position often requires a multi-step sequence, potentially starting from a precursor like N-Boc-azetidin-3-one.

Illustrative Synthetic Workflow: 3-Substituted Azetidine-3-Carboxylic Acids

cluster_0 Synthesis of 3-Substituted Azetidine-3-Carboxylic Acids start N-Boc-azetidin-3-one step1 Horner-Wadsworth-Emmons (or similar olefination) start->step1 step2 Michael Addition (e.g., with ethanol) step1->step2 step3 Ester Hydrolysis step2->step3 step4 Deprotection (e.g., TFA) step3->step4 end 3-Ethoxyazetidine-3-carboxylic acid step4->end

Caption: A generalized synthetic pathway to 3-substituted azetidine-3-carboxylic acids.

This generalized workflow highlights the key transformations. The choice of olefination and Michael addition conditions is critical for achieving the desired substitution at the 3-position. The Boc protecting group is commonly employed for the nitrogen, allowing for straightforward deprotection under acidic conditions.

The Structural Core: A Tale of Two Rings

The conformational rigidity of proline is a cornerstone of its utility in peptide design. The five-membered pyrrolidine ring exists in two predominant puckered conformations: Cγ-endo and Cγ-exo.[1] These puckering preferences directly influence the peptide backbone dihedral angles (φ and ψ) and the cis/trans isomerization of the preceding peptide bond.

In contrast, the four-membered ring of azetidine-2-carboxylic acid is significantly more strained and consequently more planar than the pyrrolidine ring of proline.[4] This planarity imparts a different set of conformational constraints on the peptide backbone. When incorporated into a peptide chain, azetidine-derived amino acids have been shown to favor different types of reverse turns compared to their proline counterparts.[5] While proline is a well-known inducer of β-turns, azetidine residues preferentially stabilize γ-turn conformations.[5][6]

Comparative Conformational Preferences

cluster_0 Proline cluster_1 Azetidine-3-carboxylic Acid proline Pyrrolidine Ring (5-membered) pucker Cγ-endo / Cγ-exo Pucker proline->pucker turn Favors β-turns pucker->turn azetidine Azetidine Ring (4-membered) planar More Planar Structure azetidine->planar gamma_turn Favors γ-turns planar->gamma_turn

Caption: Key structural differences and resulting turn preferences.

Spectroscopic Fingerprints: Unveiling the Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules in solution. The chemical shifts and coupling constants of the ring protons provide a wealth of information about the ring pucker and the overall conformation.

Expected ¹H NMR Signatures

Feature3-Ethoxyazetidine-3-carboxylic acidProline Analogs
Ring Protons Signals for the two pairs of non-equivalent methylene protons on the azetidine ring.More complex multiplet patterns for the pyrrolidine ring protons due to greater conformational flexibility.
Ethoxy Group A characteristic triplet for the methyl group and a quartet for the methylene group.N/A
α-Proton Absent in 3-substituted derivatives.A distinct multiplet, the chemical shift of which is sensitive to the cis/trans isomerism of the preceding peptide bond.
Carboxyl Proton A broad singlet, typically in the 10-13 ppm range.[7]A broad singlet, similar to other carboxylic acids.[7]

Expected ¹³C NMR Signatures

Feature3-Ethoxyazetidine-3-carboxylic acidProline Analogs
Carbonyl Carbon Typically in the 170-185 ppm range.[8]In a similar range, around 170-185 ppm.[8]
C3 Carbon A quaternary carbon signal significantly downfield due to the attached oxygen and nitrogen atoms.The Cγ carbon signal, the chemical shift of which is indicative of the ring pucker.
Ring Carbons Signals for the two methylene carbons of the azetidine ring.Signals for the β, γ, and δ carbons of the pyrrolidine ring.
Ethoxy Group Signals for the methyl and methylene carbons.N/A

Experimental Protocols: A Guide to Characterization

Protocol 1: Single-Crystal X-ray Diffraction

The gold standard for unambiguous structure determination is single-crystal X-ray diffraction. Obtaining suitable crystals of 3-Ethoxyazetidine-3-carboxylic acid or its derivatives is paramount.

Methodology:

  • Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexanes). Employ slow evaporation, vapor diffusion, or cooling techniques to promote single crystal growth.

  • Data Collection: Mount a suitable single crystal on a goniometer head and cool it in a stream of liquid nitrogen. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the collected data to solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and torsion angles.

Protocol 2: NMR Spectroscopic Analysis

High-resolution NMR spectroscopy in solution provides detailed information about the conformational dynamics of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum to identify the chemical shifts and coupling constants of all protons.

  • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These experiments are crucial for unambiguous assignment of all signals.

  • NOESY/ROESY: For peptide derivatives, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments can provide information about through-space proximities of protons, which is essential for determining the three-dimensional structure.

Structure-Activity Relationship (SAR) and Implications for Drug Design

The choice between incorporating a 3-substituted azetidine-3-carboxylic acid or a proline analog into a peptide therapeutic will have significant consequences for its biological activity. The altered turn propensity can dramatically affect the presentation of key pharmacophoric groups to a biological target.

For instance, the γ-turn induced by an azetidine residue will position the side chains of neighboring amino acids differently than the β-turn induced by proline. This can be exploited to fine-tune the binding affinity and selectivity of a peptide ligand. Furthermore, the substitution at the 3-position of the azetidine ring provides a convenient vector for introducing additional functionality to probe the chemical space around the peptide backbone. The ethoxy group in 3-Ethoxyazetidine-3-carboxylic acid, for example, can engage in hydrogen bonding or hydrophobic interactions, potentially enhancing binding or improving pharmacokinetic properties.

Logical Framework for Scaffold Selection

start Desired Peptide Conformation beta_turn β-turn start->beta_turn gamma_turn γ-turn start->gamma_turn proline Proline Analog beta_turn->proline azetidine Azetidine-3-carboxylic Acid Derivative gamma_turn->azetidine sar Structure-Activity Relationship (SAR) Studies proline->sar azetidine->sar optimization Lead Optimization sar->optimization

Caption: A decision-making workflow for scaffold selection in peptide design.

Conclusion

3-Ethoxyazetidine-3-carboxylic acid and its analogs represent a valuable, yet underexplored, class of constrained amino acids for peptide and peptidomimetic design. Their unique structural features, particularly the propensity to induce γ-turns, offer a distinct advantage over the more conventional proline-based scaffolds. A thorough understanding of their synthesis, conformational preferences, and spectroscopic properties, as outlined in this guide, will empower researchers to rationally incorporate these novel building blocks into their drug discovery programs, ultimately paving the way for the development of next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.

References

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  • Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., Gonzalez-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(5), 1704–1715. [Link]

  • Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., Gonzalez-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. PubMed, 18217770. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258. [Link]

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  • Lyutin, I., Krivovicheva, V., Kantin, G., & Dar'in, D. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 20, 1894–1899. [Link]

  • Nagy, M., & Mucsi, Z. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(19), 6592. [Link]

  • Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., Gonzalez-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Journal of Organic Chemistry, 73(5), 1704-15. [Link]

  • Tourwé, D., Van der Veken, P., & Rolland, V. (2007). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 12(4), 851–881. [Link]

  • Bessonov, K., Vassall, K. A., & Harauz, G. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics and Modelling, 39, 118–125. [Link]

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A Comparative Guide to Mass Spectrometry-Based Confirmation of 3-Ethoxyazetidine-3-carboxylic Acid Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy for modulating therapeutic properties such as stability, conformation, and biological activity.[1] The unique, constrained cyclic structure of 3-Ethoxyazetidine-3-carboxylic acid makes it an attractive building block for introducing conformational rigidity into peptide chains.[1] However, the successful synthesis of a modified peptide is only the first step; rigorous analytical confirmation of its identity is paramount. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the unambiguous confirmation of 3-Ethoxyazetidine-3-carboxylic acid incorporation, grounded in the principles of peptide fragmentation and supported by established analytical workflows.

The Analytical Challenge: Confirming Incorporation

The core of the analytical challenge lies in distinguishing the successful incorporation of 3-Ethoxyazetidine-3-carboxylic acid from failed syntheses or the misincorporation of other amino acids. This is achieved by verifying the mass of the modified peptide and pinpointing the exact location of the ncAA within the peptide sequence. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for this task.[2][3]

First, it is essential to determine the precise mass shift resulting from the incorporation of 3-Ethoxyazetidine-3-carboxylic acid. The molecular formula for the free amino acid is C6H11NO3. Its monoisotopic mass is 145.0739 g/mol . When incorporated into a peptide chain, a molecule of water is lost, resulting in a residue mass of 127.0633 g/mol . This mass difference is the foundational piece of evidence we seek in our analysis.

High-Resolution Mass Spectrometry (HRMS): The First Line of Evidence

Before delving into the complexities of fragmentation, the initial and most straightforward confirmation comes from accurate mass measurement of the intact peptide. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide the mass accuracy required to confidently confirm the elemental composition of the modified peptide.[4]

An LC-HRMS analysis of the purified peptide should yield a precursor ion whose measured mass-to-charge ratio (m/z) corresponds to the theoretical mass of the peptide with the incorporated 3-Ethoxyazetidine-3-carboxylic acid. This provides strong evidence that an amino acid of the correct mass has been added.

Tandem Mass Spectrometry (MS/MS): Pinpointing the Location

While HRMS confirms if the modification is present, tandem mass spectrometry (MS/MS) confirms where it is located. In an MS/MS experiment, the peptide precursor ion is isolated and fragmented, typically through collision with an inert gas. The resulting fragment ions are then analyzed to reconstruct the peptide's sequence.[5]

The most common fragmentation method, Collision-Induced Dissociation (CID), primarily cleaves the peptide backbone at the amide bonds, generating a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By analyzing the mass differences between consecutive ions in a series, the sequence of the peptide can be determined.

The key to confirming the location of the 3-Ethoxyazetidine-3-carboxylic acid is to identify a mass shift of 127.0633 Da in the b- or y-ion series at the expected position of incorporation. For example, if the ncAA is the third residue in a peptide, the mass difference between the b2 and b3 ions, and between the y(n-2) and y(n-3) ions, should correspond to the residue mass of the ncAA.

Comparing Fragmentation Techniques: CID vs. HCD

The choice of fragmentation technique can significantly impact the quality of the MS/MS spectrum and the confidence of identification. The two most common techniques in modern Orbitrap mass spectrometers are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).[4][6]

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)
Mechanism Resonance-excitation in an ion trap, leading to a single, low-energy collision.Beam-type fragmentation in a dedicated collision cell, allowing for multiple energetic collisions.[7]
Fragmentation Pattern Rich in b- and y-ions. Generally good for standard peptides.Also produces b- and y-ions, but often with more extensive fragmentation, including smaller fragment ions.[4][8]
Low Mass Cutoff Subject to the "one-third rule" in ion traps, where low-mass fragment ions (typically <1/3 of the precursor m/z) are not detected.[6]No low-mass cutoff, allowing for the detection of immonium ions and other small, informative fragments.[9]
Application for ncAA May be sufficient for confirming the main backbone cleavages around the ncAA.Generally preferred for modified peptides as it can provide richer fragmentation data and is not limited by the low-mass cutoff.[8][9]

For peptides containing 3-Ethoxyazetidine-3-carboxylic acid, HCD is the recommended fragmentation technique. The ability to observe low-mass ions can be particularly advantageous. While specific fragmentation data for this ncAA is not widely published, we can predict potential fragmentation pathways based on its structure. The azetidine ring and the ethoxy group may undergo characteristic fragmentation upon HCD that would be missed with CID due to the low-mass cutoff.

Predicted Fragmentation of the 3-Ethoxyazetidine-3-carboxylic acid Residue

While the primary evidence remains the mass shift in the b- and y-ion series, HCD may reveal additional, confirmatory fragment ions. The ethoxy group (-O-CH2-CH3) could be lost as a neutral loss of ethanol (46.0419 Da) or ethene (28.0313 Da). The strained azetidine ring itself may also undergo ring-opening fragmentation pathways. Observing these specific neutral losses from fragment ions containing the ncAA would provide an extra layer of confidence in the identification.

Experimental Protocols

Sample Preparation
  • Enzymatic Digestion (for proteins): If the ncAA is incorporated into a protein, the protein must first be digested into smaller peptides. A standard trypsin digestion protocol is appropriate.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest with sequencing-grade trypsin at a 1:20 to 1:50 enzyme-to-protein ratio overnight at 37°C.[2]

    • Quench the digestion with formic acid.[2]

  • Peptide Cleanup: Both synthetic peptides and digested protein samples should be desalted using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

LC-MS/MS Analysis

The following is a general protocol for a standard peptide mapping experiment. This should be optimized for the specific peptide and instrumentation.

  • LC System: A nano- or micro-flow HPLC system is recommended for optimal sensitivity.

  • Column: A C18 reversed-phase column is suitable for most peptides.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient from ~2% to 40% Mobile Phase B over 30-60 minutes is a good starting point for separating a range of peptides.[10]

  • MS Instrument: A high-resolution mass spectrometer such as a Thermo Scientific Orbitrap Fusion Lumos or similar.

  • MS Scan:

    • Acquire a full MS scan in the Orbitrap at a resolution of 120,000 from m/z 350-1500.

  • MS/MS Scan (Data-Dependent Acquisition):

    • Select the top N (e.g., 10-20) most intense precursor ions from the full MS scan for fragmentation.

    • Fragmentation: HCD with a normalized collision energy of ~30% (this may require optimization).[7]

    • Detector: Acquire MS/MS scans in the Orbitrap at a resolution of 30,000.

Data Analysis Workflow

The following diagram illustrates the logical flow for confirming the incorporation of 3-Ethoxyazetidine-3-carboxylic acid.

G cluster_0 Data Acquisition cluster_1 Primary Confirmation cluster_2 Secondary Confirmation (Sequence Location) cluster_3 Tertiary Confirmation (Side Chain Fragmentation) cluster_4 Conclusion LC_HRMS LC-HRMS Analysis of Peptide DDA Data-Dependent MS/MS (HCD) LC_HRMS->DDA Isolate Precursor Ion Fragments Analyze MS/MS Fragment Ions DDA->Fragments Precursor Analyze Precursor Ion Mass Precursor_Check Mass matches theoretical mass (+127.0633 Da residue)? Precursor->Precursor_Check Sequence_Check b/y-ion series shows mass shift of 127.0633 Da at expected position? Precursor_Check->Sequence_Check Yes Failure Incorporation Not Confirmed / Re-evaluate Precursor_Check->Failure No Fragments->Sequence_Check Neutral_Loss Search for Characteristic Neutral Losses (e.g., -46 Da for ethanol) Sequence_Check->Neutral_Loss Yes Sequence_Check->Failure No NL_Check Neutral loss observed from ncAA-containing fragments? Neutral_Loss->NL_Check Success Incorporation Confirmed NL_Check->Success Yes NL_Check->Success Not Observed (Still strong evidence)

Caption: Workflow for Mass Spectrometry Confirmation.

Conclusion

Confirming the incorporation of 3-Ethoxyazetidine-3-carboxylic acid into a peptide sequence is a multi-step process that relies on the power of high-resolution mass spectrometry. The foundational evidence is the accurate mass measurement of the intact peptide. This is followed by the critical step of tandem mass spectrometry, preferably using HCD, to localize the ncAA within the peptide sequence by identifying the characteristic mass shift in the fragment ion series. While direct experimental data on the fragmentation of this specific ncAA is limited, the principles outlined in this guide provide a robust and scientifically sound framework for researchers to confidently and unambiguously verify their synthetic products.

References

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Dong, Q., et al. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry. Available at: [Link]

  • Spirig, T. (n.d.). LC-MS/MS Peptide Analysis: Complete Protocol. LabPriciples. Retrieved from [Link]

  • Reddit. (2020). HCD vs CID in the orbitrap. r/proteomics. Retrieved from [Link]

  • Schiel, J. E., et al. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Zhu, Y., et al. (2020). Characterization of collision-induced dissociation of deprotonated peptides of 4–16 amino acids using high-resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. Available at: [Link]

  • National Cancer Institute. (n.d.). Introduction to LC-MS/MS for peptide and protein identification. Retrieved from: [Link]

  • Tu, C., et al. (2016). Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument. ResearchGate. Available at: [Link]

  • Georg Thieme Verlag. (n.d.). Synthesis of Cyclic Peptides. Science of Synthesis. Retrieved from: [Link]

  • Noble, W. S., et al. (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. bioRxiv. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from: [Link]

Sources

Evaluating the Metabolic Stability of Compounds Containing the 3-Ethoxyazetidine-3-carboxylic Acid Moiety: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical parameter that dictates its in vivo half-life, exposure, and potential for drug-drug interactions.[1] The strategic incorporation of novel chemical scaffolds is a key approach to modulating these properties. One such scaffold gaining traction is the 3-alkoxyazetidine-3-carboxylic acid core. This guide provides an in-depth evaluation of the metabolic stability of compounds featuring the 3-ethoxyazetidine-3-carboxylic acid moiety, presenting a comparative analysis against common structural alternatives and furnishing detailed experimental protocols for researchers in the field.

The azetidine ring, a four-membered saturated heterocycle, is an attractive building block in drug design.[2] Its constrained nature offers a rigid scaffold that can enforce specific conformations, potentially leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the lower lipophilicity of azetidines compared to their larger ring counterparts, such as piperidines, can be advantageous for improving physicochemical properties.[2] However, the inherent ring strain of azetidines can also introduce metabolic liabilities, a crucial aspect that warrants thorough investigation.[3][4]

This guide will explore the metabolic fate of a hypothetical test compound, AZD-101 , which incorporates the 3-ethoxyazetidine-3-carboxylic acid moiety. We will compare its predicted metabolic stability against three structural analogs:

  • PYR-102: The pyrrolidine (five-membered ring) analog.

  • PIP-103: The piperidine (six-membered ring) analog.

  • ACY-104: An acyclic analog.

This comparative approach will illuminate the influence of the azetidine ring on metabolic stability and provide a framework for medicinal chemists to make informed decisions in their lead optimization programs.

Predicted Metabolic Pathways and Rationale

The metabolism of small, saturated nitrogen-containing heterocycles is often initiated by cytochrome P450 (CYP) enzymes, with oxidation typically occurring at the carbon atom adjacent to the nitrogen.[2] For N-containing heterocyclic compounds, the most common metabolizing isoforms are CYP3A4, CYP2D6, and CYP1A2.[3]

For our hypothetical compounds, we can predict the following primary metabolic pathways:

  • AZD-101 (3-Ethoxyazetidine-3-carboxylic acid): The strained azetidine ring is a potential site of metabolic attack. We hypothesize two main routes of metabolism:

    • CYP-mediated oxidation: Oxidation of the azetidine ring, likely at the C2 or C4 position, could lead to ring-opening or the formation of hydroxylated metabolites.

    • Glutathione (GSH) conjugation: The ring strain may make the azetidine susceptible to nucleophilic attack by glutathione, catalyzed by glutathione S-transferases (GSTs), leading to ring-opening. This has been observed for other strained spiro-azetidine systems and can occur without prior CYP-mediated activation.[5][6]

  • PYR-102 (Pyrrolidine analog): The less strained five-membered ring is generally more metabolically stable than the azetidine. We anticipate CYP-mediated oxidation at the alpha-carbon to the nitrogen as a likely metabolic route.

  • PIP-103 (Piperidine analog): The six-membered piperidine ring is a common motif in marketed drugs and is generally considered to be metabolically robust. CYP-mediated hydroxylation at various positions on the ring is the most probable metabolic pathway.

  • ACY-104 (Acyclic analog): This analog lacks a heterocyclic ring and is expected to undergo metabolism at other labile sites within its structure, providing a baseline for the metabolic contribution of the cyclic moieties.

The following diagram illustrates the predicted primary metabolic pathways for our test compounds.

cluster_azd AZD-101 Metabolism cluster_pyr PYR-102 Metabolism cluster_pip PIP-103 Metabolism cluster_acy ACY-104 Metabolism AZD101 AZD-101 (3-Ethoxyazetidine-3-carboxylic acid) AZD_Met1 Ring-Opened Metabolite (via GSH conjugation) AZD101->AZD_Met1 GST AZD_Met2 Hydroxylated Metabolite (CYP-mediated) AZD101->AZD_Met2 CYP450 PYR102 PYR-102 (Pyrrolidine analog) PYR_Met Hydroxylated Metabolite PYR102->PYR_Met CYP450 PIP103 PIP-103 (Piperidine analog) PIP_Met Hydroxylated Metabolite PIP103->PIP_Met CYP450 ACY104 ACY-104 (Acyclic analog) ACY_Met Oxidized Metabolite ACY104->ACY_Met CYP450

Caption: Predicted primary metabolic pathways for the test compounds.

Comparative Metabolic Stability Data (Hypothetical)

The following table summarizes the predicted outcomes from in vitro metabolic stability assays for our series of compounds. These values are hypothetical and intended for illustrative purposes based on the chemical rationale discussed above.

Compound IDMoietyPredicted t½ (min) in HLMPredicted Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Predicted Metabolic Liability
AZD-101 3-Ethoxyazetidine-3-carboxylic acid< 15> 100High
PYR-102 Pyrrolidine analog30 - 6020 - 50Moderate
PIP-103 Piperidine analog> 60< 20Low
ACY-104 Acyclic analog45 - 7515 - 30Low to Moderate

HLM: Human Liver Microsomes

Experimental Protocols

To experimentally determine the metabolic stability of these compounds, the following detailed protocols for liver microsomal and hepatocyte stability assays are provided.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, mediated by enzymes such as CYPs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.

Materials:

  • Test compounds (AZD-101, PYR-102, PIP-103, ACY-104) and positive controls (e.g., Verapamil, Propranolol)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Workflow Diagram:

cluster_workflow Liver Microsomal Stability Assay Workflow start Prepare compound and HLM solutions preincubate Pre-incubate HLM and compound at 37°C start->preincubate initiate Initiate reaction with NADPH preincubate->initiate incubate Incubate at 37°C with shaking initiate->incubate aliquots Remove aliquots at time points (0, 5, 15, 30, 60 min) incubate->aliquots quench Quench with ACN + IS aliquots->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare stock solutions of test compounds and positive controls in DMSO (e.g., 10 mM).

    • Dilute the stock solutions to an intermediate concentration in phosphate buffer.

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted HLM solution.

    • Add the diluted test compound or control to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing ice-cold acetonitrile with a suitable internal standard.

  • Sample Processing:

    • After the final time point, seal the quenching plate and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated 24- or 48-well plates

  • Test compounds and positive controls

  • Acetonitrile (ACN) with an internal standard (IS)

  • CO2 incubator (37°C, 5% CO2)

  • LC-MS/MS system

Workflow Diagram:

cluster_workflow Hepatocyte Stability Assay Workflow thaw Thaw cryopreserved hepatocytes plate Plate hepatocytes on collagen-coated plates thaw->plate attach Allow cells to attach in CO2 incubator plate->attach wash Wash cells to remove non-adherent cells attach->wash add_compound Add test compound to cells wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample media at time points (e.g., 0, 30, 60, 120, 240 min) incubate->sample quench Quench with ACN + IS sample->quench process Process for LC-MS/MS analysis quench->process

Sources

A Comparative Guide to the Conformational Constraints of 3-Ethoxyazetidine-3-carboxylic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The strategic incorporation of non-canonical, conformationally constrained amino acids is a powerful approach to mitigate these issues.[4][5] By restricting the allowable backbone dihedral angles (φ, ψ), these building blocks pre-organize the peptide into a desired secondary structure, such as a specific turn or helix. This pre-organization can enhance binding affinity, increase selectivity, and improve metabolic stability by sterically shielding cleavage sites.[6]

Among the various scaffolds used to impart conformational rigidity, cyclic amino acids are paramount. While L-proline, with its five-membered pyrrolidine ring, is the most well-known natural example, smaller four-membered azetidine rings offer a distinct and compelling set of structural constraints.[7][8] This guide provides a comparative analysis of 3-Ethoxyazetidine-3-carboxylic acid (Eto-Aze) , a Cα-tetrasubstituted azetidine derivative, evaluating its unique conformational signature against key benchmarks like L-proline and the parent azetidine-2-carboxylic acid.

The Azetidine Ring: A Unique Inducer of Gamma-Turns

The fundamental difference between the five-membered proline ring and the four-membered azetidine ring lies in the type of turn they preferentially induce. Due to its larger ring size, proline is a canonical inducer of β-turns, a four-residue motif stabilized by a hydrogen bond between the C=O of residue i and the N-H of residue i+3.[7]

In contrast, the more acute bond angles of the azetidine ring impose a tighter constraint on the peptide backbone. Studies involving azetidine-2-carboxylic acid (Aze) have shown that the four-membered ring strongly predisposes peptides to adopt γ-turn conformations.[7][8] A γ-turn is a three-residue structure stabilized by a hydrogen bond between the C=O of residue i and the N-H of residue i+2. This fundamental difference in turn preference is a critical design element for peptide chemists.

The subject of this guide, 3-Ethoxyazetidine-3-carboxylic acid, builds upon this foundation. As a Cα-tetrasubstituted amino acid, it provides an even greater degree of steric hindrance, further restricting the allowable conformational space. The ethoxy substituent at the C3 position introduces specific stereoelectronic effects that influence the ring's pucker and its interaction with adjacent residues.

Comparative Structural Analysis Workflow

To objectively compare the conformational impact of Eto-Aze, a multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required. The following workflow outlines a robust strategy for evaluation.

cluster_synthesis Peptide Synthesis & Design cluster_analysis Conformational & Stability Analysis cluster_data Data Interpretation P1 Design Model Peptides (e.g., Ac-Ala-X-Ala-NH2) P2 Solid-Phase Peptide Synthesis (SPPS) P1->P2 P3 Purification (RP-HPLC) & Characterization (MS) P2->P3 A1 Circular Dichroism (CD) (Secondary Structure) P3->A1 Test Peptides X = Eto-Aze, Pro, Aze, Ala A2 NMR Spectroscopy (Local Conformation, Ring Pucker) P3->A2 Test Peptides X = Eto-Aze, Pro, Aze, Ala A3 Computational Modeling (MD Simulations) P3->A3 Test Peptides X = Eto-Aze, Pro, Aze, Ala A4 Proteolytic Stability Assay (Half-life Determination) P3->A4 Test Peptides X = Eto-Aze, Pro, Aze, Ala D1 Comparative Analysis of Φ/Ψ Angles & Turn Propensity A1->D1 A2->D1 A3->D1 D2 Correlation of Structure with Stability A4->D2 D1->D2

Caption: High-level workflow for the comparative analysis of constrained amino acids.

Structural Comparison of Constraining Amino Acids

The primary structural differences between Proline, Azetidine-2-carboxylic acid (Aze), and 3-Ethoxyazetidine-3-carboxylic acid (Eto-Aze) dictate their influence on peptide conformation.

Caption: Key structural and conformational differences between Pro, Aze, and Eto-Aze.

Experimental Protocols for Conformational Assessment

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[9][10] The peptide backbone, when arranged in ordered secondary structures like α-helices or β-sheets, produces a characteristic CD spectrum.[11][12] By comparing the spectrum of a peptide containing Eto-Aze to a flexible control (e.g., with Alanine), we can quantify the degree of ordered structure induced by the constrained residue.

Protocol:

  • Sample Preparation: Dissolve lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.2-0.5 mg/mL.[9] The buffer itself should be CD-transparent in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use.

  • Data Acquisition:

    • Transfer the peptide solution to a quartz cuvette with a 1 mm path length.

    • Record CD spectra from 260 nm to 190 nm at 25 °C.

    • Use a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an integration time of 2 seconds.

    • Record three replicate scans for each sample and average them.

  • Data Processing:

    • Subtract the spectrum of the buffer blank from the sample spectra.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (c * l * 10), where MRW is the mean residue weight, c is the concentration in mg/mL, and l is the pathlength in cm.

  • Analysis: Compare the spectra. A peptide adopting a stable turn structure will show a characteristic spectrum distinct from the random coil signature of a flexible control peptide.[9] Thermal denaturation can also be performed by monitoring the CD signal at a specific wavelength (e.g., 222 nm) while ramping the temperature to determine the melting temperature (Tm), a measure of conformational stability.[13]

NMR Spectroscopy for Local Conformation and Ring Pucker

Causality: NMR spectroscopy provides atomic-resolution information about the structure and dynamics of molecules in solution.[14] For azetidine-containing peptides, specific NMR experiments can elucidate the puckering of the four-membered ring and determine the backbone dihedral angles through the measurement of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs).[15] The chemical shifts of the ring carbons can also be indicative of the ring pucker conformation.[16][17]

Protocol:

  • Sample Preparation: Dissolve 1-2 mg of peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to confirm sample integrity.

    • Acquire 2D experiments like TOCSY (to assign all protons within a residue) and NOESY (to identify protons close in space, typically < 5 Å).[14]

    • Acquire ¹H-¹³C HSQC to assign carbon resonances.

  • Analysis of Ring Pucker: The puckering of the azetidine ring can be inferred from the vicinal coupling constants between the ring protons.[15] The relative orientation of substituents (e.g., cis/trans) can be confirmed by strong NOE correlations between protons on the same face of the ring.

  • Dihedral Angle Constraints:

    • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to constrain the φ angle.

    • Use NOE intensities (e.g., between Hα(i) and NH(i+1)) as distance restraints in a structure calculation protocol.

  • Structure Calculation: Use the derived distance and dihedral angle restraints as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.[18]

Proteolytic Stability Assay

Causality: The introduction of a Cα-tetrasubstituted, non-natural amino acid like Eto-Aze is expected to confer significant resistance to enzymatic degradation by proteases, which have specific recognition requirements for L-amino acid substrates.[6][19] This assay quantifies that resistance.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test peptide and control peptides (e.g., a known labile peptide and a flexible Ala-containing peptide) at 1 mg/mL in assay buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of a relevant protease mixture, such as human serum or plasma, or a specific enzyme like trypsin or chymotrypsin.[2]

  • Incubation:

    • In a microcentrifuge tube, combine the peptide stock with the protease solution to a final peptide concentration of 100 µM.

    • Incubate the mixture at 37 °C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quenching and Processing:

    • Immediately quench the enzymatic reaction by adding the aliquot to a solution that denatures the proteases, such as 10% trichloroacetic acid (TCA) or cold acetonitrile.[20]

    • Centrifuge the quenched sample to precipitate the proteins.

    • Collect the supernatant containing the remaining peptide.

  • Quantification:

    • Analyze the supernatant by RP-HPLC with UV detection.

    • Calculate the percentage of intact peptide remaining at each time point by comparing the peak area to the t=0 sample.

  • Data Analysis: Plot the percentage of remaining peptide versus time. Fit the data to a first-order exponential decay curve to determine the half-life (t₁/₂) of the peptide.

Predicted Outcomes and Comparative Data

Based on established principles, we can predict the relative performance of Eto-Aze.

ParameterFlexible Control (Ala)L-Proline (Pro)Azetidine-2-COOH (Aze)3-Ethoxy-Aze-3-COOH (Eto-Aze)
Predominant Conformation Random CoilPolyproline II / β-turnγ-turnHighly stabilized γ-turn
Φ Angle Restriction LowHigh (~ -60°)Very HighExtremely High
Ψ Angle Restriction LowModerateHighVery High
Ring Pucker Flexibility N/AModerate (endo/exo)LowVery Low
Predicted Proteolytic t₁/₂ LowModerateHighVery High

Mechanism of Conformational Constraint

The incorporation of a rigid ring structure like Eto-Aze fundamentally alters the energetic landscape of the peptide backbone, making specific folded states significantly more favorable than an unfolded, random coil state.

cluster_flexible Flexible Peptide (e.g., with Alanine) cluster_constrained Constrained Peptide (with Eto-Aze) flex_start High Conformational Entropy flex_end Multiple conformations (Random Coil) flex_start->flex_end Freely rotating Φ/Ψ bonds bio_state Bioactive Conformation (Bound to Target) flex_end->bio_state High energetic penalty for binding con_start Low Conformational Entropy con_end Single dominant conformation (e.g., γ-turn) con_start->con_end Restricted Φ/Ψ by Azetidine Ring con_end->bio_state Lower energetic penalty for binding

Caption: Eto-Aze reduces conformational entropy, pre-organizing the peptide for target binding.

Conclusion and Future Outlook

3-Ethoxyazetidine-3-carboxylic acid represents a powerful tool for peptide design, offering a unique and highly restrictive conformational constraint. Its Cα-tetrasubstituted nature, combined with the inherent rigidity of the four-membered azetidine ring, is predicted to be a potent inducer of stable γ-turn structures. This contrasts sharply with the β-turn preference of proline, providing medicinal chemists with a distinct choice for sculpting peptide backbones.

The expected benefits—enhanced proteolytic stability and pre-organization into a bioactive fold—make Eto-Aze and related 3-substituted azetidines highly attractive for the development of next-generation peptide therapeutics. Further experimental validation, following the protocols outlined in this guide, is essential to fully characterize its conformational landscape and unlock its potential in drug discovery. Future work should focus on incorporating Eto-Aze into known bioactive peptides to directly quantify its impact on receptor affinity and in vivo efficacy.

References

  • Gong, X., et al. (2024). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics. Retrieved from [Link]

  • Bennion, B.J. (2016). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. Retrieved from [Link]

  • Szirák, M. & Jancsó, A. (n.d.). Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides. Methods in Molecular Biology. Retrieved from [Link]

  • Circular Logic. (n.d.). The Role of Circular Dichroism in Peptide Structural Analysis. Retrieved from [Link]

  • Alonso, E., et al. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Journal of the American Chemical Society. Retrieved from [Link]

  • Greenfield, N.J. (n.d.). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. Retrieved from [Link]

  • Daura, X., et al. (2003). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. Proteins: Structure, Function, and Genetics. Retrieved from [Link]

  • Bennion, B.J. (2016). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]

  • Fox, T. (2023). Modeling a new modality: Computational tools to support peptide projects. American Chemical Society. Retrieved from [Link]

  • Ali, M.M. (n.d.). Determination of Peptide Secondary Structures Using Circular Dichroism (CD) Analysis. Methods in Molecular Biology. Retrieved from [Link]

  • Alonso, E., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Digital.CSIC. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]

  • Huyghues-Despointes, B.M.P., et al. (n.d.). Measuring the Conformational Stability of a Protein by Hydrogen Exchange. Methods in Molecular Biology. Retrieved from [Link]

  • Trabocchi, A., et al. (2018). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • G-Biosciences. (2018). Methods of Determining Protein Stability. Retrieved from [Link]

  • de la Torre, B.G. & Albericio, F. (2022). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. Retrieved from [Link]

  • Niebling, S., et al. (2019). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Omega. Retrieved from [Link]

  • Wang, L. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • D'hooghe, M., et al. (2009). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Retrieved from [Link]

  • Pinto, D.C.G.A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • V-B. Schill, et al. (2020). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Retrieved from [Link]

  • Wang, L. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • Vitale, R., et al. (2012). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Tomasini, Z.R., et al. (2022). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Retrieved from [Link]

  • Samardzic, K. & Rodgers, K. (2022). Structural representations of the protein amino acid l-proline and the... ResearchGate. Retrieved from [Link]

  • Zagari, A., Némethy, G. & Scheraga, H.A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Retrieved from [Link]

  • Freeman, D.B., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Gmeiner, W.H. & D'Avignon, D.A. (1992). Determination of the DNA sugar pucker using 13C NMR spectroscopy. Biochemistry. Retrieved from [Link]

  • Hughes, R.A., et al. (2012). Three distinct conformations of peptide 3 with relevant... ResearchGate. Retrieved from [Link]

  • Hunter, L. (2018). The ring pucker in azetidine derivatives can be influenced by... ResearchGate. Retrieved from [Link]

  • Pedatella, S., et al. (2007). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Retrieved from [Link]

  • Bakó, D., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Retrieved from [Link]

  • Checco, J.W. & Gellman, S.H. (2014). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Dar'in, D., et al. (2022). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • van Dam, L., et al. (2002). Solid-state NMR determination of sugar ring pucker in (13)C-labeled 2'-deoxynucleosides. Biophysical Journal. Retrieved from [Link]

  • Dar'in, D., et al. (2022). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. National Institutes of Health. Retrieved from [Link]

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Independent Verification of the Reported Synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry. Due to the absence of a publicly detailed, step-by-step synthesis protocol for this specific molecule in peer-reviewed literature, this document presents a plausible synthetic route based on established chemical principles and analogous transformations. This proposed "reported" synthesis is then critically compared with viable alternative methodologies. Furthermore, a comprehensive protocol for the independent verification of the final compound is provided, ensuring researchers can confidently assess the identity and purity of their synthesized material.

Introduction: The Significance of Substituted Azetidines

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery. Their rigid, three-dimensional structure makes them attractive scaffolds for introducing conformational constraints into bioactive molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties. Specifically, 3-substituted azetidine-3-carboxylic acids are non-proteinogenic amino acid analogs that serve as unique building blocks in the design of novel therapeutics. The ethoxy substituent at the 3-position introduces a lipophilic element that can modulate the physicochemical properties of the parent molecule, potentially enhancing cell permeability and metabolic stability.

Comparative Analysis of Synthetic Routes

This section details a proposed "reported" synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride and compares it with a viable alternative approach. The causality behind the experimental choices is explained to provide a deeper understanding of each synthetic strategy.

Proposed "Reported" Synthesis: Alkylation of a Hydroxy-Azetidine Precursor

This route is predicated on the availability of a suitable 3-hydroxyazetidine-3-carboxylic acid precursor. The synthesis involves a three-step sequence: N-protection, O-alkylation, and deprotection.

Rationale: This approach is logical as it builds upon a more readily accessible starting material, 3-hydroxyazetidine-3-carboxylic acid. The use of protecting groups is a standard and necessary strategy in multi-step organic synthesis to ensure selective reaction at the desired functional groups. The choice of a Boc protecting group for the nitrogen is strategic due to its stability under the basic conditions required for alkylation and its straightforward removal under acidic conditions, which concurrently facilitates the formation of the final hydrochloride salt.

Experimental Protocol:

  • Step 1: N-protection of 3-hydroxyazetidine-3-carboxylic acid. 3-hydroxyazetidine-3-carboxylic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide in a mixed solvent system (e.g., dioxane/water) to yield 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid.

  • Step 2: O-alkylation. The resulting N-Boc protected intermediate is then subjected to O-alkylation. This is achieved by treating it with a strong base, such as sodium hydride, in an aprotic polar solvent like tetrahydrofuran (THF) to deprotonate the hydroxyl group, followed by the addition of an ethylating agent, such as ethyl iodide or diethyl sulfate. This step yields 1-(tert-butoxycarbonyl)-3-ethoxyazetidine-3-carboxylic acid.

  • Step 3: Deprotection and salt formation. The N-Boc group is removed by treatment with a strong acid. Dissolving the product from Step 2 in a solution of hydrochloric acid in a suitable organic solvent, such as dioxane or diethyl ether, will cleave the Boc group and precipitate the desired 3-Ethoxyazetidine-3-carboxylic acid hydrochloride.

Alternative Synthetic Route: From 3-Oxoazetidine Precursor

This alternative pathway commences with a 3-oxoazetidine derivative and introduces the ethoxy and carboxylic acid functionalities in a different sequence.

Rationale: This approach offers a different strategic advantage by starting from a ketone, which allows for a diverse range of nucleophilic additions to the C3 position. The Strecker synthesis is a classic and reliable method for the synthesis of α-amino acids, and its modification here provides a direct route to the desired 3-amino-3-carboxylic acid scaffold.

Experimental Protocol:

  • Step 1: Synthesis of an N-protected 3-oxoazetidine. A commercially available or synthesized N-protected 3-oxoazetidine, for example, 1-(tert-butoxycarbonyl)-azetidin-3-one, serves as the starting material.

  • Step 2: Formation of an ethoxy-substituted intermediate. The ketone is reacted with ethanol under acidic catalysis to form the corresponding diethyl ketal, 1-(tert-butoxycarbonyl)-3,3-diethoxyazetidine. Alternatively, a direct nucleophilic addition of an ethoxide source could be explored.

  • Step 3: Introduction of the carboxylic acid functionality. This step would involve a more complex series of transformations, potentially starting with a Strecker-type reaction on the 3-oxoazetidine. The ketone is reacted with potassium cyanide and ammonium chloride to form an aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the amino acid. The introduction of the ethoxy group would likely need to be performed at a later stage, possibly via nucleophilic substitution on a suitable leaving group at the 3-position.

  • Step 4: Deprotection. Similar to the previous route, the N-protecting group is removed under acidic conditions to yield the final hydrochloride salt.

Comparison of Synthetic Routes
FeatureProposed "Reported" Synthesis (Alkylation)Alternative Synthesis (from 3-Oxoazetidine)
Starting Material Availability Relies on 3-hydroxyazetidine-3-carboxylic acid, which may require synthesis.Starts from N-protected 3-oxoazetidines, which are commercially available.
Number of Steps 3 (Protection, Alkylation, Deprotection)Potentially more steps with more complex chemistry.
Key Transformations O-alkylation of an alcohol.Strecker synthesis or other nucleophilic additions to a ketone.
Potential Challenges Incomplete alkylation or side reactions.Control of stereochemistry if applicable; harsh conditions for nitrile hydrolysis.
Overall Yield (Projected) Moderate to good.Likely lower due to the complexity of the transformations.
Scalability Potentially more straightforward to scale up.May present more challenges on a larger scale.

Independent Verification Protocol

To confirm the successful synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a rigorous analytical workflow is essential. The following details the key experimental procedures for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

  • Sample Preparation: Dissolve 5-10 mg of the final product in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Expected Signals:

    • A triplet corresponding to the methyl protons (-CH₃) of the ethoxy group, typically in the range of 1.1-1.3 ppm.

    • A quartet corresponding to the methylene protons (-CH₂-) of the ethoxy group, expected around 3.4-3.7 ppm.

    • Signals for the two sets of non-equivalent methylene protons of the azetidine ring. These will likely appear as complex multiplets or distinct AB quartets in the region of 3.5-4.5 ppm.

    • A broad singlet for the amine proton (N-H), which may exchange with D₂O.

    • A broad singlet for the carboxylic acid proton (O-H), which will also exchange with D₂O.

¹³C NMR (Carbon NMR):

  • Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

  • Expected Signals:

    • A signal for the methyl carbon of the ethoxy group (~15 ppm).

    • A signal for the methylene carbon of the ethoxy group (~60-65 ppm).

    • Signals for the methylene carbons of the azetidine ring (~50-60 ppm).

    • A quaternary carbon signal for the C3 of the azetidine ring bearing the ethoxy and carboxyl groups (~70-80 ppm).

    • A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

  • Technique: Electrospray ionization (ESI) is a suitable method for this polar, non-volatile compound.

  • Expected Ion: In positive ion mode, the expected molecular ion peak would be [M+H]⁺, corresponding to the protonated free base (C₆H₁₁NO₃ + H⁺), with a calculated m/z of approximately 146.08.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compound.

  • Column: A reversed-phase column (e.g., C18) is appropriate.

  • Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD) can be used.

  • Purity Assessment: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflows

Proposed "Reported" Synthetic Workflow

Reported Synthesis start 3-Hydroxyazetidine- 3-carboxylic acid step1 N-Boc Protection (Boc)₂O, Base start->step1 intermediate1 1-Boc-3-hydroxyazetidine- 3-carboxylic acid step1->intermediate1 step2 O-Alkylation 1. NaH 2. Ethyl Iodide intermediate1->step2 intermediate2 1-Boc-3-ethoxyazetidine- 3-carboxylic acid step2->intermediate2 step3 Deprotection / Salt Formation HCl in Dioxane intermediate2->step3 final_product 3-Ethoxyazetidine-3-carboxylic acid hydrochloride step3->final_product

Caption: Proposed synthesis via N-protection, O-alkylation, and deprotection.

Analytical Verification Workflow

Analytical Verification cluster_verification Verification Steps cluster_results Confirmation synthesis Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) synthesis->ms Molecular Weight Confirmation hplc HPLC Analysis synthesis->hplc Purity Assessment structure_confirmed Correct Structure nmr->structure_confirmed mw_confirmed Correct MW ms->mw_confirmed purity_confirmed High Purity hplc->purity_confirmed

Caption: Workflow for the independent verification of the final product.

References

While a direct synthetic publication for the title compound was not identified, the principles and methods described are based on well-established organic chemistry literature. For further reading on the synthesis and characterization of azetidine derivatives and related methodologies, the following resources are recommended:

  • Synthesis of Azetidines: Comprehensive Organic Transformations by Richard C. Larock provides a broad overview of methods for the synthesis of various heterocyclic systems, including azetidines.
  • Protecting Groups in Organic Synthesis: Greene's Protective Groups in Organic Synthesis is the authoritative resource on the use of protecting groups, such as the Boc group, in chemical synthesis.
  • Spectroscopic Identification of Organic Compounds: Spectrometric Identification of Organic Compounds by Silverstein, Webster, and Kiemle is an essential text for the interpretation of NMR, MS, and IR data for structural elucid
  • Azetidine Chemistry in Medicinal Chemistry: For examples of the synthesis and application of azetidine derivatives in drug discovery, a search of medicinal chemistry journals (e.g., Journal of Medicinal Chemistry, Bioorganic & Medicinal Chemistry Letters)

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a diverse array of chemical compounds. Among these is 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a heterocyclic compound whose proper management from acquisition to disposal is not merely a matter of regulatory compliance, but a fundamental pillar of a robust laboratory safety culture. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to move beyond simple instruction and instill a deep understanding of the causality behind these essential procedures.

Core Principle: Characterize Before You Act

The foundation of safe chemical waste disposal is a thorough understanding of the substance's properties and associated hazards. 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is not a simple substance; its structure informs its disposal pathway.

  • Organic Azetidine Ring: The core structure is an organic molecule.

  • Carboxylic Acid Group: This functional group imparts acidic properties.

  • Hydrochloride Salt: The presence of hydrochloride (•HCl) classifies this compound as an acid salt, making it potentially corrosive. It also crucially designates it as a halogenated organic compound due to the presence of chlorine.

This final point is critical: regulatory bodies and waste disposal vendors have stringent, separate protocols for halogenated versus non-halogenated waste streams, primarily due to the toxic byproducts (like dioxins and hydrochloric acid) that can form during incineration if not handled in a specialized facility[1][2]. Mixing these waste streams is a costly and dangerous compliance violation[1][2].

Table 1: Chemical & Hazard Profile

Property Data Source
Chemical Name 3-Ethoxyazetidine-3-carboxylic acid hydrochloride [3]
CAS Number 1523618-24-7 [3]
Molecular Formula C₆H₁₂ClNO₃ [3]
Inferred Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. [4][5]

| Waste Classification | Halogenated Organic Acidic Waste |[6][7] |

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. This equipment serves as the primary barrier between you and potential exposure. The rationale for each piece of equipment is directly linked to the hazards identified above.

Table 2: Required Personal Protective Equipment

PPE Specification Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.[8] Protects against splashes that can cause serious and potentially irreversible eye damage[4].
Hand Protection Nitrile or neoprene gloves. Provides a barrier against skin contact, which can cause irritation[5]. Gloves must be inspected before use and disposed of properly after handling.
Body Protection A standard laboratory coat. Protects skin and personal clothing from minor spills and contamination.

| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. | A NIOSH-approved respirator may be necessary for managing large spills or if working outside of a ventilated space[9][10]. |

The Disposal Protocol: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to maintain safety and compliance.

Step 1: Container Selection and Preparation

The choice of waste container is the first critical decision. Incompatible materials can lead to container degradation, leaks, and dangerous chemical reactions[6].

  • Action: Select a clean, dry, leak-proof waste container made of borosilicate glass or high-density polyethylene (HDPE).

  • Causality: As an acidic hydrochloride salt, this compound can corrode metals[11]. Glass and HDPE are resistant to degradation from both the acidic and organic components of the waste.

Step 2: Pre-emptive Labeling

A waste container is not just a bottle; it is a communication tool. It must be labeled before the first drop of waste is added. This is a strict requirement from regulatory bodies like the EPA[12][13].

  • Action: Affix a "Hazardous Waste" label to your selected container. Fill it out completely with the following information:

    • The full, unabbreviated chemical name: "Waste 3-Ethoxyazetidine-3-carboxylic acid hydrochloride"

    • The primary hazard(s): "Irritant," "Corrosive"

    • The date accumulation begins.

    • Your name and laboratory information.

  • Causality: Clear labeling prevents accidental mixing of incompatible wastes and ensures that anyone in the laboratory, including emergency responders, can immediately identify the contents and associated risks.

Step 3: Segregated Waste Collection

This is the most crucial step for ensuring proper final disposal.

  • Action:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • Carefully pour or transfer the waste into the prepared, labeled Halogenated Organic Waste container.

    • Do NOT mix this waste with any other chemical stream, especially:

      • Bases (can cause violent neutralization reactions).

      • Strong Oxidizers (can create fire or explosion hazards).

      • Non-halogenated solvents (this would contaminate a less hazardous, less expensive waste stream)[6][14].

    • Securely cap the container immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added[14][15].

  • Causality: Strict segregation is the cornerstone of safe and compliant laboratory waste management. It prevents unintended chemical reactions and ensures the waste is routed to the correct, specialized treatment facility[1][16].

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated SAA while awaiting pickup[15][17].

  • Action: Place the sealed waste container in a designated SAA. This area must be under the control of laboratory personnel. The container should be placed within a secondary containment bin or tray.

  • Causality: Secondary containment is a critical safety measure that ensures any potential leak from the primary container is captured, preventing a spill and environmental release[16][18]. Storing waste at the point of generation minimizes the risks associated with transporting hazardous materials through the facility[12].

Step 5: Scheduling Disposal

Accumulated waste must be disposed of through your institution's certified channels.

  • Action: Once the container is full, or in accordance with your institution's policies (e.g., every 12 months for academic labs under Subpart K)[19], contact your Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Causality: EHS professionals are trained to handle, transport, and consolidate waste for final disposal by a licensed hazardous waste management company, ensuring compliance with all federal, state, and local regulations[13][20].

Emergency Protocol: Spill Management

In the event of a spill, a calm and methodical response is essential.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Protect Yourself: Don the appropriate PPE as outlined in Table 2, including a respirator if necessary.

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical spill pillow. Do not use paper towels, which are combustible.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material and spilled solid into your designated halogenated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride.

G A 1. Identify Chemical 3-Ethoxyazetidine-3-carboxylic acid hydrochloride B 2. Assess Hazards Halogenated Organic Acid, Irritant, Corrosive A->B Characterize C 3. Don Personal Protective Equipment (PPE) B->C Mitigate Risk D 4. Select & Label Container 'Halogenated Organic Waste' C->D Prepare E 5. Collect Waste (Inside Fume Hood) D->E Execute F 6. Store in Satellite Accumulation Area (SAA) (with Secondary Containment) E->F Secure I Spill Occurs E->I G 7. Request Pickup from EHS Office F->G Process H Final Disposal (Licensed Facility) G->H Complete J Execute Spill Management Protocol I->J Respond J->E Contain & Collect

Caption: Disposal workflow for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride.

By adhering to this comprehensive guide, you contribute directly to the safety of your laboratory and the protection of our environment. These procedures, when integrated into your daily workflow, become second nature, fostering a culture where safety and scientific excellence advance hand-in-hand.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Unknown Source. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Unknown Source. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (2021, October). Temple University. Retrieved from [Link]

  • SAFETY DATA SHEET for 1-Cbz-Azetidine-3-carboxylic acid. (2018, August 20). Acros PharmaTech Limited. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). The SafetyStratus Blog. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide. (n.d.). University of Oslo. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • SAFETY DATA SHEET - 3-Methoxyazetidine hydrochloride. (2024, March 9). Fisher Scientific. Retrieved from [Link]

  • Hydrochloric acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Hydrochloric Acid Handbook. (n.d.). Oxy. Retrieved from [Link]

  • HYDROGEN CHLORIDE. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

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Navigating the Safe Handling of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the integrity of your work and your personal safety are paramount. 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a key building block in novel therapeutic discovery, requires meticulous handling. This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond mere compliance to foster a culture of safety and scientific excellence in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a multifaceted compound, presenting hazards that demand respect and careful management. Safety Data Sheets (SDS) and related chemical information indicate that this compound is corrosive and can cause serious eye damage and skin irritation.[1] The hydrochloride salt suggests it is acidic and may be corrosive to metals.[1] As an azetidine derivative, its strained four-membered ring structure, while synthetically useful, warrants careful handling to avoid unintended reactions.[2][3]

Due to its potential for causing respiratory tract irritation, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

Core Personal Protective Equipment (PPE) for Routine Operations

For standard laboratory procedures involving 3-Ethoxyazetidine-3-carboxylic acid hydrochloride at a research scale, the following PPE is mandatory. The rationale behind each selection is to provide a comprehensive barrier against potential exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[4][5]The primary hazard of this compound is serious eye damage.[1] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.[6] Select gloves with a minimum thickness of 4 mil (0.1 mm). Always inspect gloves for any signs of degradation or puncture before use.Nitrile and neoprene offer good resistance to a range of chemicals, including acids and organic compounds. Double-gloving is recommended when handling larger quantities or for prolonged procedures to provide an extra layer of protection in case the outer glove is compromised.
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.A lab coat protects the skin and personal clothing from splashes and spills. Flame-resistant material is a general laboratory best practice.
Footwear Closed-toe, closed-heel shoes constructed of a durable material, such as leather.This protects the feet from spills and falling objects.

Step-by-Step Protocols for PPE Usage

Adherence to proper procedure is as critical as the equipment itself. Follow these steps to ensure maximum protection.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Gloves: Don the first pair of gloves, ensuring they are pulled over the cuffs of your lab coat. If double-gloving, don the second pair.

  • Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.

Doffing PPE: Preventing Cross-Contamination
  • Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Place them in a designated area for decontamination.

  • Lab Coat: Remove your lab coat, folding the exterior inward to contain any potential contamination. Hang it in its designated storage location or dispose of it in a lab coat laundry receptacle.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer pair. Dispose of them in the designated chemical waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Decision Matrix for PPE Selection

The nature of your experimental work dictates the necessary level of protection. Use the following decision matrix to guide your PPE selection.

PPE_Decision_Matrix cluster_0 Experimental Scale cluster_1 Required PPE Level start Start: Assess Procedure small_scale Small Scale (<1g) Weighing, solution prep start->small_scale Routine Handling large_scale Large Scale (>1g) Reaction workup, purification start->large_scale Increased Splash Risk spill Spill or Uncontrolled Release start->spill Emergency ppe_basic Standard PPE: - Single Nitrile Gloves - Lab Coat - Safety Goggles small_scale->ppe_basic ppe_enhanced Enhanced PPE: - Double Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles - Face Shield large_scale->ppe_enhanced ppe_spill Spill Response PPE: - Heavy-duty Nitrile/Neoprene Gloves - Chemical Resistant Apron - Safety Goggles - Face Shield - Respirator (if required) spill->ppe_spill

Caption: PPE selection flowchart based on experimental scale and risk.

Disposal Plan: Responsible Stewardship

Proper disposal of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Unused or expired chemical, as well as any materials grossly contaminated (e.g., spill cleanup materials), should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Sharps: Any needles or other sharps used in the handling of this compound must be disposed of in a designated sharps container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.

Decontamination and Neutralization

For minor spills or cleaning of glassware, a neutralization step can be employed before final cleaning.

Caution: Always perform neutralization within a fume hood and wear appropriate PPE. The reaction can be exothermic.

  • Prepare a Neutralizing Solution: A saturated solution of sodium bicarbonate in water is a suitable neutralizing agent for this acidic hydrochloride salt.

  • Slow Addition: Slowly add the sodium bicarbonate solution to the acidic waste or spill. Be prepared for gas evolution (carbon dioxide).

  • pH Check: Test the pH of the resulting solution with pH paper to ensure it is within a neutral range (pH 6-8).

  • Final Disposal: Once neutralized, small quantities may be permissible for drain disposal with copious amounts of water, depending on local regulations. For larger quantities or if in doubt, the neutralized solution should be collected as hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[7][8]

Final Disposal

All collected hazardous waste must be disposed of through your institution's EHS program.[9] Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

Conclusion

A deep understanding of the hazards associated with 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, coupled with the disciplined use of appropriate PPE and disposal protocols, is fundamental to a safe and productive research environment. By integrating these practices into your daily workflow, you not only protect yourself and your colleagues but also uphold the integrity of your scientific pursuits.

References

  • Chemical Safety, Personal Protective Equipment. Available at: [Link]

  • Acros PharmaTech Limited, SAFETY DATA SHEET. Available at: [Link]

  • ResearchGate, Preparation and Synthetic Applications of Azetidines | Request PDF. Available at: [Link]

  • LeelineWork, What PPE Should You Wear When Handling Acid 2025?. Available at: [Link]

  • RSC Publishing, Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Chemical & Pharmaceutical Bulletin, A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Available at: [Link]

  • ChemTalk, Lab Safety Equipment & PPE. Available at: [Link]

  • PubMed Central, Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link]

  • CORECHEM Inc., Safe Handling Guide: Hydrochloric Acid. Available at: [Link]

  • MIT, Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Available at: [Link]

  • United Nations Office on Drugs and Crime, Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Reed College, Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link]

  • University of Wisconsin-Madison, Appendix A Disposal Procedures by Chemical. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.